Ribavirin
描述
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-AFCXAGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023557 | |
| Record name | Ribavirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIBAVIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless, White crystalline powder | |
CAS No. |
36791-04-5 | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36791-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribavirin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036791045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ribavirin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ribavirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ribavirin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBAVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49717AWG6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RIBAVIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIBAVIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis and Synthesis of Ribavirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribavirin (B1680618), a broad-spectrum antiviral agent, has been a cornerstone in the treatment of various viral infections for decades. Its discovery in the early 1970s marked a significant milestone in antiviral therapy. This technical guide provides an in-depth exploration of the discovery of this compound and a detailed examination of its chemical synthesis processes. Furthermore, it elucidates the primary molecular mechanisms through which this compound exerts its antiviral effects, supported by visual diagrams of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and structured data for practical application and further investigation.
The Discovery of this compound: A Historical Perspective
This compound (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) was first synthesized in 1970 by chemists Joseph T. Witkovski and Ronald K. Robins, who were researchers at the International Chemical & Nuclear Corporation (ICN), now known as Valeant Pharmaceuticals.[1] The initial report of its broad-spectrum antiviral activity against both DNA and RNA viruses in cell cultures and animals was published in 1972.[1] This discovery was a significant outcome of the Virus-Cancer program initiated by the National Cancer Institute.[2] Initially, this compound was approved for the treatment of severe respiratory syncytial virus (RSV) infections in children.[1][3] Over the years, its clinical applications have expanded to include the treatment of chronic hepatitis C (in combination with interferon), Lassa fever, and other viral hemorrhagic fevers.[2][3]
Chemical Synthesis of this compound
The industrial production of this compound predominantly relies on chemical synthesis, although enzymatic and fermentative methods have also been developed.[4][5] The most established chemical route involves the glycosylation of a triazole precursor followed by ammonolysis to form the final product.
Synthesis of the Key Intermediate: Methyl 1,2,4-triazole-3-carboxylate (B8385096)
A critical starting material for this compound synthesis is methyl 1,2,4-triazole-3-carboxylate. Several methods exist for its preparation, with newer, safer routes avoiding the use of potentially explosive diazonium salts that were part of traditional industrial methods.[1]
One common and safer laboratory-scale synthesis involves the following steps:
-
Reaction of Thiosemicarbazide (B42300) with an Oxalic Acid Derivative: This multi-step process typically starts with the condensation of thiosemicarbazide with a derivative of oxalic acid.[1]
-
Cyclization: The resulting intermediate undergoes cyclization to form a triazole ring.[1]
-
Desulfurization and Esterification: The final steps involve desulfurization and esterification to yield methyl 1,2,4-triazole-3-carboxylate.[1]
Another non-diazotization method involves a three-step reaction starting from trichloroacetonitrile (B146778) and formylhydrazine, which also circumvents the hazardous diazotization deamination reaction.[1][6]
The Core Chemical Synthesis Pathway of this compound
The most widely employed chemical synthesis of this compound involves two main steps: the glycosylation of methyl 1,2,4-triazole-3-carboxylate with a protected ribose derivative, and the subsequent ammonolysis of the resulting intermediate.
In this crucial step, the triazole ring is coupled with a protected form of ribose, typically 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This reaction is often catalyzed by a Lewis acid and may require the activation of the triazole with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to improve yield and regioselectivity.[4][7][8] However, industrial-scale processes have been developed that avoid the need for silylating reagents.[8][9]
Experimental Protocol: Glycosylation (Industrial Scale Example)
-
Reactants:
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.0 mole equivalent)
-
Methyl 1,2,4-triazole-3-carboxylate (1.0-1.2 mole equivalents)[7]
-
Tin tetrachloride (SnCl₄) (Lewis acid catalyst) (1.0-1.1 mole equivalents)[7]
-
Dichloromethane (B109758) (solvent)[7]
-
-
Procedure:
-
Suspend 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and methyl 1,2,4-triazole-3-carboxylate in anhydrous dichloromethane in a reactor under a nitrogen atmosphere.[7]
-
Cool the mixture to approximately 5°C.[7]
-
Slowly add tin tetrachloride to the suspension, maintaining the temperature below 15-20°C.[7]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[7]
-
Cool the reaction mixture and quench by adding acidified water, ensuring the temperature does not exceed 20°C.[7]
-
Separate the organic phase, wash with acidified water, and then with a saturated sodium bicarbonate solution.[4]
-
Concentrate the organic phase under vacuum to yield the crude product, 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester.[7]
-
The final step involves the deprotection of the acetyl groups on the ribose moiety and the conversion of the methyl ester to a carboxamide. This is typically achieved in a one-pot reaction using ammonia (B1221849) in methanol.[7][10]
Experimental Protocol: Ammonolysis
-
Reactants:
-
1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester (crude product from Step 1)
-
Anhydrous methanol
-
Ammonia gas
-
-
Procedure:
-
Dissolve the crude acetylated precursor in anhydrous methanol.
-
Bubble anhydrous ammonia gas through the solution at 0°C for a specified period.[10]
-
Seal the reactor and stir the mixture at room temperature for several hours to overnight.[10] Alternatively, the reaction can be conducted under pressure (1-4 atmospheres).[7][9]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by recrystallization, typically from aqueous methanol, to yield the final product.[7]
-
Chemoenzymatic and Enzymatic Synthesis
Alternative, greener synthesis routes have been explored to overcome the harsh conditions and environmental concerns of purely chemical methods.[5]
-
Enzymatic Synthesis: This method utilizes enzymes, such as purine (B94841) nucleoside phosphorylase (PNP), to catalyze the glycosylation reaction.[1][11] The process involves the transfer of the ribose moiety from a donor nucleoside (e.g., inosine (B1671953) or guanosine) to 1,2,4-triazole-3-carboxamide (TCA).[11] While this method can offer high regio- and stereoselectivity under mild conditions, the cost of the enzyme and precursor nucleosides can be a drawback.[11]
-
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps. For instance, the triazole precursor can be synthesized chemically, followed by an enzymatic glycosylation step.[4] A pilot-scale chemoenzymatic process has been developed with an overall yield of 32% and high purity (>99.5%).[4]
Data Presentation: Synthesis Methods and Yields
| Synthesis Method | Key Reactants | Key Conditions | Reported Yield | References |
| Chemical Synthesis | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Methyl 1,2,4-triazole-3-carboxylate | High temperature (fusion method: 160-165°C); Lewis acid catalysis (e.g., SnCl₄) with reflux | Good to high (Fusion method is high yielding but challenging to scale) | [7][8][12] |
| Microwave-assisted | Peracetylated β-D-ribofuranose, Methyl 1,2,4-triazole-3-carboxylate | Microwave irradiation, 130°C, 5 min | 35% (overall) | [8][12] |
| Enzymatic Transglycosylation | Nucleoside donor (e.g., guanosine), 1,2,4-triazole-3-carboxamide | Purine Nucleoside Phosphorylase (PNP) | 19% - 84% (variable) | [1][12][13] |
| Chemoenzymatic Process | 5-amino-1,2,4-triazole-3-carboxylic acid (for TCA synthesis), Nucleoside donor | Chemical synthesis of TCA, followed by enzymatic transglycosylation | 32% (overall) | [4] |
Visualization of Synthesis and Signaling Pathways
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Signaling Pathways of this compound's Antiviral Action
This compound exerts its antiviral effects through multiple, complex mechanisms that are not mutually exclusive. The primary proposed pathways include the inhibition of inosine monophosphate dehydrogenase (IMPDH), induction of lethal mutagenesis in viral genomes, and immunomodulatory effects.[14][15]
Soon after its discovery, it was proposed that this compound's antiviral activity stems from its ability to inhibit the host enzyme IMPDH.[14][15] Intracellularly, this compound is phosphorylated to this compound monophosphate (RMP), which acts as a competitive inhibitor of IMPDH.[2][14] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides.[14][16] By blocking IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a vital building block for viral RNA synthesis and replication.[2][14][16]
Caption: this compound's inhibition of the IMPDH pathway.
A significant mechanism of this compound's action against RNA viruses is the induction of "error catastrophe" or lethal mutagenesis.[3][16][17] this compound is converted to its triphosphate form (RTP) within the cell.[2][17] Viral RNA-dependent RNA polymerase can mistake RTP for either adenosine (B11128) triphosphate (ATP) or guanosine triphosphate (GTP) and incorporate it into the replicating viral genome.[3][16] This incorporation leads to an increased rate of mutations, producing non-functional viral progeny and ultimately leading to the extinction of the viral population.[2][16]
Caption: The lethal mutagenesis mechanism of this compound.
This compound also exhibits immunomodulatory properties, which are particularly important in its synergistic effect with interferon-α (IFN-α) in the treatment of hepatitis C.[14][17] this compound can induce a shift in the immune response from a Th2 (humoral) to a Th1 (cell-mediated) phenotype, which is more effective at clearing viral infections.[17] Furthermore, this compound has been shown to enhance the IFN-α signaling pathway. It amplifies the IFN-α-induced phosphorylation of STAT1 and STAT3, leading to increased expression of interferon-stimulated genes (ISGs) like MxA, a potent antiviral protein.[6] Another study has shown that this compound can also promote the activity of the tumor suppressor protein p53 through the ERK1/2 pathway, which contributes to its antiviral effect.[18]
Caption: Immunomodulatory effects of this compound.
Conclusion
The discovery of this compound was a pivotal moment in the fight against viral diseases, and its multifaceted mechanisms of action continue to be an area of active research. The chemical synthesis of this compound, primarily through the glycosylation of a triazole precursor, has been refined over the years to improve efficiency and safety. Understanding the intricate details of its synthesis and its complex interplay with viral and host cellular pathways is crucial for the development of novel antiviral strategies and for optimizing the use of this important therapeutic agent. This guide provides a foundational technical overview to aid researchers and drug development professionals in their ongoing efforts to combat viral infections.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of this compound: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 7. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2003011884A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. Synthesis of this compound 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arenaviruses and Lethal Mutagenesis. Prospects for New this compound-based Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. This compound enhances the action of interferon-α against hepatitis C virus by promoting the p53 activity through the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Broad-Spectrum Antiviral Activity of Ribavirin Against RNA Viruses
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the multifaceted antiviral mechanisms of Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, against a wide array of RNA viruses. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its molecular pathways and experimental workflows.
Introduction
This compound (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent first synthesized in 1972.[1][2] It exhibits virustatic activity against a diverse range of RNA and some DNA viruses.[3][4] Clinically, it is utilized in combination therapy for Hepatitis C virus (HCV) infections and as a monotherapy for severe Respiratory Syncytial Virus (RSV) infections and Lassa fever.[1][5] Despite its long-standing use, the precise mechanisms underlying its broad-spectrum antiviral effects are complex and multifaceted, involving both direct actions on viral replication and indirect effects on host cell pathways.[6][7] This guide delineates these mechanisms, presenting key quantitative data and the experimental methodologies used to derive them.
Mechanisms of Antiviral Action
This compound's antiviral activity is not attributed to a single mode of action but rather a combination of several, often virus- and cell-type-dependent, mechanisms.[4] These proposed pathways include the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), direct inhibition of viral polymerases, induction of lethal mutagenesis, interference with viral mRNA capping, and immunomodulation.[8][9]
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
One of the most well-established mechanisms is the inhibition of the host cellular enzyme IMPDH by this compound monophosphate (RMP).[8][10] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[8] By competitively inhibiting IMPDH, RMP depletes the intracellular pools of guanosine triphosphate (GTP), which is essential for viral RNA synthesis and replication.[8][11] This GTP depletion is considered a predominant mechanism of action against several viruses, including flaviviruses and paramyxoviruses.[11] The antiviral effect can often be reversed by the addition of exogenous guanosine, further supporting this mechanism.[8][11]
Lethal Mutagenesis (Error Catastrophe)
This compound, upon conversion to this compound triphosphate (RTP), can be incorporated into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[12][13] As a guanosine analog, this compound's structure allows it to pair with either cytosine or uracil, leading to a significant increase in mutations (primarily G-to-A and C-to-U transitions) in the viral genome during replication.[13][14] This accumulation of mutations beyond a tolerable threshold can result in non-functional viral proteins and a loss of viral infectivity, a phenomenon known as "error catastrophe" or lethal mutagenesis.[6][15] This mechanism is considered a primary mode of action for this compound against several RNA viruses, including poliovirus.[1][12]
References
- 1. This compound's antiviral mechanism of action: lethal mutagenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Ribavirins antiviral mechanism of action: lethal mutagenesis? - ProQuest [proquest.com]
- 4. This compound: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of this compound in antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The broad-spectrum antiviral ribonucleoside this compound is an RNA virus mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Implications of high RNA virus mutation rates: lethal mutagenesis and the antiviral drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ribavirin's Role in Inhibiting Inosine Monophosphate Dehydrogenase (IMPDH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biochemical mechanism by which the broad-spectrum antiviral agent ribavirin (B1680618) inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH). As a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, IMPDH represents a key target for therapeutic intervention. This document details the molecular interactions, kinetic parameters, and cellular consequences of IMPDH inhibition by this compound. Furthermore, it offers comprehensive experimental protocols for the assessment of IMPDH activity and the antiviral efficacy of its inhibitors. The information is supplemented with structured data tables for quantitative comparison and detailed diagrams to visualize the pertinent biochemical pathways and experimental workflows.
Introduction: IMPDH as a Therapeutic Target
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).[1] These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1] Rapidly proliferating cells, such as activated lymphocytes and virus-infected cells, have a high demand for guanine nucleotides that often cannot be met by salvage pathways alone, making them particularly vulnerable to the inhibition of de novo purine synthesis.[2] This dependency establishes IMPDH as a prime target for antiviral, anticancer, and immunosuppressive therapies.[3][4]
This compound, a synthetic guanosine (B1672433) analog, is a well-established antiviral drug.[5] Its broad-spectrum activity is attributed to multiple mechanisms, with the inhibition of IMPDH being a central and extensively studied mode of action.[5][6] Inside the cell, this compound is phosphorylated to this compound monophosphate (RMP), which is the active form that directly inhibits IMPDH.[7]
Mechanism of IMPDH Inhibition by this compound
This compound, upon cellular uptake, is phosphorylated by host cell kinases to its 5'-monophosphate (RMP), 5'-diphosphate (RDP), and 5'-triphosphate (RTP) forms. RMP acts as a potent competitive inhibitor of IMPDH.[2][3] It mimics the endogenous substrate, IMP, and binds to the active site of the enzyme.[7] This competitive inhibition leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP).[6][8] The depletion of GTP has profound effects on viral replication, as it is a necessary precursor for the synthesis of viral RNA and DNA.[2][6]
Biochemical Pathway: De Novo Purine Synthesis
The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by this compound monophosphate (RMP).
Kinetics of Inhibition
This compound monophosphate (RMP) is a competitive inhibitor of IMPDH, with a reported inhibition constant (Ki) of 250 nM.[3] The inhibitory effects of this compound can be reversed by the addition of exogenous guanosine, which replenishes the GTP pools through the salvage pathway.[2][8] This reversal is a key experimental validation of IMPDH inhibition as a primary mechanism of action.
Quantitative Data on IMPDH Inhibitors
The following tables summarize the key quantitative parameters for this compound and other notable IMPDH inhibitors.
Table 1: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50) for IMPDH
| Compound | Target | Ki | IC50 | Cell Line/Virus | Reference(s) |
| This compound (as RMP) | Human IMPDH | 250 nM | - | - | [3] |
| This compound | Hepatitis B Virus (HBV) | - | 44 µM | HepG2 2.2.15 | [3] |
| This compound | Herpes Simplex Virus-1 (HSV-1) | - | 162 µM | - | [3] |
| This compound | Encephalomyocarditis virus (EMCV) | - | 17 µM | L929 | [3] |
| This compound | SARS-CoV | - | 270 ± 50 µM | Vero 76 | [9] |
| Mycophenolic Acid (MPA) | Human IMPDH Type II | - | 532- to 1022-fold lower than MPAG | Purified recombinant | [10] |
| VX-497 | Human IMPDH I | 10 nM | - | - | [3] |
| VX-497 | Human IMPDH II | 7 nM | - | - | [3] |
| VX-497 | Hepatitis B Virus (HBV) | - | 380 nM | HepG2 2.2.15 | [3] |
Table 2: Effect of IMPDH Inhibitors on Intracellular GTP Pools
| Compound | Cell Line | Concentration | GTP Depletion | Reference(s) |
| This compound | MDCK | 25 µM | ~35% reduction | [11] |
| This compound | Influenza-infected | 100 µM | ~45% reduction | [12] |
| This compound | Vero | 100 µg/µl | 100% | [13] |
| Mycophenolic Acid (MPA) | Vero | 1 µg/ml | 92% | [13] |
| This compound | Huh7 | 18 ± 9 µM (IC50) | 50% | [1] |
| Mycophenolic Acid (MPA) | Huh7 | 0.5 ± 0.1 µM (IC50) | 50% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of IMPDH and its antiviral consequences.
IMPDH Enzyme Kinetic Assay
This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT
-
Substrate: Inosine monophosphate (IMP)
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test inhibitor (e.g., this compound monophosphate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in the wells of the 96-well plate containing assay buffer, IMP (e.g., 1 mM), and varying concentrations of the test inhibitor.
-
Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding NAD+ (e.g., 300 µM) to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Measurement of Intracellular GTP Pools by HPLC
This method quantifies the level of GTP in cell lysates.
Materials:
-
Cell culture
-
Test inhibitor (e.g., this compound)
-
0.4 M Perchloric acid (PCA) or 6% Trichloroacetic acid (TCA)
-
Neutralizing solution (e.g., 3 M K2CO3)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase buffers (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent)
Procedure:
-
Culture cells to the desired confluency and treat with the test inhibitor for a specified period.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.4 M PCA or 6% TCA.
-
Incubate on ice for 15-30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant (acid-soluble extract).
-
Neutralize the extract by adding the neutralizing solution until the pH is between 6.5 and 7.5.
-
Centrifuge to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the sample by HPLC. A standard curve with known concentrations of GTP should be used for quantification.[14]
Antiviral Efficacy Assays
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Test compound
-
96-well cell culture plates
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium and add the diluted compound to the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Assess cell viability using a stain. For Neutral Red, the dye is taken up by viable cells and can be quantified by measuring absorbance at 540 nm.[2][15]
-
Calculate the 50% effective concentration (EC50) of the compound.
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cell line
-
Virus stock
-
Test compound
-
Cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Seed host cells and grow to confluency.
-
Treat the cells with different concentrations of the test compound.
-
Infect the cells with the virus.
-
After an incubation period (allowing for one round of viral replication), harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[16]
-
Calculate the reduction in viral yield compared to the untreated control.
Conclusion
The inhibition of IMPDH by this compound is a well-characterized mechanism that underpins its broad-spectrum antiviral activity. By competitively inhibiting this key enzyme in the de novo purine synthesis pathway, this compound effectively depletes intracellular GTP pools, thereby hampering viral replication. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of the biochemical and cellular effects of IMPDH inhibitors is crucial for the development of novel and more potent antiviral therapies. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in this field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with this compound and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 6. bmrservice.com [bmrservice.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Depletion of GTP pool is not the predominant mechanism by which this compound exerts its antiviral effect on Lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of the infectivity of SARS-CoV in BALB/c mice by IMP dehydrogenase inhibitors, including this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mode of action of this compound: effect of nucleotide pool alterations on influenza virus ribonucleoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Lethal Mutagenesis as a Mechanism of Ribavirin's Antiviral Effect
This guide provides a comprehensive overview of lethal mutagenesis as a key antiviral mechanism of This compound (B1680618). It covers the molecular basis of action, quantitative effects on various RNA viruses, and detailed experimental protocols for studying this phenomenon.
Core Concepts of Lethal Mutagenesis
Lethal mutagenesis is an antiviral strategy that exploits the already high error rates of RNA viruses.[1] By introducing a mutagenic agent like this compound, the viral mutation rate is pushed beyond a critical point known as the "error threshold."[2] This leads to an accumulation of deleterious mutations in the viral genome, resulting in a catastrophic loss of viral fitness and, ultimately, extinction of the viral population.[3][4] This process is also referred to as "error catastrophe."[2]
This compound, a guanosine (B1672433) analog, is a potent mutagen for many RNA viruses.[1][4] Its antiviral activity is primarily mediated by its triphosphate form, this compound triphosphate (RTP).[5]
Molecular Mechanism of this compound-Induced Mutagenesis
The mutagenic action of this compound involves a multi-step process within the host cell, leading to the incorporation of RTP into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp).
This compound Metabolism
This compound is a prodrug that must be metabolized to its active triphosphate form to exert its mutagenic effect. This process involves intracellular phosphorylation by host cell kinases.
Caption: Intracellular phosphorylation cascade of this compound.
Incorporation by Viral RNA-Dependent RNA Polymerase (RdRp)
RTP acts as a substrate for the viral RdRp. Due to its ambiguous base-pairing properties, RTP can be incorporated into the nascent RNA strand in place of either guanosine or adenosine.[5] This misincorporation is the primary cause of the increased mutation rate.
Induction of Mutations
Once incorporated, the this compound moiety in the RNA template can then pair with either cytosine or uracil (B121893) during subsequent rounds of replication, leading to characteristic G-to-A and C-to-U transitions in the viral genome.[1][3][6]
Quantitative Effects of this compound on RNA Viruses
The mutagenic effect of this compound has been quantified for several RNA viruses, leading to increased mutation rates and a significant reduction in viral infectivity.
Impact on Viral Mutation Rates
| Virus | This compound Concentration | Observed Effect on Mutation Rate | Reference(s) |
| Hepatitis C Virus (HCV) | Combination therapy with interferon | ~3-fold increase in mutation rate | [1][7] |
| Monotherapy | Significant increase in G-to-A and C-to-U transitions | [3][6] | |
| Hantaan Virus | Not specified | 9.5 mutations per 1,000 nucleotides | [8] |
| Poliovirus | 1000 µM | 600% increase in G-to-A and C-to-U transitions | [1] |
Reduction in Viral Fitness and Infectivity
| Virus | This compound Concentration | Observed Effect on Fitness/Infectivity | Reference(s) |
| Poliovirus | 1,000 µM | Reduction in virus production to 0.00001% | [5] |
| Foot-and-Mouth Disease Virus (FMDV) | 800 µM | Decrease in specific infectivity | [9] |
| Hantaan Virus | Not specified | 17- to 550-fold reduction in infectious virus production | [8] |
| IC50: 2.65 µM, IC90: 10.49 µM | [10] |
Experimental Protocols for Studying Lethal Mutagenesis
A variety of in vitro and cell-based assays are employed to investigate the mechanism and consequences of this compound-induced lethal mutagenesis.
Experimental Workflow
The study of lethal mutagenesis typically follows a structured workflow, from initial viral treatment to the final analysis of genetic and phenotypic changes.
Caption: A typical experimental workflow for studying lethal mutagenesis.
Viral RNA Extraction and Sequencing
Objective: To isolate viral RNA from treated and untreated cell cultures and determine the nucleotide sequence to identify mutations.
Protocol:
-
RNA Extraction:
-
Lyse virus-infected cells or pellet virus from culture supernatant.
-
Extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.[11]
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and either random hexamers or gene-specific primers.
-
-
PCR Amplification:
-
Amplify the target region of the viral cDNA using high-fidelity DNA polymerase.
-
-
Sequencing:
-
Sanger Sequencing: Purify the PCR product and perform cycle sequencing using fluorescently labeled dideoxynucleotides. Analyze the sequence data to identify specific mutations.[9]
-
Next-Generation Sequencing (NGS): Prepare a sequencing library from the viral cDNA or PCR amplicons and sequence on a high-throughput platform. This allows for deep sequencing of the viral population to determine the frequency of mutations.
-
In Vitro Transcription Assay
Objective: To directly measure the incorporation of this compound triphosphate (RTP) by the viral RNA-dependent RNA polymerase (RdRp) and its effect on RNA synthesis. This protocol is adapted from an assay developed for Rabies Virus RdRp.[12]
Protocol:
-
Purification of Viral RdRp:
-
Express and purify the viral RdRp from a suitable expression system (e.g., E. coli or insect cells).[13]
-
-
Reaction Setup:
-
Prepare a reaction mixture containing transcription buffer, a synthetic RNA template, the purified RdRp, and a mixture of ATP, CTP, UTP, and [α-³²P]GTP.
-
In parallel reactions, include varying concentrations of RTP.
-
-
Transcription Reaction:
-
Incubate the reaction mixtures at the optimal temperature for the polymerase (e.g., 30°C) for a set period (e.g., 3 hours).[12]
-
-
Analysis:
-
Stop the reactions and separate the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA products by autoradiography to assess the effect of RTP on the efficiency and length of the synthesized RNA.
-
Plaque Assay
Objective: To determine the titer of infectious virus particles in a sample.
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.
-
Serial Dilution of Virus: Prepare 10-fold serial dilutions of the viral supernatant.
-
Infection: Inoculate the cell monolayers with the viral dilutions and incubate to allow for viral attachment.
-
Overlay: Remove the inoculum and cover the cells with a semi-solid overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or lysed cells, will appear as clear zones. Count the number of plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Viral Fitness Competition Assay
Objective: To compare the replicative fitness of a this compound-resistant or mutagenized viral population to a wild-type virus.
Protocol:
-
Virus Stocks: Prepare high-titer stocks of the wild-type and mutant viruses.
-
Co-infection: Co-infect a monolayer of susceptible cells with a defined ratio of the two viruses (e.g., 1:1).
-
Serial Passage: Culture the infected cells and harvest the supernatant at various time points or after several passages.
-
Quantification of Viral Genotypes:
-
Extract viral RNA from the supernatant at each time point.
-
Use RT-qPCR with genotype-specific primers or next-generation sequencing to determine the relative abundance of each viral genotype.
-
-
Fitness Calculation: Calculate the relative fitness of the mutant virus compared to the wild-type by analyzing the change in the ratio of the two genotypes over time.
The Logical Framework of Error Catastrophe
The theory of error catastrophe provides the conceptual basis for lethal mutagenesis. It describes a threshold effect where a small increase in mutation rate can lead to a dramatic collapse of the viral population.
Caption: The logical progression of error catastrophe.
Conclusion
Lethal mutagenesis represents a powerful antiviral mechanism that leverages the inherent vulnerability of RNA viruses to increased mutation rates. This compound, through its conversion to RTP and subsequent incorporation into viral RNA, effectively drives this process, leading to error catastrophe and viral clearance. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is crucial for the development of novel antiviral strategies and the optimization of existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Resistant Variants of Foot-and-Mouth Disease Virus: the Effect of Restricted Quasispecies Diversity on Viral Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and lethal mutagenesis of poliovirus: molecular mechanisms, resistance and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antiviral efficacy of pleconaril and this compound on foot-and-mouth disease virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
- 10. Viral RNA Purification Protocol Using GenElute™ Mammalian Total RNA Purification Kits [sigmaaldrich.com]
- 11. An In Vitro RNA Synthesis Assay for Rabies Virus Defines Ribonucleoprotein Interactions Critical for Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Ribavirin's Multifaceted Assault on Viral Replication: A Technical Guide
For Immediate Release
A Deep Dive into the Core Mechanisms of Ribavirin's Antiviral Activity, Focusing on Viral RNA Synthesis and mRNA Capping
This technical guide provides an in-depth exploration of the molecular mechanisms by which This compound (B1680618), a broad-spectrum antiviral agent, inhibits viral replication. It is intended for researchers, scientists, and drug development professionals engaged in the study of virology and the development of novel antiviral therapies. This document will dissect the intricate ways this compound disrupts viral RNA synthesis and mRNA capping, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: The Enduring Enigma of a Broad-Spectrum Antiviral
This compound, a synthetic guanosine (B1672433) analog, has been a cornerstone of antiviral therapy for decades, utilized against a wide array of RNA and DNA viruses, including respiratory syncytial virus (RSV), hepatitis C virus (HCV), and Lassa fever virus.[1] Its broad efficacy stems from a complex and multifaceted mechanism of action that targets fundamental viral processes. This guide will focus on two of its primary modes of action: the disruption of viral RNA synthesis and the interference with viral mRNA capping. While effective, the clinical use of this compound can be associated with side effects such as hemolytic anemia, necessitating a thorough understanding of its intracellular activities to optimize therapeutic strategies.
The Multi-pronged Attack on Viral RNA Synthesis
This compound's impact on viral RNA synthesis is not a single, isolated event but rather a coordinated assault on multiple fronts. Once inside the host cell, this compound is phosphorylated by cellular kinases into its active forms: this compound-5'-monophosphate (RMP), -diphosphate (RDP), and -triphosphate (RTP).[1] These metabolites are the key effectors of its antiviral activity.
Indirect Inhibition via IMPDH and GTP Pool Depletion
One of the most well-established mechanisms of this compound is the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) by RMP.[1] IMPDH is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By competitively inhibiting IMPDH, RMP leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP).[2][3][4][5][6] This depletion of GTP has a profound inhibitory effect on the synthesis of viral RNA, as GTP is an essential building block for viral polymerases.[2][3] The antiviral activity of this compound has been shown to strongly correlate with the extent of GTP pool depletion for several viruses, including flaviviruses and paramyxoviruses.[2]
dot
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound: effect of nucleotide pool alterations on influenza virus ribonucleoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RePub, Erasmus University Repository: this compound inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon [repub.eur.nl]
- 6. pure.eur.nl [pure.eur.nl]
Ribavirin's Immunomodulatory Effects in Viral Infections: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, has been a cornerstone of antiviral therapy for decades, most notably in combination with interferon for chronic hepatitis C virus (HCV) infection. While its direct antiviral activities, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and viral RNA-dependent RNA polymerase, are well-documented, a significant body of evidence points to its potent immunomodulatory effects as a key contributor to its therapeutic efficacy. This technical guide provides a comprehensive overview of the immunomodulatory mechanisms of this compound in the context of viral infections. It delves into the quantitative effects on immune cell populations and cytokine profiles, details key experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand and harness the immunomodulatory properties of this compound and other antiviral agents.
Core Immunomodulatory Mechanisms of this compound
This compound's immunomodulatory properties are multifaceted and contribute significantly to its antiviral activity. The primary mechanism involves a decisive shift in the host immune response from a T-helper 2 (Th2) phenotype, which is often associated with chronic viral infections, to a pro-inflammatory T-helper 1 (Th1) phenotype that is more effective at viral clearance.[1][2] This polarization is achieved through several interconnected actions:
-
Enhancement of Th1 Cytokine Production: this compound has been shown to increase the production of key Th1 cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α).[2] This cytokine milieu promotes cell-mediated immunity, which is crucial for eliminating virus-infected cells.
-
Suppression of Th2 Cytokine Production: Concurrently, this compound suppresses the secretion of Th2 cytokines such as IL-4, IL-5, and IL-10.[2] IL-10, in particular, has immunosuppressive properties, and its reduction by this compound can lead to a more robust antiviral response.
-
Inhibition of Regulatory T Cell (Treg) Function: this compound can inhibit the function of regulatory T cells (Tregs), which are responsible for suppressing effector T cell responses.[3] By down-modulating Treg activity, this compound further unleashes the antiviral capacity of effector T cells. This effect is partly mediated by the inhibition of IL-10 production by Tregs.[4]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate, a metabolite of this compound, is a potent inhibitor of the cellular enzyme IMPDH. This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. The resulting depletion of intracellular guanosine triphosphate (GTP) pools not only has a direct antiviral effect by limiting viral RNA synthesis but also influences immune cell function and proliferation.[5]
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Effects of this compound on T-cell Proliferation and Cytokine Production
| Parameter | Cell Type | Virus/Stimulant | This compound Concentration | Observed Effect | Reference |
| T-cell Proliferation | Human CD4+ T-cells | Hepatitis C Virus (HCV) antigens | 2-5 µM | Induced de novo or enhanced proliferation.[6] | [6] |
| Human CD4+ T-cells | HCV antigens | 20 µM | Markedly suppressed proliferation.[6] | [6] | |
| Murine T-cells | Phytohemagglutinin (PHA) | Not specified | Inhibition of proliferation.[7] | [7] | |
| IFN-γ Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA and Tetanus Toxoid (TT) | 100 µM | 74% to 85% reduction compared to baseline.[8] | [8] |
| Murine Th1 cells | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | No diminishment in production.[9] | [9] | |
| IL-2 Production | Human PBMCs | PHA | 100 µM | 124% increase in production.[8] | [8] |
| Sustained Responder HCV Patients' PBMCs | HCV NS3 antigen | Not specified | Higher supernatant IL-2 than non-responders (133.8 +/- 119.2 vs 56.0 +/- 89.3 pg/mL).[10] | [10] | |
| IL-10 Production | Human CD4+ T-cells | HCV core antigen | 2-5 µM | Decreased production.[6] | [6] |
| Human PBMCs | PHA | 100 µM | 95% reduction in production.[8] | [8] | |
| Human PBMCs | TT | 100 µM | 50% reduction in production.[8] | [8] | |
| Sustained Responder HCV Patients' PBMCs | HCV NS3 antigen | Not specified | Lower levels than non-responders (13.8 +/- 10.1 vs 167.1 +/- 272.0 pg/mL).[10] | [10] | |
| TNF-α Production | Murine Macrophages | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | Decreased from 10.73 +/- 2.15 to 2.74 +/- 0.93 ng/ml.[9] | [9] |
| IL-1β Production | Murine Macrophages | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | Decreased from 155.91 +/- 22.62 to 5.74 +/- 0.70 pg/ml.[9] | [9] |
| IL-4 Production | Murine Th2 cells | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | Inhibited production.[9] | [9] |
Table 2: Effects of this compound on Immune Cell Populations and Gene Expression
| Parameter | Cell Type/Tissue | Virus | This compound Treatment | Observed Effect | Reference |
| CD56dim NK cells | Human PBMCs | HCV | 4 weeks of RBV pretreatment | Decreased frequency. | [11] |
| CD56bright NK cells | Human PBMCs | HCV | 4 weeks of RBV pretreatment | Decreased frequency of IFN-γ-producing cells (75.9±2.5% vs. 62.5±3.0%).[11] | [11] |
| FoxP3 Expression | Human CD4+CD25- T cells co-cultured with CD4+CD25+CD127- T cells | In vitro | Pre-incubation of Tregs with RBV | Down-modulated FoxP3 expression in CD4+CD25- T cells.[4] | [4] |
| MxA mRNA Expression | Huh7 hepatocytes | In vitro (with IFN-α) | 2 hours | Specifically enhanced IFN-α-induced MxA mRNA.[12][13] | [12][13] |
| STAT1 Phosphorylation | Huh7 hepatocytes | In vitro (with IFN-α) | 2 hours | Enhanced IFN-α-induced phosphorylation.[7][14] | [7][14] |
| STAT3 Phosphorylation | Huh7 hepatocytes | In vitro (with IFN-α) | 2 hours | Enhanced IFN-α-induced phosphorylation.[7] | [7] |
| RSV N transcript abundance | Epithelial cells | Respiratory Syncytial Virus (RSV) | 10-100 µg/ml | Reduced to ~13% of levels in non-treated cells.[15] | [15] |
| Proinflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | Lung tissue of mice | Influenza Virus | Not specified | Decreased levels.[16] | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro T-Cell Proliferation Assay
This protocol is a synthesized methodology based on common practices for assessing the effect of this compound on T-cell proliferation.
Objective: To quantify the dose-dependent effect of this compound on the proliferation of human T-lymphocytes in response to antigenic or mitogenic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or patients.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO).
-
Stimulating agents: Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, or specific viral antigens (e.g., HCV core, NS3, NS4 proteins) at pre-determined optimal concentrations.
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet).
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Labeling (Optional but Recommended): Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions. This allows for the tracking of cell divisions by flow cytometry.
-
Cell Plating: Plate the labeled PBMCs at a density of 1-2 x 10^5 cells per well in a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM). Add the this compound dilutions to the respective wells.
-
Stimulation: Add the stimulating agent (PHA or viral antigen) to the appropriate wells. Include unstimulated control wells (cells with media only) and stimulated control wells (cells with stimulant but no this compound).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting and Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the lymphocyte population and then on the specific T-cell subsets. Analyze the dilution of the proliferation dye to determine the percentage of proliferating cells and the number of cell divisions.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol outlines the general steps for measuring intracellular cytokine production in T-cells following this compound treatment.
Objective: To determine the effect of this compound on the production of specific cytokines (e.g., IFN-γ, IL-2, IL-10) by T-cells at a single-cell level.
Materials:
-
PBMCs treated with this compound and stimulated as described in the proliferation assay protocol.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization buffer (commercially available kits are recommended).
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-IL-10) and corresponding isotype controls.
-
Flow cytometer.
Procedure:
-
Cell Stimulation and Protein Transport Inhibition: Following the initial stimulation period (typically 4-6 hours), add a protein transport inhibitor to the cell cultures to trap cytokines intracellularly.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain for surface markers for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash and then resuspend in permeabilization buffer.
-
Intracellular Staining: Add the fluorescently labeled anti-cytokine antibodies and isotype controls to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population and specific T-cell subsets. Analyze the expression of intracellular cytokines within these populations.
In Vitro Treg Suppression Assay
This protocol is a generalized method to assess the impact of this compound on the suppressive function of regulatory T cells.
Objective: To evaluate whether this compound alters the ability of Tregs to suppress the proliferation of conventional T-cells (Tconv).
Materials:
-
Purified CD4+CD25+ Tregs and CD4+CD25- Tconv cells (can be isolated from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).
-
Cell proliferation dye for labeling Tconv cells.
-
T-cell activators (e.g., anti-CD3/CD28 beads or soluble antibodies with antigen-presenting cells).
-
This compound.
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
Cell Isolation and Labeling: Isolate Tregs and Tconv cells. Label the Tconv cells with a proliferation dye.
-
Pre-treatment of Tregs with this compound (Optional): In some experimental designs, Tregs are pre-incubated with this compound for a specific period before co-culture.
-
Co-culture Setup: Co-culture the labeled Tconv cells with varying ratios of Tregs (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in a 96-well plate.
-
This compound Treatment: Add different concentrations of this compound to the co-cultures.
-
Stimulation: Add T-cell activators to stimulate proliferation.
-
Incubation: Incubate the plate for 3-5 days.
-
Analysis: Analyze the proliferation of the Tconv cells by flow cytometry as described in the T-cell proliferation assay protocol. The percentage of suppression is calculated by comparing the proliferation of Tconv cells in the presence and absence of Tregs.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's immunomodulatory effects.
Signaling Pathways
Caption: Key immunomodulatory signaling pathways influenced by this compound.
Experimental Workflows
Caption: Experimental workflow for assessing T-cell proliferation.
Caption: Experimental workflow for intracellular cytokine staining.
Conclusion
This compound's immunomodulatory effects are a critical component of its antiviral efficacy, particularly in chronic viral infections where a robust host immune response is necessary for viral clearance. The ability of this compound to drive a Th1-polarized immune response, enhance pro-inflammatory cytokine production, and inhibit regulatory T-cell function creates an environment that is hostile to viral persistence. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into these mechanisms. A deeper understanding of how this compound modulates the immune system can inform the development of novel immunomodulatory therapies for a wide range of viral diseases and potentially other conditions where immune modulation is beneficial. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise reference for researchers in the field. As the landscape of antiviral therapy continues to evolve, the lessons learned from the multifaceted actions of this compound will undoubtedly contribute to the design of next-generation treatments.
References
- 1. Cellular Signaling Analysis shows antiviral, this compound-mediated ribosomal signaling modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Differential Effects on Functions of Cd4+ Th1, Th2, and Regulatory T Cell Clones in Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates the conversion of human CD4+ CD25− T cell to CD4+ CD25+ FOXP3+ T cell via suppressing interleukin-10-producing regulatory T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound: effect of nucleotide pool alterations on influenza virus ribonucleoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct evidence for immunomodulatory properties of this compound on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances IFN-α signalling and MxA expression: a novel immune modulation mechanism during treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of this compound on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits viral-induced macrophage production of TNF, IL-1, the procoagulant fgl2 prothrombinase and preserves Th1 cytokine production but inhibits Th2 cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of interferon and this compound combination therapy on CD4+ proliferation, lymphocyte activation, and Th1 and Th2 cytokine profiles in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Improves the IFN-γ Response of Natural Killer Cells to IFN-based Therapy of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Enhances IFN-α Signalling and MxA Expression: A Novel Immune Modulation Mechanism during Treatment of HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - IFN-α induced STAT1 and STAT3 phosphorylation is enhanced in the presence of this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 15. This compound Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates the respiratory immune responses to influenza viral infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Broad-Spectrum Antiviral: A Technical History of Ribavirin's Development and Initial Applications
Foreword: This technical guide provides a comprehensive overview of the seminal period in the history of Ribavirin (B1680618), from its initial synthesis to its first applications as a therapeutic agent. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of the foundational work that established this compound as a significant antiviral compound. This document collates data from foundational papers, details key experimental methodologies, and illustrates complex processes to offer a clear and thorough perspective on the drug's origins.
Chapter 1: Discovery and Development
This compound (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) was first synthesized in 1970 by researchers at the International Chemical & Nuclear Corporation (ICN), now known as Valeant Pharmaceuticals.[1][2] The synthesis and subsequent discovery of its potent, broad-spectrum antiviral activity were the result of a dedicated nucleic acid research program. The primary chemists credited with its synthesis are Joseph T. Witkowski and Ronald K. Robins.[1]
The initial report of its wide-ranging activity against both DNA and RNA viruses in cell culture and animal models was published in 1972, marking a significant milestone in antiviral chemotherapy.[1][3] Unlike many antiviral agents of the era that were limited to specific DNA viruses, this compound showed promise against a diverse array of pathogens, including influenza A and B, herpes simplex, measles, and various arenaviruses and bunyaviruses.[1][3] This broad activity established it as a compound of major scientific interest and set the stage for decades of research into its clinical utility and mechanisms of action.
Chapter 2: Initial Chemical Synthesis
The seminal 1972 paper by Witkowski et al. in the Journal of Medicinal Chemistry described two primary methods for the synthesis of this compound.[3][4] These methods were crucial for producing the quantities of the compound needed for preclinical and clinical evaluation.
Experimental Protocols
Method 1: Silylation-Glycosylation Procedure
This multi-step process became a standard methodology for preparing nucleosides. It involves activating the triazole ring by silylation before coupling it with the protected ribose sugar.
-
Preparation of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: D-ribose is first converted to its peracetylated form to protect the hydroxyl groups during the subsequent reaction.
-
Silylation of the Triazole: Methyl 1,2,4-triazole-3-carboxylate (B8385096) is suspended in an excess of a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), and refluxed. This step replaces the acidic proton on the triazole ring with a trimethylsilyl (B98337) (TMS) group, making the nitrogen atom more nucleophilic for the subsequent glycosylation.[5]
-
Glycosylation (Coupling Reaction): The silylated triazole is dissolved in an anhydrous solvent (e.g., acetonitrile). The protected sugar (1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., SnCl₄) are added. The reaction is stirred under reflux until the starting materials are consumed.[5] This reaction couples the ribose sugar to the triazole base, forming the crucial N-glycosidic bond.
-
Ammonolysis and Deprotection: The resulting protected nucleoside ester is treated with ammonia (B1221849) in methanol.[4] This single step accomplishes two transformations: it converts the methyl ester at the 3-position of the triazole into the desired carboxamide and removes the acetyl protecting groups from the ribose sugar, yielding the final this compound product.
Method 2: Acid-Catalyzed Fusion Procedure
This alternative method is a more direct, one-pot reaction but requires more drastic conditions.
-
Reactant Preparation: A 1:1 mixture of 3-carbomethoxytriazole and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is prepared.[4]
-
Fusion Reaction: The mixture is heated to a high temperature (160-165 °C) in the presence of an acid catalyst, such as bis(p-nitrophenyl)phosphate.[4] Under these conditions, the reactants melt and fuse, and the glycosylation reaction occurs directly.
-
Purification and Ammonolysis: The crude product from the fusion reaction is purified and then treated with methanolic ammonia, as in the final step of the silylation procedure, to convert the ester to the amide and deprotect the sugar hydroxyls to yield this compound.[6]
Chapter 3: Early Preclinical Research and In Vitro Activity
The initial evaluation of this compound's antiviral potential was conducted using cell culture-based assays. The plaque reduction assay was a cornerstone technique for quantifying antiviral efficacy against lytic viruses.
Experimental Protocols
Generalized Plaque Reduction Assay Protocol
This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a monolayer of susceptible cells.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6, MDCK) is prepared by seeding cells into multi-well plates and incubating them overnight to achieve confluence.[7]
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted in a cell culture medium to create a range of test concentrations.
-
Infection and Treatment: The culture medium is removed from the cells. The cells are then infected with a known amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of the various concentrations of this compound. A virus control (no drug) and a cell control (no virus, no drug) are included.[7]
-
Viral Adsorption: The plates are incubated for 1-2 hours to allow the virus to attach to and enter the cells.[8]
-
Overlay Application: After adsorption, the virus-drug mixture is removed. The cell monolayer is then covered with a semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel). This overlay restricts the spread of newly formed virus particles to adjacent cells, ensuring that distinct plaques are formed.[7]
-
Incubation: Plates are incubated for a period sufficient for plaques to form, typically ranging from 2 to 5 days, depending on the virus.[9]
-
Fixation and Staining: The cells are fixed with a solution like 10% formalin. The overlay is then removed, and the cell monolayer is stained with a dye such as crystal violet, which stains living cells.[7]
-
Data Analysis: Plaques appear as clear, unstained zones against a background of stained, healthy cells. The number of plaques in each well is counted. The percentage of plaque reduction for each this compound concentration is calculated relative to the virus control. The 50% inhibitory concentration (IC₅₀) is determined as the concentration of this compound that reduces the plaque count by 50%.[9]
Data Presentation: Early In Vitro Antiviral Activity
The following table summarizes representative data from early preclinical studies demonstrating this compound's broad-spectrum activity.
| Virus Family | Virus Species | Cell Line | Assay Type | 50% Inhibitory Concentration (IC₅₀) | Reference |
| RNA Viruses | |||||
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | Plaque Reduction | 3 - 10 µg/mL | [10] |
| Orthomyxoviridae | Influenza A | - | - | Active at 1 - 32 µg/mL | [11] |
| Orthomyxoviridae | Influenza B | - | - | Active at 1 - 32 µg/mL | [11] |
| Rhabdoviridae | Vesicular Stomatitis Virus | - | - | Data not specified | [12] |
| Picornaviridae | Poliovirus | HeLa | Virus Yield Reduction | ~100 µM (~24.4 µg/mL) | [13] |
| DNA Viruses | |||||
| Herpesviridae | Herpes Simplex Virus Type 1 | - | - | Active at 1 - 32 µg/mL | [11] |
| Poxviridae | Vaccinia Virus | - | - | Active at 1 - 32 µg/mL | [11] |
| Adenoviridae | Adenovirus | - | - | Data not specified | [12] |
Chapter 4: Initial Therapeutic Applications and Clinical Studies
Following promising preclinical results, this compound was advanced into clinical studies for several viral diseases. Its first major applications were in the treatment of severe Respiratory Syncytial Virus (RSV) infection in children and Lassa fever.
Respiratory Syncytial Virus (RSV)
This compound, administered as a small-particle aerosol, was approved in 1986 for the treatment of severe lower respiratory tract infections caused by RSV in hospitalized children.[2][14] Early controlled trials provided the foundational evidence for this application.
Data Presentation: Early RSV Clinical Trial Outcomes
| Study Population | Study Design | Treatment Regimen | Key Quantitative Outcomes | Reference |
| 16 Young Adult Volunteers (Experimental Infection) | Double-blind, placebo-controlled | This compound aerosol (12h/day for 3 days) vs. Placebo | Viral Shedding: Significantly fewer treated subjects shed virus on days 6-9. Symptoms: Systemic complaints and fever occurred significantly less often in the treatment group. | [15] |
| 53 Infants (36 with underlying disease) | Double-blind, placebo-controlled (n=26) | This compound aerosol vs. Placebo (avg. 5 days) | Illness Severity: Treated infants showed a significantly faster rate of improvement. Viral Shedding: Significant reduction in virus shed from nasal washes. Blood Gas: Significant improvement in arterial blood gas values. | [16] |
Lassa Fever
This compound demonstrated remarkable, life-saving efficacy in the treatment of Lassa fever, a viral hemorrhagic fever endemic to West Africa. A pivotal study conducted in the early 1980s established it as the standard of care for this disease for decades.
Data Presentation: Lassa Fever Clinical Trial (McCormick et al., 1980s)
| Patient Subgroup | Treatment | Number of Patients | Number of Fatalities | Case Fatality Rate |
| High-Risk Patients (AST ≥150 IU/L, treated ≤6 days from onset) | No this compound | 18 | 11 | 61% |
| Intravenous this compound | 20 | 1 | 5% | |
| Overall Population (All patients in the study) | No this compound | - | - | 16.5% |
Data sourced from McCormick et al. as cited in multiple reviews.[17][18]
Chapter 5: Early Hypotheses on the Mechanism of Action
From its discovery, the precise mechanism of this compound's broad-spectrum antiviral activity was a subject of intense investigation and debate.[1] One of the earliest and most prominent hypotheses proposed that this compound acts indirectly by depleting the intracellular pools of guanosine (B1672433) triphosphate (GTP), which are essential for the synthesis of viral nucleic acids.
This mechanism involves the intracellular phosphorylation of this compound to this compound monophosphate (RMP). RMP structurally mimics inosine (B1671953) 5'-monophosphate (IMP), the natural substrate for the host cell enzyme inosine monophosphate dehydrogenase (IMPDH). RMP acts as a potent competitive inhibitor of IMPDH, which is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[13] By blocking this pathway, this compound causes a significant reduction in the available GTP, thereby starving the viral replication machinery of a critical building block.
References
- 1. news-medical.net [news-medical.net]
- 2. The application and mechanism of action of this compound in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antiviral chemotherapy: in vitro activity of this compound on DNA and RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. natap.org [natap.org]
- 14. This compound utilization and clinical effectiveness in children hospitalized with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound treatment of experimental respiratory syncytial viral infection. A controlled double-blind study in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound treatment of respiratory syncytial viral infection in infants with underlying cardiopulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Time to reconsider the role of this compound in Lassa fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays Using Ribavirin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ribavirin (B1680618) is a synthetic guanosine (B1672433) analog with broad-spectrum antiviral activity against a wide range of RNA and DNA viruses.[1][2] It is utilized in the treatment of various viral infections, including hepatitis C (in combination therapy), respiratory syncytial virus (RSV), and certain viral hemorrhagic fevers like Lassa fever.[1][3][4] Due to its complex and multifaceted mechanism of action, this compound serves as a crucial reference compound in antiviral research and drug development. These application notes provide detailed protocols for evaluating the in vitro antiviral activity of this compound and other potential antiviral agents.
Mechanism of Action
This compound exerts its antiviral effects through several interconnected pathways, making it a complex but effective antiviral agent.[3] Once inside the cell, this compound is phosphorylated to its active forms: this compound monophosphate (RMP), diphosphate (B83284) (RDP), and triphosphate (RTP). These metabolites interfere with viral replication through multiple mechanisms:
-
Inhibition of IMPDH: RMP competitively inhibits the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is critical for the synthesis of guanine (B1146940) nucleotides.[3][5] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby depriving the viral polymerase of the necessary building blocks for RNA synthesis.[1][3]
-
Inhibition of Viral RNA Polymerase: As a guanosine analog, this compound triphosphate (RTP) can compete with GTP for binding to viral RNA-dependent RNA polymerase (RdRP), directly inhibiting viral genome replication.[2][5]
-
Lethal Mutagenesis: RTP can be incorporated into the growing viral RNA strand in place of guanosine or adenosine.[3][4] This incorporation does not typically cause chain termination but introduces widespread mutations into the viral genome, leading to a phenomenon known as "error catastrophe," where the accumulation of mutations results in non-viable virus particles.[2][3][5]
-
Inhibition of mRNA Capping: RTP can interfere with the capping of viral mRNA by inhibiting guanylyltransferase, an enzyme essential for adding the 5' cap structure.[2][3] This impairs the stability and translation of viral mRNA, reducing the synthesis of viral proteins.[3]
-
Immunomodulation: this compound has also been shown to modulate the host immune response, promoting a shift towards a Th1 (pro-inflammatory) response, which enhances the body's ability to combat viral infections.[3][5]
Caption: Multifaceted mechanism of action of this compound.
Quantitative Data Summary
The antiviral activity of a compound is determined by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration required to reduce viral activity by 50%.[6][7] Concurrently, the compound's toxicity to the host cells is measured by its 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[6][8] A higher SI value is desirable, indicating greater selectivity for the virus over the host cell.[6]
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Various Viruses
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral RNA Load Reduction | 3.69 - 8.72 | >1000 | >114 - 271 | [9] |
| Andes Virus (ANDV) | Vero E6 | Focus Forming Unit Assay | 5 - 12.5 | Not Reported | Not Reported | [10] |
| Foot-and-Mouth Disease Virus (FMDV) Serotypes O, A, Asia 1 | BHK-21 | CPE Inhibition | Inhibitory at 15.62 | >15.62 | >1 | [11] |
| Yellow Fever Virus (YFV 17D) | Vero | Virus Yield Reduction | 48.5 ± 41.3 | Not Reported | Not Reported | [1] |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | Virus Yield Reduction | 17.2 ± 6.9 | Not Reported | Not Reported | [1] |
Note: EC₅₀ and IC₅₀ values are often used interchangeably. Assay conditions and cell lines can significantly impact results.
Experimental Protocols
Application Note 1: Cytopathic Effect (CPE) Inhibition Assay
Principle: This assay is used for viruses that cause a visible degenerative effect, known as cytopathic effect (CPE), in cultured cells.[8] The antiviral activity of a compound is quantified by its ability to protect cells from virus-induced death. Cell viability is typically measured using a colorimetric or luminescent reagent.[8][12] This method is rapid, suitable for automation, and widely used for primary screening.[8][13]
Caption: Workflow for a CPE Inhibition Assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 96-well microplates at a density that forms a confluent monolayer overnight (e.g., 1 x 10⁵ cells/mL).[9]
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 0 to 32 µg/mL) and any test compounds in cell culture medium.[9] Include wells for "virus control" (infected, no compound) and "cell control" (uninfected, no compound).[13]
-
Infection: Remove the growth medium from the cells. Add the prepared compound dilutions to the plate. Subsequently, add the virus inoculum at a predetermined multiplicity of infection (MOI) to all wells except the cell controls.[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator. Monitor the plates daily for the appearance of CPE in the virus control wells. The assay is typically stopped when CPE in the virus control wells reaches 80-90%.[13]
-
Viability Staining: Remove the culture medium and add a cell viability reagent (e.g., MTS, XTT, or Neutral Red) according to the manufacturer's instructions.[9][12][13]
-
Data Acquisition: After the appropriate incubation period with the dye, measure the absorbance or luminescence using a microplate reader.[8][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the EC₅₀ (from infected wells) and CC₅₀ (from uninfected wells).[9][13]
Application Note 2: Virus Yield Reduction Assay
Principle: This assay directly measures the production of new infectious virus particles or viral components (like RNA) from infected cells in the presence of an antiviral compound. It is a highly sensitive method applicable to both cytopathic and non-cytopathic viruses. Viral yield can be quantified by various methods, including plaque assay, TCID₅₀ (50% Tissue Culture Infectious Dose) determination, or quantitative PCR (qPCR).[6][14]
Caption: Workflow for a Virus Yield Reduction Assay.
Detailed Protocol (Quantification by RT-qPCR):
-
Cell Seeding and Treatment: Seed cells in 24- or 96-well plates. Once confluent, treat the cells in triplicate with serial dilutions of this compound for a short pre-incubation period.
-
Infection: Infect the cells with the virus at a known MOI for 1 hour to allow for viral adsorption.[9]
-
Wash and Re-treat: After adsorption, remove the virus inoculum and wash the cell monolayers (e.g., three times with PBS) to remove unbound virus. Add fresh culture medium containing the same concentrations of this compound as used for the pre-treatment.[9]
-
Incubation: Incubate the plates for a period that allows for one or more full replication cycles (e.g., 24 or 48 hours).[9]
-
Supernatant Harvest: At the end of the incubation period, collect the culture supernatants from each well.[1][9]
-
RNA Extraction: Extract viral RNA from the supernatants using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).[1]
-
RT-qPCR: Quantify the viral RNA using a one-step reverse transcription-quantitative PCR (RT-qPCR) assay with virus-specific primers and probes.[1][14] Generate a standard curve using known quantities of viral RNA to determine the number of genome copies in each sample.
-
Data Analysis: Calculate the percentage of viral yield inhibition for each concentration relative to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Application Note 3: Cell Viability (Cytotoxicity) Assay
Principle: It is essential to assess the toxicity of any test compound on the host cells used in the antiviral assay.[8] This is done by exposing uninfected cells to the same range of compound concentrations used in the efficacy assay. Cell viability can be determined using various dyes that measure metabolic activity (e.g., MTS, XTT) or cell membrane integrity.[12]
Detailed Protocol (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.[9]
-
Compound Addition: Add serial dilutions of this compound or the test compound to the wells containing uninfected cells. Include "cell control" wells with no compound.[9]
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 48 or 72 hours).[9]
-
MTS Reagent: Add MTS reagent (or a similar tetrazolium-based compound) to each well according to the manufacturer's protocol.[9]
-
Incubation with Reagent: Incubate the plate for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[9]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]
References
- 1. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of this compound against Andes Virus Infection | PLOS One [journals.plos.org]
- 11. In vitro antiviral efficacy of pleconaril and this compound on foot-and-mouth disease virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. content.noblelifesci.com [content.noblelifesci.com]
Application Notes and Protocols for Establishing Ribavirin Concentration in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][2] Its multifaceted mechanism of action makes it a valuable tool in virology research and a component of combination therapies, most notably for Hepatitis C Virus (HCV).[1][3][4] Establishing the optimal concentration of this compound for in vitro cell culture experiments is a critical first step to ensure meaningful and reproducible results. This document provides detailed protocols and guidance for determining the appropriate this compound concentration for your specific cell line and virus of interest.
The antiviral activity of this compound is attributed to several mechanisms that are not mutually exclusive and may vary depending on the virus and cell type.[1][3] These include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate competitively inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[3][5][6]
-
Direct Inhibition of Viral Polymerase: this compound triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), being incorporated into the growing viral RNA chain and causing mutations.[3][7]
-
Lethal Mutagenesis: The incorporation of this compound into the viral genome can induce an increased mutation rate, leading to "error catastrophe" and the production of non-infectious viral particles.[3][5][7]
-
Immunomodulation: this compound can shift the host immune response towards a Th1 phenotype, enhancing the antiviral immune response.[3][6]
-
Interference with mRNA Capping: this compound triphosphate can inhibit viral mRNA capping, which is crucial for mRNA stability and translation.[6][7]
Given these diverse mechanisms, it is imperative to experimentally determine the effective and non-toxic concentration range of this compound for each specific experimental system.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic and effective concentrations of this compound in various cell lines and against different viruses as reported in the literature. This data serves as a starting point for designing your own dose-response experiments.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | 50% Cytotoxic Concentration (CC50) | Incubation Time | Reference |
| Vero | MTS Assay | > 31.3 µg/mL | 24, 48, 72 hours | [8] |
| Vero | MTS Assay | > 300 µg/mL | 48 hours | [9] |
| A549 | MTS Assay | > 200 µg/mL | 48 hours | [9] |
| SH-SY5Y | MTS Assay | > 50 µg/mL | 48 hours | [9] |
| MDCK | Not specified | 560 µg/mL | Not specified | [10] |
| HEp-2 | Cell Titer Glo | ~75 µM | 6 days | [11] |
| E-11 | CCK-8 Assay | > 500 µg/mL | 7 days | [12] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay | 50% Effective Concentration (EC50) / 50% Inhibitory Concentration (IC50) | Reference |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral RNA Load | 3.69 - 8.72 µg/mL | [8] |
| Respiratory Syncytial Virus (RSV) | Not specified | Plaque Reduction | 3 or 10 µg/mL (for 50% reduction) | [13] |
| Influenza A and B viruses | MDCK | Not specified | 0.6 - 5.5 µg/mL | [10] |
| Hepatitis C Virus (HCV) Genotype 1a | Not specified | Not specified | 21 µM (95%CI: 20-22 µM) | [14] |
| Hepatitis C Virus (HCV) Genotype 2a | Not specified | Not specified | 189 µM (95%CI: 173-207 µM) | [14] |
| Human Leukemia K-562 cells | Growth Inhibition | IC50 = 15 µM | 120 hours | [15][16] |
| Human Leukemia K-562 cells | Growth Inhibition | IC50 = 195 µM | 24 hours | [15] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50)
This protocol outlines the steps to determine the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized powder)[2]
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTS, MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 20 mM).[2] Aliquot and store at -20°C.
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.[8][9]
-
Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of this compound in complete cell culture medium from the stock solution. The concentration range should be wide enough to encompass both no toxicity and complete cell death (e.g., 0 to 1000 µg/mL).[8] Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate or quadruplicate.[8]
-
Incubation: Incubate the plate for a duration relevant to your planned antiviral experiments (e.g., 24, 48, or 72 hours).[8]
-
Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the CC50 value.
-
Protocol 2: Determination of this compound Antiviral Activity (EC50/IC50)
This protocol determines the concentration of this compound that inhibits viral replication or cytopathic effect (CPE) by 50%.
Materials:
-
Cell line susceptible to the virus of interest
-
Virus stock with a known titer (e.g., TCID50/mL or PFU/mL)
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Method for quantifying viral activity (e.g., plaque assay, TCID50 assay, qPCR for viral RNA, CPE observation)
Procedure:
-
Cell Seeding: Seed confluent monolayers of the host cells in 96-well plates.[8]
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a viral adsorption period (e.g., 1 hour), remove the inoculum and wash the cells to remove unbound virus.[8]
-
Treatment: Add fresh culture medium containing serial dilutions of this compound (at non-cytotoxic concentrations determined in Protocol 1) to the infected cells.[8][9] Include an untreated virus control and a mock-infected control.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 12, 24, 48 hours).[8]
-
Quantification of Antiviral Effect:
-
CPE Inhibition Assay: Observe the cells under a microscope and score the cytopathic effect.[8]
-
Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium containing the this compound dilutions. After incubation, stain the cells to visualize and count plaques. A 50% reduction in plaque number is a common endpoint.[13]
-
Viral RNA Quantification: Harvest the culture supernatant or cell lysate at different time points and quantify the viral RNA load using real-time RT-PCR.[8]
-
-
Data Analysis:
-
Normalize the viral activity data to the untreated virus control (100% viral activity).
-
Plot the percentage of viral inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 or IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
This compound's Mechanisms of Action
Caption: Overview of this compound's multifaceted antiviral mechanisms.
Experimental Workflow for Establishing this compound Concentration
Caption: Step-by-step workflow for determining the optimal this compound concentration.
Logical Relationship in Dose-Response Analysis
Caption: Logical flow for the analysis of dose-response data.
References
- 1. This compound: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The optimal dose of this compound for chronic hepatitis C: From literature evidence to clinical practice: The optimal dose of this compound for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tick-borne encephalitis virus in cell cultures by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Activity of this compound against Tilapia tilapinevirus in Fish Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibition of cell-culture infectious hepatitis C genotype 1-3 viruses is strain-dependent [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound acts via multiple pathways in inhibition of leukemic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystallization Selectivity of this compound Solution and Amorphous Phase | MDPI [mdpi.com]
Application of Ribavirin in Animal Models for Virology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][2] Its established use in animal models has been instrumental in virology research, providing critical insights into viral pathogenesis and aiding in the preclinical evaluation of antiviral therapies. This document provides a comprehensive overview of the application of this compound in various animal models, including detailed protocols, quantitative data summaries, and visualizations of its mechanisms of action.
The versatility of this compound is demonstrated across multiple animal models, including mice, cotton rats, hamsters, and non-human primates, to study viruses of significant public health concern such as Influenza virus, Respiratory Syncytial Virus (RSV), Lassa virus, and Hepatitis C Virus (HCV).[3][4][5][6] Its efficacy is often evaluated based on metrics like reduction in viral load, improvement in survival rates, and amelioration of disease-associated pathology.[7][8][9]
This compound's antiviral activity is attributed to multiple mechanisms, which can act directly on the virus or indirectly through modulation of the host immune response.[10][11] These mechanisms include:
-
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): this compound monophosphate (RMP) competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This GTP depletion hinders viral RNA and DNA synthesis.[3][4]
-
Lethal Mutagenesis: this compound triphosphate (RTP) can be incorporated into the viral genome by RNA-dependent RNA polymerase (RdRp), inducing mutations that lead to an "error catastrophe" and the production of non-viable viral particles.[1][12][13]
-
Direct Inhibition of Viral Polymerase: RTP can directly compete with natural nucleosides for binding to the viral polymerase, thereby inhibiting viral replication.
-
Inhibition of mRNA Capping: this compound can interfere with the 5'-capping of viral mRNA, which is essential for efficient translation of viral proteins.
-
Immunomodulation: this compound can modulate the host immune response, often promoting a shift from a Th2 to a Th1-predominant response, which is more effective in clearing viral infections.[5][11]
The selection of an appropriate animal model and the optimization of the this compound treatment regimen, including dose, route of administration, and timing of intervention, are critical for the successful design and interpretation of in vivo studies. This guide offers detailed protocols and summarized data from various studies to aid researchers in this process.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various animal models against different viral infections.
Table 1: Efficacy of this compound against Influenza Virus in Mouse Models
| Influenza Strain | Mouse Strain | This compound Dose | Administration Route | Key Findings | Reference(s) |
| A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), B/Hong Kong/5/72, B/Sichuan/379/99 | Not Specified | 18-37.5 mg/kg/day | Oral gavage | Highly effective in preventing death, lessening decline in arterial oxygen saturation, inhibiting lung consolidation, and reducing lung virus titers. | [14] |
| A/HK8/68 (H3N2) | Not Specified | 100 mg/mL (aerosol) | Aerosol | >90% survival rate with a single daily 30-min treatment for 4 days starting 24h post-infection. | [15] |
| H5N1 | BALB/c | 37.5 mg/kg/day | Oral | Reduced lung virus titers by ~1 log10 EID50/ml. | [8] |
| Influenza A | Not Specified | 3.3 mg/kg/day | Aerosol | Median effective dose based on percent survival. | [16] |
| Influenza A | Not Specified | 15.8 mg/kg/day | Intraperitoneal | Median effective dose based on percent survival. | [16] |
Table 2: Efficacy of this compound against Respiratory Syncytial Virus (RSV) in Rodent Models
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference(s) |
| Cotton Rat | 60 mg/mL (aerosol) | Aerosol (2h, twice daily) | As effective as 20 mg/mL for 11h daily in protecting against RSV. | [17] |
| Immunocompromised Mouse | 90 mg/kg (three times a day for three days) | Intraperitoneal | Reduced pulmonary virus titre to 9% of the control. | [12] |
Table 3: Efficacy of this compound against Lassa Virus (LASV) in Various Animal Models
| Animal Model | LASV Strain | this compound Dose | Administration Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Non-human primate | Josiah | Loading dose: 20-230 mg/kg; Maintenance: 20-90 mg/kg daily | Not Specified | Prophylactic use resulted in survival rates ranging from 0% to 100% across different studies. |[5] | | Rodent | Not Specified | 25-160 mg/kg total daily dose | Not Specified | Pre-exposure prophylaxis had no effect on survival. |[18] | | Chimeric Ifnar–/–B6 mice | Not Specified | 160 mg/kg per day | Intraperitoneal | In combination with favipiravir, resulted in 60% survival. |[19] |
Table 4: Efficacy of this compound against Other Viruses in Animal Models
| Virus | Animal Model | this compound Dose | Administration Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | IFNAR−/− mice | 100 mg/kg/day | Intraperitoneal | Prolonged time to death and reduced aminotransferase levels and virus titers. |[20] | | Encephalomyocarditis (EMC) virus | DBA/2 mice | 200 mg/kg/day | Subcutaneous | Myocardial virus titers significantly lower (3.24 ± 0.49 log10pfu/mg vs. 4.09 ± 0.57 log10 pfu/mg in controls). |[21] | | Encephalomyocarditis (EMC) virus | DBA/2 mice | 400 mg/kg/day | Subcutaneous | Myocardial virus titers significantly lower (1.70 ± 0.65 log10 pfu/mg vs. 4.09 ± 0.57 log10 pfu/mg in controls). |[21] | | Yellow Fever Virus (YFV) | Hamster | 50 mg/kg/day | Intraperitoneal | Significant improvement in survival and serum ALT levels. |[22] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Influenza A Virus Infection
1. Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
6-8 week old BALB/c mice
-
Anesthesia (e.g., isoflurane)
-
Equipment for intranasal inoculation
-
Equipment for oral gavage or intraperitoneal injection
-
Humane euthanasia supplies
-
Tissue homogenization equipment
-
Reagents for viral load quantification (e.g., plaque assay or qRT-PCR)
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile PBS or 0.9% NaCl.[20]
-
Ensure the solution is fully dissolved and sterile-filter if necessary.
-
The final concentration for administration should be calculated based on the desired dosage and the average weight of the mice.
3. Animal Infection:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate mice intranasally with a sublethal or lethal dose of Influenza A virus in a small volume (e.g., 50 µL) of sterile PBS.
-
A control group of mice should be mock-infected with sterile PBS.
4. This compound Administration:
-
Initiate this compound treatment at a predetermined time point post-infection (e.g., 4 hours or 24 hours).[23]
-
Administer this compound via the chosen route (e.g., oral gavage or intraperitoneal injection) at the desired dosage (e.g., 20-50 mg/kg/day).[23]
-
Treatment should be administered daily for a specified duration (e.g., 5-7 days).
-
A control group of infected mice should receive the vehicle (e.g., sterile PBS) on the same schedule.
5. Monitoring and Sample Collection:
-
Monitor mice daily for weight loss, clinical signs of illness, and survival.
-
At predetermined time points post-infection, euthanize a subset of mice from each group.
-
Collect lungs and other relevant tissues (e.g., trachea, brain) for viral load analysis and histopathology.
6. Viral Load Quantification:
-
Homogenize harvested tissues in sterile PBS or cell culture medium.
-
Determine viral titers in tissue homogenates using a standard plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[24]
-
Alternatively, quantify viral RNA levels using quantitative real-time PCR (qRT-PCR).
7. Data Analysis:
-
Compare survival curves between treatment and control groups using Kaplan-Meier analysis.
-
Analyze differences in weight loss and clinical scores between groups.
-
Compare viral titers or RNA levels in tissues between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of this compound Activity against Respiratory Syncytial Virus (RSV) in Cotton Rats
1. Materials:
-
This compound for aerosolization
-
RSV stock (e.g., A2 strain)
-
6-8 week old cotton rats (Sigmodon hispidus)
-
Small-particle aerosol generator
-
Whole-body plethysmography equipment (optional, for lung function)
-
Humane euthanasia supplies
-
Tissue homogenization equipment
-
Reagents for viral load quantification (plaque assay or qRT-PCR)
2. Animal Infection:
-
Lightly anesthetize cotton rats.
-
Inoculate intranasally with a defined plaque-forming unit (PFU) of RSV in a small volume of sterile medium.[25]
-
Include a mock-infected control group.
3. This compound Aerosol Administration:
-
Prepare the this compound solution for the aerosol generator at the desired concentration (e.g., 20-60 mg/mL).[17]
-
Place the infected cotton rats in an exposure chamber connected to the aerosol generator.
-
Administer the this compound aerosol for a specified duration and frequency (e.g., 2 hours, twice daily).[17]
-
The control group should be exposed to an aerosol of the vehicle.
4. Monitoring and Endpoint Analysis:
-
Monitor the animals daily for clinical signs of respiratory illness.
-
At the peak of viral replication (typically 4-5 days post-infection), euthanize the animals.[25]
-
Harvest the lungs for viral load determination and histopathological analysis.
5. Viral Titer Determination:
-
Homogenize the lung tissue.
-
Perform a plaque assay using HEp-2 or A549 cells to quantify infectious virus particles.
6. Histopathology:
-
Fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the lung sections for inflammation and pathology.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition: Involvement of adenosine monophosphate‐activated protein kinase‐related kinases and retinoid X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. The mechanism of action of this compound: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Megathis compound Aerosol for the Treatment of Influenza A Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Response of influenza virus-infected mice to selected doses of this compound administered intraperitoneally or by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with this compound and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound for treating Lassa fever: A systematic review of pre-clinical studies and implications for human dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Antiviral Efficacy of this compound, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment of viral myocarditis with this compound in an animal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lassa Virus Treatment Options [mdpi.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. noblelifesci.com [noblelifesci.com]
Ribavirin application in specific virus cell culture models (Vero, A549, SH-SY5Y)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ribavirin (B1680618) in three common virus cell culture models: Vero, A549, and SH-SY5Y. This document includes detailed experimental protocols, a summary of this compound's antiviral activity and cytotoxicity, and diagrams of its mechanisms of action and experimental workflows.
Introduction to this compound
This compound is a synthetic guanosine (B1672433) analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3] Its clinical applications, often in combination with other drugs like interferon, include treatments for Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).[3][4][5] The precise mechanism of action is multifaceted and can be cell-type and virus-dependent.[2]
Mechanisms of Antiviral Action
This compound's antiviral effects are attributed to several concurrent mechanisms:[6][7]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate, a metabolite of this compound, is a competitive inhibitor of the host enzyme IMPDH.[3][8] This inhibition depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis and replication.[4][8]
-
Lethal Mutagenesis: As a guanosine analog, this compound triphosphate can be incorporated into newly synthesized viral RNA by viral RNA-dependent RNA polymerase.[1][6] This incorporation leads to mutations in the viral genome, and an accumulation of errors can result in "error catastrophe," producing non-viable virus particles.[6][9]
-
Direct Polymerase Inhibition: this compound triphosphate can directly inhibit the RNA polymerase of some viruses, preventing viral genome replication.[8][9]
-
Immunomodulation: this compound can modulate the host immune response, often promoting a shift towards a T-helper type 1 (Th1) response, which is more effective at clearing viral infections.[6][8] It can also enhance the expression of antiviral genes through the interferon-stimulated response element (ISRE).[10]
-
Interference with mRNA Capping: this compound can interfere with the 5'-capping of viral mRNA, which is crucial for its stability and translation into viral proteins.[6][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application and mechanism of action of this compound in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Treatment of Subjects with Respiratory Syncytial Virus-Related Infection: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. This compound Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedures for Ribavirin Administration in Mice
Application Notes for Researchers and Drug Development Professionals
Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. In murine models, it is a critical tool for evaluating antiviral efficacy, studying viral pathogenesis, and assessing potential therapeutic regimens. The following application notes provide a comprehensive overview of the standard operating procedures for the administration of this compound to mice, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics and Distribution
Following administration, this compound is distributed to various tissues. When administered as a small-particle aerosol, it rapidly accumulates in the lungs and is detected in the blood within 15 minutes.[1][2] Serum concentrations typically range from 20 to 30 microM with both standard and high-dose aerosol treatments.[1] The drug also accumulates in the brain.[1] Oral administration results in a three-phase plasma concentration profile, with peak concentrations achieved approximately 2.5 hours after dosing.[3] A significant portion of this compound is eliminated through metabolism, with a smaller fraction excreted unchanged in the urine.[3]
Toxicity and Adverse Effects
The primary dose-limiting toxicity of this compound in both humans and mice is hemolytic anemia.[4] This is caused by the accumulation of this compound triphosphate in erythrocytes, leading to oxidative stress and cell lysis.[4] In mice, hematotoxicity has been observed at doses of 50 mg/kg and becomes more severe at 100 mg/kg and 200 mg/kg.[5] Doses of 50 mg/kg administered intraperitoneally twice daily for three days have been shown to be well-tolerated without inducing significant hematotoxicity or weight loss.[6] However, higher doses (≥ 100 mg/kg/day) are associated with severe anemia.[5][6] this compound is also known to be teratogenic and embryotoxic in rodents.[4][7]
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound to mice via various routes.
Intraperitoneal (IP) Injection
This is a common route for systemic administration of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.
-
Dissolve the powder in sterile 0.9% NaCl to the desired concentration (e.g., 10 mg/ml).[8] Ensure the solution is clear and free of particulates.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct volume for the desired dose (e.g., a 20g mouse receiving a 100 mg/kg dose of a 10 mg/ml solution would get 200 µl).[8]
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (blood or urine) is drawn back, indicating incorrect needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Aerosol Administration
This route is particularly relevant for respiratory virus infections.
Materials:
-
This compound for inhalation solution
-
Small-particle aerosol generator (SPAG) or similar nebulizer
-
Aerosol exposure chamber
-
Sterile water for injection or sterile saline for reconstitution
Procedure:
-
Preparation of this compound Aerosol Solution:
-
Aerosol Generation and Exposure:
-
Place the mice in the aerosol exposure chamber.
-
Connect the aerosol generator to the chamber.
-
Administer the aerosol for the specified duration. Treatment schedules can vary, for example, a 12-hour continuous exposure with a 20 mg/ml solution or shorter, more frequent exposures with a higher concentration (e.g., 2 hours twice daily with a 60 mg/ml solution).[1][9]
-
-
Post-Exposure Monitoring:
-
After the exposure period, carefully remove the mice from the chamber and return them to their home cages.
-
Monitor the animals for any signs of respiratory distress or other adverse effects.
-
Clean and decontaminate the aerosol chamber and generator according to institutional guidelines.
-
Oral Gavage
This method is used for direct administration into the stomach.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose, sterile water)
-
Sterile gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes (1 ml)
-
70% Ethanol for disinfection
-
Appropriate PPE
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a suspension of this compound in the chosen vehicle to the desired concentration (e.g., 15 or 30 mg/ml in 0.5% methylcellulose).[8] Ensure the suspension is homogenous.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to calculate the required volume.
-
Restrain the mouse firmly by the scruff of the neck to straighten the esophagus.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Data Presentation
The following tables summarize quantitative data from various studies on this compound administration in mice.
Table 1: this compound Dosage and Administration Routes in Murine Models
| Indication/Model | Mouse Strain | Administration Route | Dosage | Reference |
| Influenza Virus | Not Specified | Intraperitoneal | 15.8 mg/kg/day (median effective dose) | [10] |
| Influenza Virus | Not Specified | Aerosol | 3.3 mg/kg/day (median effective dose) | [10] |
| Foot-and-Mouth Disease Virus | C57BL/6 (suckling) | Not Specified | 50 mg/kg (single dose) | [6] |
| Foot-and-Mouth Disease Virus | C57BL/6 (adult) | Intraperitoneal | 50 mg/kg (twice daily for 3 days) | [6] |
| Murine AIDS (LP-BM5 virus) | C57BL | Intraperitoneal | 6.25 to 200 mg/kg/day (twice a day for 6 weeks) | [5] |
| Crimean-Congo Hemorrhagic Fever | IFNAR-/- | Intraperitoneal | 100 mg/kg/day | [8][11][12] |
| Colorectal Carcinoma Xenograft | SCID | Oral Gavage | 20 mg/kg (daily) | [13] |
| Respiratory Syncytial Virus | Cotton Rats | Aerosol | 60 mg/ml in reservoir (2h, twice daily) | [9] |
| Influenza B Virus | Mice | Aerosol | 60 mg/ml in reservoir (2h, twice daily) | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Tissue | Concentration | Time Point | Reference |
| Aerosol (Standard Dose: 20 mg/ml) | Lung | 1 to 5 mM | After single or 3-day treatments | [1] |
| Aerosol (Standard & High Dose) | Serum | 20 to 30 µM | After single or multiple treatments | [1] |
| Aerosol (Standard & High Dose) | Brain | ~6 nmol per brain | After 3 days of treatment | [1] |
Table 3: this compound Toxicity in Mice
| Mouse Strain | Administration Route | Dosage | Observed Toxicity | Reference |
| C57BL | Intraperitoneal | ≥ 50 mg/kg | Hematotoxicity | [5] |
| C57BL | Intraperitoneal | 100 and 200 mg/kg | Severe anemia | [5] |
| C57BL/6 | Intraperitoneal | 50 mg/kg (twice daily for 3 days) | No significant hematotoxicity or weight loss | [6] |
| Not Specified | Not Specified | 100 mg/kg/day | Hemotoxicity | [6] |
| Not Specified | Intravenous | 20-200 mg/kg | Clastogenic effects (micronucleus assay) | [14] |
| Not Specified | Not Specified | 35-150 mg/kg/day | Seminiferous tubule atrophy, decreased sperm concentration | [14] |
Visualizations
Experimental Workflow: Intraperitoneal Administration of this compound
Caption: Workflow for the intraperitoneal administration of this compound in mice.
Proposed Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound's antiviral mechanism.
References
- 1. Pharmacokinetics of this compound aerosol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound aerosol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. news-medical.net [news-medical.net]
- 5. Antiviral efficacy and toxicity of this compound in murine acquired immunodeficiency syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a curative and prophylactic agent against foot and mouth disease virus infection in C57BL/6 suckling and adult mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antiviral Efficacy of this compound, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of high dose-short duration this compound aerosol in the treatment of respiratory syncytial virus infected cotton rats and influenza B virus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response of Influenza Virus-Infected Mice to Selected Doses of this compound Administered Intraperitoneally or by Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Evaluation of Antiviral Efficacy of this compound, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of Antiviral Efficacy of this compound, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound Inhalation Solution: Package Insert / Prescribing Info / MOA [drugs.com]
Quantifying the Antiviral Effect of Ribavirin Using Plaque Reduction Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribavirin (B1680618) is a synthetic nucleoside analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3] Its clinical utility, often in combination therapies, has been established for infections such as hepatitis C and respiratory syncytial virus (RSV).[1][3][4] The precise mechanism of action of this compound is multifaceted and not entirely elucidated, but it is known to involve several pathways, including the inhibition of viral RNA synthesis and mRNA capping.[2] One of the primary proposed mechanisms is the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, a crucial component for viral replication.[1][5][6] Another significant mechanism is its action as an RNA mutagen, where its incorporation into the viral genome leads to an "error catastrophe," resulting in non-viable viral progeny.[4][5]
The plaque reduction assay is a fundamental and widely used method in virology to quantify the infectivity of a lytic virus.[7] This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death and lysis caused by viral replication in a cell monolayer.[7][8] The reduction in the number of plaques in the presence of an antiviral agent is directly proportional to its antiviral activity. This application note provides a detailed protocol for quantifying the antiviral effect of this compound using a plaque reduction assay, including data analysis and interpretation.
Mechanism of Action of this compound
This compound's antiviral activity is attributed to several mechanisms that can act individually or in concert.[4] Understanding these mechanisms is crucial for interpreting experimental results.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate acts as a competitive inhibitor of IMPDH, an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides.[5] This leads to a decrease in the intracellular pool of GTP, which is vital for viral RNA and DNA synthesis.[5]
-
Inhibition of Viral RNA Polymerase: As a guanosine analog, this compound triphosphate can be recognized by viral RNA-dependent RNA polymerases, leading to the inhibition of viral genome replication.[1]
-
Lethal Mutagenesis: The incorporation of this compound triphosphate into the viral RNA genome can induce mutations, leading to a phenomenon known as "error catastrophe," where the accumulation of mutations results in non-infectious viral particles.[1][5]
-
Inhibition of Viral mRNA Capping: this compound can interfere with the capping of viral mRNA, which is essential for its stability and efficient translation into viral proteins.[2][3]
-
Immunomodulation: this compound has been shown to modulate the host immune response, promoting a shift towards a Th1 (pro-inflammatory) response, which can enhance viral clearance.[3][5]
Experimental Protocols
Materials and Reagents
-
Cells: A susceptible host cell line for the virus of interest (e.g., Vero, MDCK, HeLa).
-
Virus: A plaque-forming virus stock with a known titer (Plaque Forming Units per milliliter, PFU/mL).
-
This compound: Stock solution of known concentration.
-
Cell Culture Media: e.g., Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Overlay Medium: 2X concentrated culture medium and a gelling agent (e.g., agarose, Avicel).
-
Staining Solution: Crystal Violet solution (e.g., 0.1% w/v in 20% ethanol).
-
Fixative: 10% Formalin or 4% Paraformaldehyde.
-
Buffers: Phosphate-Buffered Saline (PBS).
-
Equipment: 6-well or 24-well cell culture plates, incubator (37°C, 5% CO2), microscope, biosafety cabinet.
Cytotoxicity Assay
Before assessing the antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cells to ensure that any observed reduction in plaque formation is not due to cell death caused by the compound itself.[9]
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: After 24 hours, remove the medium from the cells and add the different concentrations of this compound. Include untreated cell controls.
-
Incubation: Incubate the plate for the same duration as the planned plaque reduction assay (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a suitable method, such as the MTS assay.[10][11]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.[9]
Plaque Reduction Assay
Protocol:
-
Cell Seeding: Seed susceptible host cells into 6-well or 24-well plates and incubate until they form a confluent monolayer.
-
Virus Dilution: Prepare a dilution of the virus stock in serum-free medium to yield approximately 50-100 plaques per well.
-
Infection: Aspirate the culture medium from the cell monolayers and inoculate with the prepared virus dilution.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15 minutes.
-
Preparation of Treatment Overlay: During the adsorption period, prepare the overlay medium containing serial dilutions of this compound. The final concentrations should be below the determined CC50 value. Mix the 2X medium with the gelling agent and the this compound dilutions.
-
Overlay Application: After adsorption, aspirate the virus inoculum and gently add the treatment overlay to each well. Include a virus control (no this compound) and a cell control (no virus, no this compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Aspirate the overlay.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the fixative and stain the monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
Data Presentation and Analysis
Raw Data Collection
Record the number of plaques for each concentration of this compound and the control wells.
Table 1: Example Raw Plaque Counts
| This compound Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | Average Plaque Count |
| 0 (Virus Control) | 85 | 92 | 88 | 88.3 |
| 1 | 65 | 70 | 68 | 67.7 |
| 5 | 40 | 45 | 42 | 42.3 |
| 10 | 22 | 18 | 20 | 20.0 |
| 25 | 5 | 8 | 6 | 6.3 |
| 50 | 0 | 1 | 0 | 0.3 |
| Cell Control | 0 | 0 | 0 | 0.0 |
Calculation of Percentage Inhibition
The percentage of plaque reduction for each this compound concentration is calculated relative to the virus control.[9]
Formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100
Table 2: Percentage of Plaque Inhibition by this compound
| This compound Concentration (µg/mL) | Average Plaque Count | % Inhibition |
| 0 (Virus Control) | 88.3 | 0.0 |
| 1 | 67.7 | 23.3 |
| 5 | 42.3 | 52.1 |
| 10 | 20.0 | 77.3 |
| 25 | 6.3 | 92.9 |
| 50 | 0.3 | 99.7 |
Determination of IC50
The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50%.[7][9] This value is typically determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting a sigmoidal dose-response curve.
Table 3: Summary of this compound Antiviral Activity and Cytotoxicity
| Parameter | Value |
| IC50 (µg/mL) | 4.8 |
| CC50 (µg/mL) | >100 |
| Selectivity Index (SI = CC50/IC50) | >20.8 |
The Selectivity Index (SI) is a measure of the therapeutic window of the drug. A higher SI value indicates a more favorable safety profile.
Discussion and Interpretation
The results from the plaque reduction assay provide a quantitative measure of this compound's antiviral potency against the tested virus. The IC50 value is a key parameter for comparing the efficacy of different antiviral compounds. It is important to note that the IC50 of this compound can vary significantly depending on the virus, the cell line used, and the specific assay conditions.[10][12][13] For example, IC50 values for this compound against various viruses have been reported to range from 1.38 to 67 µg/mL.[12]
The cytotoxicity data is essential for interpreting the antiviral results. A potent antiviral effect observed only at concentrations that are also highly cytotoxic may indicate that the reduction in viral replication is a non-specific consequence of cell death. An ideal antiviral candidate will have a low IC50 and a high CC50, resulting in a large selectivity index.
References
- 1. news-medical.net [news-medical.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of action of this compound in antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of tick-borne encephalitis virus in cell cultures by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Methodologies for Studying Ribavirin's Effect on Viral Replication Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin's antiviral activity is multifaceted and not attributed to a single mechanism.[2][4] The primary proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This compound (B1680618) monophosphate acts as a competitive inhibitor of the host enzyme IMPDH.[5][6] This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.[5][6][7]
Key Experimental Protocols
To comprehensively evaluate the effect of this compound on viral replication, a combination of assays is employed to measure viral infectivity, viral RNA levels, and cytotoxicity.
Protocol 1: Plaque Reduction Assay
This is the gold standard for quantifying infectious virus particles.[10] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer.
Materials:
-
Susceptible host cells (e.g., Vero, MDCK)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6- or 24-well plates to form a confluent monolayer overnight.[11]
-
Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 PFU) with each dilution of this compound and incubate for 1 hour at 37°C.[12]
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.[12][13]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the semi-solid medium containing the corresponding concentration of this compound.[13][14]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, virus-dependent).[12]
-
Fixation and Staining: After incubation, fix the cells with the fixative solution and then stain with the staining solution to visualize the plaques.[12][13]
-
Plaque Counting: Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50%.[12]
Protocol 2: Viral RNA Quantification by RT-qPCR
This assay measures the effect of this compound on the accumulation of viral RNA, providing a direct measure of viral replication.[15]
Materials:
-
Susceptible host cells
-
Cell culture medium
-
Virus stock
-
This compound stock solution
-
RNA extraction kit
-
RT-qPCR reagents (primers, probes, master mix)
-
RT-qPCR instrument
Procedure:
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).
-
RNA Extraction: At each time point, harvest the cells and/or supernatant and extract total RNA using a commercial kit.
-
RT-qPCR: Perform one-step or two-step RT-qPCR using primers and probes specific to a viral gene.[16][17] Include a standard curve of known viral RNA concentrations to enable absolute quantification.
-
Data Analysis: Determine the viral RNA copy number in each sample. Calculate the percentage of inhibition of viral RNA synthesis for each this compound concentration compared to the untreated control. Determine the IC50 value.
Protocol 3: Cell Viability/Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[18][19]
Materials:
-
Host cells
-
Cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells (in the absence of virus).
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
Assessment of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.[20]
-
Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each this compound concentration. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.
Data Presentation
Quantitative data from the antiviral and cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Assay Type | Virus | Host Cell | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Plaque Reduction | Virus X | Cell Line Y | Value | Value | Value |
| RT-qPCR | Virus X | Cell Line Y | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Table 2: Effect of this compound on Viral Replication Kinetics (RT-qPCR)
| This compound (µM) | 24h (log10 RNA copies/mL) | 48h (log10 RNA copies/mL) | 72h (log10 RNA copies/mL) |
| 0 (Control) | Value | Value | Value |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound's antiviral activity.
This compound's Multifaceted Mechanism of Action
Caption: Signaling pathways affected by this compound in viral infections.
Conclusion
The methodologies described provide a robust framework for investigating the effects of this compound on viral replication kinetics. By combining infectivity assays, molecular quantification of viral RNA, and cytotoxicity assessments, researchers can obtain a comprehensive understanding of this compound's antiviral properties. This information is invaluable for both basic virology research and the clinical development of antiviral therapies.
References
- 1. sterispharma.com [sterispharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. synapse.patsnap.com [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. Use of this compound in viruses other than hepatitis C. A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. content.noblelifesci.com [content.noblelifesci.com]
- 16. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aerosolized Ribavirin Delivery in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe and effective delivery of aerosolized Ribavirin (B1680618) in a laboratory setting. The information is intended to guide researchers in establishing experimental workflows for preclinical studies involving antiviral research and drug development.
Introduction
This compound is a broad-spectrum antiviral agent effective against a variety of RNA and DNA viruses.[1] Its delivery as a small-particle aerosol allows for direct targeting of the respiratory tract, achieving high local concentrations in the lungs.[2][3] This document outlines the necessary equipment, safety precautions, and experimental procedures for the administration of aerosolized this compound to animal models in a research environment.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on aerosolized this compound delivery in laboratory animals. This data is intended for comparison and to aid in experimental design.
| Animal Model | Virus | Nebulizer Type | This compound Concentration in Reservoir | Aerosol Concentration | Particle Size (MMAD) | Exposure Duration & Frequency | Efficacy/Outcome | Reference |
| Mice | Influenza A | Aerotech II | 100 mg/mL | 2.3 mg/L of air | 1.8 µm | 30 min, once daily for 4 days | >90% survival rate | [4] |
| Mice | Influenza B | Small Particle Aerosol Generator (SPAG) | 60 mg/mL | Not Specified | Not Specified | 2 hours, twice daily | Protection from virus | [5] |
| Mice | Influenza B | Small Particle Aerosol Generator (SPAG) | 20 mg/mL | Not Specified | Not Specified | 11 hours, daily | Protection from virus | [5] |
| Cotton Rats | Respiratory Syncytial Virus (RSV) | Small Particle Aerosol Generator (SPAG) | 60 mg/mL | Not Specified | Not Specified | 2 hours, twice daily | Protection from virus | [5] |
| Cotton Rats | Respiratory Syncytial Virus (RSV) | Small Particle Aerosol Generator (SPAG) | 20 mg/mL | Not Specified | Not Specified | 11 hours, daily | Protection from virus | [5] |
| Mice | Influenza A/WSN | Small Particle Aerosol Generator (SPAG) | Not Specified | Not Specified | Not Specified | Not Specified | Decreased death rate and increased survival time (with this compound Triacetate) | [6] |
| Mice | Influenza | Not Specified | 60 mg/mL | Not Specified | Not Specified | 15 min, three times daily (q8h) | Reduction in mortality and pulmonary virus titers (1.1 log10 reduction) | [7] |
| Cotton Rats | Respiratory Syncytial Virus (RSV) | Not Specified | 60 mg/mL | Not Specified | Not Specified | 30 min, three times daily | Reduced viral lung titers (1.1 log10 reduction) | [7] |
MMAD: Mass Median Aerodynamic Diameter
Experimental Protocols
Materials and Equipment
-
This compound: Lyophilized powder for reconstitution.
-
Vehicle: Sterile water for injection or irrigation.[4]
-
Aerosol Generator: Small Particle Aerosol Generator (SPAG-2) or a comparable model like the Aerotech II nebulizer.[4][8]
-
Exposure Chamber: Sealed plastic cages or a whole-body inhalation exposure system.[4]
-
Air Source: Compressed air at a regulated flow rate (e.g., 10 L/min).[4]
-
Particle Sizer: Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI) for aerosol characterization.[9]
-
Analytical Equipment: Spectrophotometer or High-Performance Liquid Chromatography (HPLC) for drug concentration analysis.[4]
-
Personal Protective Equipment (PPE): See Safety Protocols section.
-
Animal Model: e.g., NIH Swiss-Webster female mice (6-8 weeks old).[4]
Protocol for Preparation of this compound Solution
-
Aseptically reconstitute the lyophilized this compound powder with the appropriate volume of sterile water to achieve the desired concentration (e.g., 100 mg/mL).[4]
-
Vortex and sonicate the solution in a water bath for 15-30 seconds to ensure complete solubilization.[4]
-
Transfer the reconstituted solution to the reservoir of the aerosol generator.
Protocol for Aerosol Generation and Animal Exposure
-
Place the animals in the sealed exposure chamber. Ensure the chamber is properly sealed to prevent leakage of the aerosol.
-
Connect the aerosol generator to the exposure chamber and the compressed air source.
-
Set the air flow rate to the desired level (e.g., 10 L/min).[4]
-
Activate the aerosol generator and expose the animals for the predetermined duration (e.g., 30 minutes).[4]
-
After the exposure period, turn off the aerosol generator and allow any remaining aerosol to settle for at least 5 minutes before opening the chamber.
-
Return the animals to their housing.
-
Clean and decontaminate the exposure chamber and aerosol generator according to safety protocols.
Protocol for Aerosol Particle Size Characterization using an Andersen Cascade Impactor (ACI)
-
Preparation:
-
Ensure all stages of the ACI are clean and dry.
-
If necessary, coat the collection plates with a suitable substance (e.g., silicone) to prevent particle bounce.
-
Load the collection plates into the corresponding stages of the impactor.
-
-
Assembly and Setup:
-
Assemble the ACI, ensuring a tight seal between all stages.
-
Connect the impactor to a vacuum pump with a calibrated flow meter.
-
Connect the aerosol delivery system to the inlet of the ACI.
-
-
Sampling:
-
Start the vacuum pump and adjust the flow rate to the desired setting (e.g., 28.3 L/min).
-
Activate the aerosol generator to introduce the aerosolized this compound into the impactor for a defined period.
-
-
Sample Recovery and Analysis:
-
After sampling, carefully disassemble the ACI.
-
Rinse each stage and collection plate with a known volume of solvent (e.g., sterile water) to recover the deposited drug.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., spectrophotometry at 207nm or HPLC).[4]
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
Safety Protocols for Handling Aerosolized this compound
WARNING: this compound is a known teratogen in animal models and may pose reproductive risks to personnel.[8] Strict adherence to safety protocols is mandatory.
-
Engineering Controls:
-
All procedures with the potential to generate aerosols must be conducted within a certified Class II Biosafety Cabinet (BSC).[10][11]
-
The exposure chamber should be placed within the BSC or vented to an appropriate exhaust system.
-
Use centrifuges with safety cups or sealed rotors for processing any samples containing this compound.[11]
-
-
Personal Protective Equipment (PPE):
-
Work Practices:
-
Manipulate all infectious or hazardous materials carefully to avoid spills and the production of aerosols.[12]
-
Avoid forcibly expelling liquids from pipettes.[13]
-
After any potential exposure, wash hands thoroughly.
-
Decontaminate all work surfaces and equipment with an appropriate disinfectant before and after use.[10]
-
-
Spill Management:
-
In case of a spill, evacuate the area immediately to allow aerosols to settle.
-
Follow established laboratory procedures for cleaning up hazardous spills, wearing appropriate PPE.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for aerosolized this compound delivery and analysis.
This compound's Antiviral Signaling Pathway
Caption: Proposed mechanisms of this compound's antiviral action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacokinetics of this compound aerosol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound aerosol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Megathis compound Aerosol for the Treatment of Influenza A Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of high dose-short duration this compound aerosol in the treatment of respiratory syncytial virus infected cotton rats and influenza B virus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerosol and intraperitoneal administration of this compound and this compound triacetate: pharmacokinetics and protection of mice against intracerebral infection with influenza A/WSN virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further studies with short duration this compound aerosol for the treatment of influenza virus infection in mice and respiratory syncytial virus infection in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. epag.co.uk [epag.co.uk]
- 10. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 11. acrpnet.org [acrpnet.org]
- 12. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Preventing Aerosol Production | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
Techniques for Measuring Intracellular Ribavirin Triphosphate Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin (B1680618), a guanosine (B1672433) analog, is a broad-spectrum antiviral agent that requires intracellular phosphorylation to its active mono-, di-, and triphosphate forms (RBV-MP, RBV-DP, and RBV-TP, respectively).[1] The triphosphate metabolite, RBV-TP, is a key mediator of the drug's antiviral effects, primarily through the inhibition of viral RNA-dependent RNA polymerases.[2][3] Furthermore, the accumulation of these phosphorylated metabolites, particularly in red blood cells, is associated with the primary dose-limiting toxicity of hemolytic anemia.[1][2] Consequently, the accurate quantification of intracellular this compound phosphates is essential for elucidating its mechanism of action, optimizing therapeutic dosing, and minimizing toxicity in both research and clinical settings.
This document provides detailed application notes and protocols for the measurement of intracellular this compound triphosphate, focusing on the widely adopted and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.
Intracellular Phosphorylation of this compound
This compound is transported into the cell by nucleoside transporters and is subsequently phosphorylated by host kinases to its active forms.[1][4] The initial and rate-limiting step is the conversion to this compound Monophosphate (RBV-MP), catalyzed predominantly by adenosine (B11128) kinase and cytosolic 5'-nucleotidase II.[2][5][6] Subsequent phosphorylations to this compound Diphosphate (B83284) (RBV-DP) and this compound Triphosphate (RBV-TP) are carried out by nucleoside monophosphate and diphosphate kinases, respectively.[3][7]
Principle of Measurement
The predominant method for quantifying intracellular RBV-TP involves an indirect approach. Due to the instability of the phosphate (B84403) moieties and the difficulty in their direct chromatographic separation and detection, the phosphorylated forms are first isolated and then enzymatically dephosphorylated back to the parent this compound. The total amount of this compound is then quantified using a highly sensitive technique like LC-MS/MS. By comparing the amount of this compound in samples with and without the dephosphorylation step, the levels of the phosphorylated species can be determined.[8][9]
A stable isotope-labeled internal standard, such as 13C5-Ribavirin or D4-Ribavirin, is crucial for accurate and precise quantification, as it corrects for variations during sample preparation and analysis.[1][10]
Experimental Workflow: LC-MS/MS with SPE and Dephosphorylation
The following workflow outlines the key steps for the quantification of intracellular this compound phosphates.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific cell types and laboratory conditions.[1][8][10]
1. Sample Preparation and Cell Lysis:
-
Harvest cells (e.g., 1-5 million Peripheral Blood Mononuclear Cells (PBMCs) or Red Blood Cells (RBCs)) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Lyse the cells and precipitate proteins by adding 1 mL of ice-cold 70% methanol.[1]
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant, which contains the this compound phosphates, to a new tube.
2. Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 13C5-Ribavirin or D4-Ribavirin) to the clarified cell lysate. The concentration should be within the linear range of the assay.[1][10]
3. Solid Phase Extraction (SPE) for Phosphate Separation:
-
Use a strong anion exchange (SAX) SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the cell lysate onto the conditioned cartridge.
-
Wash the cartridge to remove unbound substances.
-
Elute the this compound phosphate fractions sequentially using elution buffers with increasing salt concentrations (e.g., varying concentrations of KCl).[1][8] Collect each fraction (RBV-MP, RBV-DP, and RBV-TP) in separate tubes.
4. Enzymatic Dephosphorylation:
-
To each collected fraction, add an appropriate buffer to adjust the pH for optimal enzyme activity (e.g., pH 5.0 for acid phosphatase or a more alkaline pH for alkaline phosphatase).[8][9]
-
Add the dephosphorylating enzyme (e.g., acid phosphatase or alkaline phosphatase).[8][9]
-
Incubate at the optimal temperature (e.g., 37°C) for a sufficient duration to ensure complete conversion of the phosphorylated forms to this compound.
5. Desalting and Concentration:
-
After dephosphorylation, desalt the samples to remove high salt concentrations from the elution buffers, which can interfere with LC-MS/MS analysis. This can be achieved using a reverse-phase SPE cartridge.[1]
-
Elute the desalted this compound and internal standard.
-
Concentrate the sample, for example, by evaporation under a stream of nitrogen.[1]
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.[1][8]
-
Chromatographic separation is typically achieved using a reverse-phase column.
Quantitative Data Summary
The following table summarizes representative quantitative data for intracellular this compound phosphates measured in human PBMCs and RBCs using LC-MS/MS.
| Cell Type | Analyte | Concentration Range (pmol/106 cells) | Reference |
| Red Blood Cells (RBCs) | RBV-MP | 0.108 - 60.5 | [10] |
| RBV-DP | 0.101 - 60.0 | [10] | |
| RBV-TP | 0.303 - 359 | [10] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | RBV-MP | 0.267 - 84.7 | [10] |
| RBV-DP | 0.252 - 32.2 | [10] | |
| RBV-TP | 0.333 - 79.9 | [10] |
Assay Performance Characteristics
The performance of an LC-MS/MS method for intracellular this compound phosphate quantification is critical for generating reliable data. Key validation parameters are summarized below.
| Parameter | Typical Value/Range | Reference |
| Linearity (Linear Range) | 0.5 - 200 pmol/sample | [10] |
| 0.01 - 10 µg/mL | [8] | |
| Lower Limit of Quantification (LLOQ) | 0.5 pmol/sample | [10] |
| 0.01 µg/mL | [8] | |
| Inter-assay Accuracy (% Deviation) | Within ±15% | [10] |
| Within 5% | [8] | |
| Inter-assay Precision (CV%) | ≤15% | [10] |
| Within 10% | [8] |
Conclusion
The use of a well-validated LC-MS/MS assay incorporating solid-phase extraction and enzymatic dephosphorylation provides a robust, sensitive, and specific method for the quantification of intracellular this compound triphosphate and other phosphorylated metabolites.[1] This approach enables researchers and clinicians to accurately determine the levels of the active and toxicity-associated forms of this compound, thereby facilitating a deeper understanding of its pharmacology and supporting the optimization of its therapeutic use. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for the implementation of this critical analytical methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. The application and mechanism of action of this compound in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Phosphorylation of this compound and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for this compound Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of this compound and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for this compound metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC–MS/MS method for the intracellular determination of this compound monophosphate and this compound triphosphate in CEMss cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatographic Determination of this compound in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Intracellular this compound Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ribavirin-Induced Cytotoxicity: A Technical Support Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Ribavirin-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with This compound (B1680618).
Q1: We are observing high levels of cell death at our intended antiviral concentration of this compound. Is this expected?
A1: this compound can induce cytotoxicity, and the concentration at which this occurs is highly dependent on the cell line being used. Some cell lines are inherently more sensitive to this compound than others. The observed cell death could be a result of the drug's on-target antiviral mechanism, which can also affect host cell processes, or it could be off-target cytotoxicity. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a therapeutic window.
Q2: What are the underlying mechanisms of this compound-induced cytotoxicity?
A2: this compound-induced cytotoxicity is multifactorial and can be attributed to several mechanisms:
-
Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This involves the upregulation of proteins such as p21, Bax, Fas, and the activation of caspases 3, 8, and 9.[1]
-
Guanosine (B1672433) Triphosphate (GTP) Depletion: this compound inhibits the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine (B1146940) nucleotides.[2] Depletion of the intracellular GTP pool can disrupt cellular metabolism and lead to cell death.[3][4][5][6]
-
Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids and proteins, which can impair cell function and viability.[7]
Q3: How can we differentiate between apoptosis and necrosis in our this compound-treated cultures?
A3: To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
This method allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Q4: Our vehicle control (e.g., DMSO) is also showing some cytotoxicity. What should we do?
A4: Solvent toxicity is a common issue. It is essential to ensure the final concentration of the vehicle (like DMSO) is consistent across all experimental and control wells and is at a level non-toxic to your specific cell line. Typically, DMSO concentrations should be kept below 0.5%, but some sensitive cell lines may require even lower concentrations. Always run a vehicle-only control to determine the baseline level of cytotoxicity from the solvent.
Q5: We are seeing inconsistent cytotoxicity results between experiments. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using healthy cells within a consistent and low passage number range. High passage numbers can lead to altered sensitivity to drugs.
-
Cell Seeding Density: Inconsistent seeding density can affect the final cell number and confluence, influencing the apparent cytotoxicity.
-
Reagent Variability: Use the same lot of media, serum, and other reagents throughout a series of experiments to minimize variability.
-
Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to ensure consistent concentration.
Quantitative Data Summary
The cytotoxic effects of this compound vary significantly across different cell lines. The following tables summarize the 50% cytotoxic concentration (CC50) and other relevant quantitative data from various studies.
| Cell Line | Drug | Assay | Incubation Time | CC50 / Cytotoxic Concentration |
| HepG2 | This compound | MTT Assay | 24 hours | > 100 µg/mL |
| CHO-K1 | This compound | CBMN-Cyt Assay | 24 hours | > 1.9 mg/mL (proliferation inhibition at 244.2 µg/mL)[8] |
| A549 | This compound | MTS Assay | 48 hours | > 200 µg/mL (significant effect at 300 µg/mL)[9] |
| SH-SY5Y | This compound | MTS Assay | 48 hours | > 50 µg/mL (significant effects at 80-100 µg/mL)[9] |
| Vero | This compound | MTS Assay | 48 hours | > 300 µg/mL |
| Vero | This compound | Colorimetric | Not Specified | No significant cytotoxicity at ≤ 31.3 µg/mL[10] |
| E-11 | This compound | CCK-8 Assay | 7 days | 1000 µg/mL (caused extensive cell death)[11] |
| Cell Line | Drug | Effect | Concentration | Incubation Time |
| U-87MG & U-138MG | This compound | Increased p21, Bax, Fas, caspase-8, -9, -3 | 10 µM | 4 hours[1] |
| Huh7 | This compound | No cytotoxicity observed | 200 µM | 3 days[3] |
| HepG2 | This compound | Inhibition of cell proliferation | Dose-dependent | 24 & 48 hours[12] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced cytotoxicity are provided below.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This is an indicator of compromised cell membrane integrity.[14]
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the controls.
Annexin V/PI Staining for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[11][15][16]
Protocol:
-
Seed and treat cells in a culture dish or plate.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Relationship between problems, causes, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the replication of infectious bursal disease virus predominantly through depletion of cellular guanosine pool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound and Alpha Interferon Enhance Death Receptor-Mediated Apoptosis and Caspase Activation in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of tick-borne encephalitis virus in cell cultures by this compound [frontiersin.org]
- 10. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ribavirin Dosage in Animal Models to Minimize Hemolytic Anemia
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with animal models of ribavirin-induced hemolytic anemia. Our goal is to help you optimize your experimental design to achieve reliable results while minimizing adverse effects in your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hemolytic anemia?
A1: this compound-induced hemolytic anemia is primarily caused by the accumulation of This compound (B1680618) triphosphate within red blood cells (RBCs).[1][2] Unlike other cell types, RBCs lack the enzymes to dephosphorylate this metabolite, leading to its buildup. This accumulation is thought to cause oxidative damage to the RBC membrane, ultimately resulting in premature destruction of these cells by the reticuloendothelial system (extravascular hemolysis).[1][3]
Q2: Which animal models are most commonly used to study this compound-induced hemolytic anemia?
A2: Several animal models have been used, with non-human primates (especially rhesus monkeys), rats, and rabbits being the most frequently cited in the literature.[4][5][6][7] The choice of model often depends on the specific research question, cost, and handling considerations. Rhesus monkeys are considered a highly translational model due to their physiological similarity to humans.[6]
Q3: What are the typical hematological changes observed in animal models treated with this compound?
A3: The most prominent change is a dose-dependent decrease in hemoglobin and hematocrit, indicative of anemia.[4][7][8] This is often accompanied by an increase in reticulocyte counts as the bone marrow attempts to compensate for the loss of mature red blood cells.[4][7] In some cases, changes in other blood cell lineages, such as thrombocytopenia (low platelets) and leukopenia (low white blood cells), have been observed, particularly at higher doses.[8]
Q4: Are there any strategies to mitigate this compound-induced hemolytic anemia in animal models?
A4: Yes, co-administration of erythropoiesis-stimulating agents (ESAs) like recombinant human erythropoietin (EPO) has been shown to be effective in counteracting the anemia by stimulating red blood cell production.[1][9][10] Additionally, the development of this compound analogs, such as viramidine, has been explored. These compounds are designed to have a more favorable safety profile with less impact on red blood cells.[7]
Q5: How can I monitor the severity of hemolytic anemia in my animal model?
A5: Regular monitoring of hematological parameters is crucial. This includes measuring hemoglobin concentration, hematocrit, red blood cell count, and reticulocyte count. Blood samples can be collected at baseline and at regular intervals throughout the study. The frequency of monitoring will depend on the dose of this compound being administered and the animal model being used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in hematological parameters between animals in the same treatment group. | - Individual differences in drug metabolism.- Stress from handling and blood collection.- Underlying subclinical health issues. | - Increase the number of animals per group to improve statistical power.- Ensure consistent and gentle handling techniques.- Acclimatize animals to the experimental procedures before the start of the study.- Perform a thorough health screen of all animals prior to inclusion in the study. |
| Unexpectedly severe anemia or adverse events at a planned this compound dose. | - Incorrect dose calculation or administration.- Species or strain-specific sensitivity to this compound.- Dehydration or poor nutritional status of the animals. | - Double-check all dose calculations and ensure accurate administration.- Conduct a pilot dose-ranging study to determine the optimal dose for your specific animal model and strain.- Ensure animals have ad libitum access to food and water. |
| Difficulty in collecting sufficient blood volume for analysis. | - Inadequate vasodilation.- Improper blood collection technique. | - Use a warming lamp or warm compress to gently warm the collection site (e.g., tail) to promote vasodilation.- Ensure personnel are properly trained in the appropriate blood collection techniques for the chosen animal model. |
| Inconsistent results with erythropoietin (EPO) co-administration. | - Inappropriate EPO dosage or administration schedule.- Development of anti-EPO antibodies in the animal model. | - Consult the literature for recommended EPO doses and schedules for your specific animal model.- Consider using a species-specific EPO if available to reduce the risk of immunogenicity. |
Quantitative Data
Table 1: Dose-Dependent Effects of this compound on Hematological Parameters in Rhesus Monkeys
| This compound Dose (mg/kg/day, IM for 10 days) | Change in Hemoglobin | Change in Reticulocytes | Other Notable Effects | Reference |
| 15 | Dose-related decrease in red cell survival. | Increased after treatment. | No inhibition of red cell release from bone marrow. | [6] |
| 30 | Mild normochromic, normocytic anemia. | Increased after treatment. | Mild erythroid hypoplasia in bone marrow. | [4] |
| 60 | Dose-related decrease in red cell survival. | Marked reticulocytosis after treatment termination. | Inhibition of red cell release from bone marrow. | [6] |
| 100 | Severe normochromic, normocytic anemia. | Increased after treatment. | Severe erythroid hypoplasia in bone marrow. | [4] |
Table 2: Comparative Effects of this compound and Viramidine on Hemoglobin in Rats and Monkeys
| Compound | Animal Model | Dose (mg/kg/day) | Duration | % Decrease in Hemoglobin (compared to control) | Reference |
| This compound | Rat | 120 | 1 month | 13-20% | [7] |
| Viramidine | Rat | 120 | 1 month | 12-16% | [7] |
| This compound | Rat | 90 | 6 months | 18% | [7] |
| Viramidine | Rat | 90 | 6 months | 16-18% | [7] |
| This compound | Monkey | 300 | 1 month | 14-20% | [7] |
| Viramidine | Monkey | 600 | 1 month | 0-9% | [7] |
| This compound | Monkey | 60 | 9 months | 9-12% | [7] |
| Viramidine | Monkey | 180 | 9 months | 5-11% | [7] |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Hemolytic Anemia in Rats
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Age: 8-10 weeks
-
Sex: Male or female (note that sex can be a variable)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Administration:
-
Dose: Based on literature and pilot studies, a starting dose range of 10-40 mg/kg/day can be considered.
-
Route of Administration: Oral gavage is a common and reliable method.
-
Formulation: this compound can be dissolved in sterile water or a suitable vehicle.
-
Duration: Administer daily for a period of 2-4 weeks to induce a stable anemic state.
3. Blood Sample Collection:
-
Schedule: Collect blood at baseline (Day 0) and then weekly throughout the study.
-
Method: Collect 0.2-0.3 mL of blood from the tail vein into EDTA-coated microtubes.
-
Anesthesia: Use a short-acting inhalant anesthetic (e.g., isoflurane) to minimize stress during collection.
4. Hematological Analysis:
-
Use an automated hematology analyzer to measure the following parameters:
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
5. Data Analysis:
-
Compare the changes in hematological parameters over time between the control and this compound-treated groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Visualizations
References
- 1. This compound-induced anemia: mechanisms, risk factors and related targets for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision Medicine: Determination of this compound Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic anemia induced by this compound therapy in patients with chronic hepatitis C virus infection: role of membrane oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematological and bone marrow effects of this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphological alterations in blood and bone marrow of this compound-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viramidine demonstrates better safety than this compound in monkeys but not rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicologic effects of this compound in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Induced Anemia in Hepatitis C Virus Patients Undergoing Combination Therapy | PLOS Computational Biology [journals.plos.org]
- 10. clinician.nejm.org [clinician.nejm.org]
Strategies to mitigate off-target effects of Ribavirin in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Ribavirin (B1680618) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in research?
A1: The most significant and dose-limiting off-target effect of this compound is hemolytic anemia.[1][2][3] This is primarily due to the accumulation of this compound triphosphate within erythrocytes, leading to a depletion of adenosine (B11128) triphosphate (ATP), oxidative stress, and subsequent damage to the cell membrane.[4][5] Other reported off-target effects include cytotoxicity in various cell lines, potential chromosomal instability, and in some animal models, effects on bone marrow and liver function.[6][7]
Q2: How can I minimize hemolytic anemia in my in vivo experiments?
A2: Several strategies can be employed to mitigate this compound-induced hemolysis in animal models:
-
Dose Optimization: Carefully titrate the dose of this compound to find a balance between antiviral efficacy and toxicity. Studies in mice have shown that hematotoxicity is dose-dependent, with severe anemia occurring at higher doses (≥ 100 mg/kg).[2]
-
Use of Prodrugs: Consider using a liver-targeting prodrug of this compound, such as Viramidine (also known as Tathis compound).[1][8] Viramidine has been shown to have a better safety profile with less accumulation in red blood cells compared to this compound, leading to a lower incidence of anemia in animal studies.[8]
-
Targeted Delivery Systems: Encapsulating this compound or its monophosphate form into biodegradable nanoparticles can facilitate liver-specific delivery.[9][10][11] This approach has been shown to increase the drug's concentration in the liver while reducing systemic exposure and cytotoxicity.[10][11]
Q3: Are there alternatives to this compound with fewer off-target effects for antiviral research?
A3: Yes, several alternatives are being investigated and used in research:
-
Viramidine (Tathis compound): A prodrug of this compound that is converted to the active form primarily in the liver, reducing systemic side effects like anemia.[1][3][8]
-
Merimepodib: An inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH) that has shown antiviral activity and is being explored in combination therapies.[12]
-
Mycophenolate Mofetil: Another IMPDH inhibitor with antiviral properties, though its immunosuppressive effects are more pronounced.[12]
-
Novel Nucleoside Analogs: Research is ongoing to develop new nucleoside analogs with more specific antiviral activity and a better safety profile.[4] For some viruses, other classes of antivirals like direct-acting antivirals (DAAs) may be more potent and have fewer off-target effects.[13]
Q4: How does the choice of cell line impact the observed cytotoxicity of this compound?
A4: The cytotoxicity of this compound can vary significantly between different cell lines. This is likely due to differences in cellular uptake, metabolism, and intracellular accumulation of the drug.[14] For example, studies have shown that HepG2 cells are less sensitive to this compound-induced cell proliferation inhibition compared to CHO-K1 cells.[6] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest before conducting antiviral assays.
Troubleshooting Guides
Issue 1: Excessive Hemolysis in In Vitro Red Blood Cell (RBC) Assays
Possible Cause: High concentration of this compound, individual susceptibility of RBCs.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that induces a measurable effect without causing excessive lysis.
-
Inhibitory Agents: In your assay, consider the addition of dipyridamole, ATP, or glutathione, which have been shown to inhibit this compound-induced hemolysis in vitro.[15]
-
Use a Prodrug: Compare the hemolytic potential of this compound with its prodrug, Viramidine, which demonstrates significantly lower hemolysis in vitro.[15]
Issue 2: High Cytotoxicity Observed in Cell Culture Experiments
Possible Cause: The chosen cell line is highly sensitive to this compound.
Solutions:
-
Determine the CC50: Conduct a cell viability assay (e.g., MTS or MTT assay) to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line.[16][17] This will help you select appropriate concentrations for your antiviral experiments that are below the toxic threshold.
-
Select a More Resistant Cell Line: If feasible for your research question, consider using a cell line that has been reported to be less sensitive to this compound, such as HepG2 cells at lower concentrations.[6][17]
-
Reduce Incubation Time: If possible, shorten the duration of this compound exposure to minimize cytotoxicity while still allowing for the measurement of antiviral activity.
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Method | Incubation Time | This compound Concentration to Inhibit Cell Proliferation | Reference |
| HepG2 | CBMN-Cyt Assay | 24 h | 3.9 mg/ml | [6] |
| CHO-K1 | CBMN-Cyt Assay | 24 h | 244.2 µg/ml | [6] |
| A549 | MTS Assay | 48 h | >200 µg/mL (no significant effect) | [18] |
| SH-SY5Y | MTS Assay | 48 h | 80-100 µg/mL (significant inhibition) | [18] |
| Vero | MTS Assay | 48 h | >50 µg/mL (no significant effect) | [18] |
| HEp-2 | Cell Titer Glo | 6 days | CC50: ~75 µM | [19] |
Table 2: In Vivo Toxicity of this compound in Animal Models
| Animal Model | Administration | Dose | Observed Off-Target Effects | Reference |
| Cats | IV, IM, PO | 11-44 mg/kg/day for 10 days | Dose-related bone marrow toxicity (megakaryocytic hypoplasia), mild enteritis, and hepatocellular vacuolation. | [7] |
| Mice (MAIDS model) | IP | 50-200 mg/kg/day for 6 weeks | Hematotoxicity at ≥ 50 mg/kg; severe anemia at 100 and 200 mg/kg. | [2] |
| Pregnant Wistar Rats | Oral Gavage | 82.3 mg/kg/day | Embryotoxicity, increased oxidative stress in the placenta and fetal liver. | [20] |
Experimental Protocols
Protocol 1: In Vitro Quantification of this compound-Induced Hemolysis
This protocol is adapted from a method developed to analyze the lysis of red blood cells induced by this compound.[15]
Materials:
-
Freshly collected red blood cells (RBCs)
-
Isotonic buffer (e.g., PBS)
-
This compound stock solution
-
96-well microplate
-
Spectrophotometer
Methodology:
-
RBC Preparation: Isolate RBCs from whole blood by centrifugation and wash them three times with isotonic buffer. Resuspend the RBC pellet to the desired concentration.
-
Incubation: In a 96-well plate, incubate the resuspended RBCs with a range of this compound concentrations. Include a negative control (isotonic buffer only) and a positive control (RBCs in distilled water for 100% hemolysis).
-
Incubation Period: Incubate the plate at 37°C for a predetermined time (e.g., 24-72 hours).
-
Centrifugation: After incubation, centrifuge the microplate to pellet the intact RBCs.
-
Quantification: Carefully transfer the supernatant to a new microplate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released from lysed cells.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control.
Protocol 2: Assessment of this compound Cytotoxicity using MTS Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Signaling pathway of this compound-induced hemolytic anemia.
Caption: Experimental workflow for mitigating this compound's off-target effects.
Caption: this compound's mechanism of action via IMPDH inhibition.
References
- 1. This compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral efficacy and toxicity of this compound in murine acquired immunodeficiency syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemolytic anemia induced by this compound therapy in patients with chronic hepatitis C virus infection: role of membrane oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromosomal instability and cytotoxicity induced by this compound: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicologic effects of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viramidine, a prodrug of this compound, shows better liver-targeting properties and safety profiles than this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of biodegradable nanoparticles for liver-specific this compound delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Natural products as promising drug candidates for the treatment of hepatitis B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new tool to study this compound-induced haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Inhibition of tick-borne encephalitis virus in cell cultures by this compound [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Understanding and Addressing Variability in Ribavirin Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability in Ribavirin's efficacy observed across different cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for This compound (B1680618)?
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate (RMP) competitively inhibits the cellular enzyme IMPDH, which is crucial for the de novo synthesis of guanosine (B1672433) triphosphate (GTP).[1][3][7][8] This depletion of intracellular GTP pools deprives the viral polymerase of the necessary building blocks for viral RNA synthesis.[3][7]
-
Interference with Viral mRNA Capping: In some viruses, RTP has been shown to interfere with the capping of viral mRNA, which is essential for its stability and translation into viral proteins.[3]
Q2: Why does the antiviral activity of this compound vary so much between different cell lines?
A2: The observed variability in this compound's efficacy is primarily due to cell-line-specific differences in its metabolism and transport.[4] Key factors include:
-
Cellular Uptake: this compound enters the cell via nucleoside transporters, primarily the equilibrative nucleoside transporter 1 (ENT1).[9][10][11][12] The expression levels of these transporters can vary significantly between cell lines, affecting the intracellular concentration of this compound.
-
Intracellular Nucleotide Pools: The baseline levels of intracellular GTP can differ between cell lines. Cells with higher basal GTP pools may be less susceptible to the GTP-depleting effects of this compound's IMPDH inhibition.[15]
Q3: What is the difference between IC50 and CC50, and why are both important?
A3: IC50 (50% inhibitory concentration) is the concentration of a drug required to inhibit a specific biological or biochemical function, such as viral replication, by 50%.[16] CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of the cells in a culture.[16]
Both values are crucial for determining the therapeutic window of an antiviral compound. The Selectivity Index (SI) , calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), is a measure of the drug's specificity for the virus versus the host cell.[16] A higher SI value indicates a more promising antiviral agent, as it suggests that the drug is effective against the virus at concentrations that are not toxic to the host cells.[16]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values for the same virus in different cell lines. | 1. Differential expression of nucleoside transporters (e.g., ENT1): This leads to varied uptake of this compound.[4][10] 2. Variable adenosine (B11128) kinase activity: Affects the rate of this compound phosphorylation to its active form.[13][14] 3. Differences in basal intracellular GTP pools: Can impact the effectiveness of IMPDH inhibition.[15] | 1. Characterize your cell lines: If possible, quantify the expression of key transporters (e.g., ENT1) and the activity of adenosine kinase. 2. Normalize data: When comparing cell lines, consider normalizing the IC50 to the expression of a key factor if a strong correlation is suspected. 3. Use multiple cell lines: Acknowledge the variability and test in a panel of relevant cell lines to get a broader understanding of the compound's activity. |
| This compound shows low potency (high IC50) in a particular cell line. | 1. Low expression of ENT1: Reduced drug uptake.[9][11] 2. Low adenosine kinase activity: Inefficient conversion to the active triphosphate form.[13][14] 3. High intracellular GTP levels: May counteract the IMPDH inhibitory effect.[15] 4. Drug efflux: Some cell lines may actively pump the drug out. | 1. Measure intracellular this compound triphosphate (RTP) levels: This will directly assess the extent of drug uptake and phosphorylation in your cell line (see Protocol 3). 2. Consider a different cell line: If the chosen cell line is a poor metabolizer of this compound, using a different, more sensitive cell line may be necessary for initial screening. 3. Investigate efflux pump expression: If suspected, assess the expression of relevant ABC transporters. |
| Inconsistent results between experimental repeats. | 1. Cell passage number: High passage numbers can lead to phenotypic changes, including altered transporter and enzyme expression. 2. Cell density at the time of treatment: Can affect metabolism and drug availability per cell. 3. Inconsistent virus titer: Variations in the amount of virus used for infection will alter the outcome. 4. Reagent variability: Differences in media, serum, or drug stock solutions. | 1. Use low passage number cells: Maintain a consistent and low passage number for all experiments. 2. Standardize cell seeding density: Ensure consistent cell numbers are plated for each experiment. 3. Accurately titrate virus stocks: Use a fresh and accurately titrated virus stock for each experiment. 4. Use consistent reagents: Prepare and use the same batches of media, serum, and drug solutions for a set of experiments. |
| High cytotoxicity (low CC50) observed. | 1. Cell line is particularly sensitive to GTP depletion. 2. Off-target effects of this compound at high concentrations. 3. Prolonged incubation time. | 1. Perform a time-course experiment: Assess cytotoxicity at different time points to determine the optimal experimental duration. 2. Lower the concentration range: If the IC50 is significantly lower than the CC50, a high SI can still be achieved. Focus on the therapeutic window. 3. Use a less sensitive cell line if appropriate for the research question. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and metabolism.
Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound and Related Compounds
| Compound | Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| This compound | Dengue Virus | Vero | Data not available in provided context | >100 | N/A |
| This compound | Yellow Fever Virus (YFV 17D) | Vero | Data not available in provided context | >100 | N/A |
| This compound | Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 | Data not available in provided context | N/A |
| EICAR | Dengue Virus | Vero | Data not available in provided context | 10 | N/A |
| EICAR | Yellow Fever Virus (YFV 17D) | Vero | Data not available in provided context | 10 | N/A |
| Mycophenolic Acid (MPA) | Dengue Virus | Vero | Data not available in provided context | 1 | N/A |
| Mycophenolic Acid (MPA) | Yellow Fever Virus (YFV 17D) | Vero | Data not available in provided context | 1 | N/A |
| Mycophenolic Acid (MPA) | Respiratory Syncytial Virus (RSV) | HeLa | 0.095 ± 0.022 | Data not available in provided context | N/A |
| Note: EICAR and Mycophenolic Acid are also inhibitors of IMPDH.[17][18] A direct comparison of IC50 values for this compound in Vero cells for Dengue and YFV was not available in the provided search results, however, the studies demonstrated a strong correlation between antiviral activity and GTP depletion for all three compounds.[17][18] |
Table 2: Effect of IMPDH Inhibitors on Intracellular GTP Pools
| Compound | Cell Line | EC50 for GTP Depletion (µg/mL) |
| This compound | Vero | 12.8 ± 6.0 |
| This compound | HeLa | 3.80 ± 0.14 |
| EICAR | Vero | 0.48 ± 0.33 |
| Mycophenolic Acid (MPA) | Vero | 0.023 ± 0.021 |
| EC50 for GTP depletion is the concentration of the compound that reduces the intracellular GTP pool by 50%.[17] |
Experimental Protocols
Protocol 1: Determination of IC50 and CC50 using a Cytopathic Effect (CPE) Reduction Assay
This protocol is a general guideline and may require optimization for specific viruses and cell lines.[16][19][20][21][22]
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Include a "no drug" control.
-
Infection and Treatment:
-
For IC50 determination, infect the cells with a pre-titered amount of virus that causes a significant cytopathic effect (CPE) within 2-4 days. Immediately after infection, add the serial dilutions of this compound. Include uninfected, untreated cell controls and infected, untreated virus controls.
-
For CC50 determination, add the serial dilutions of this compound to uninfected cells.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line.
-
Assessment of CPE/Viability: After the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity.
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each drug concentration relative to the virus control.
-
Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control.
-
Plot the percentage of inhibition/cytotoxicity against the drug concentration (log scale) and use a non-linear regression model to determine the IC50 and CC50 values.
-
Protocol 2: Quantification of Intracellular GTP Pools by HPLC
This protocol provides a general workflow for measuring changes in intracellular GTP levels.[15][17]
-
Cell Culture and Treatment: Culture cells to near confluence in appropriate flasks. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis and Nucleotide Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the nucleotides using a suitable method, such as treatment with perchloric acid followed by neutralization.
-
-
Sample Preparation: Centrifuge the cell extracts to remove debris. The supernatant contains the intracellular nucleotides.
-
HPLC Analysis:
-
Analyze the nucleotide extracts using a validated anion-exchange high-performance liquid chromatography (HPLC) method.
-
Use a UV detector to monitor the elution of nucleotides.
-
-
Data Analysis:
-
Identify and quantify the GTP peak based on the retention time and peak area of a GTP standard.
-
Normalize the GTP levels to the total cell number or protein concentration.
-
Calculate the percentage of GTP depletion for each this compound concentration relative to the untreated control.
-
Protocol 3: Measurement of Intracellular this compound Triphosphate (RTP) by LC-MS/MS
This is a highly sensitive method for quantifying the active form of this compound within cells.[23][24][25][26][27]
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 2.
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular contents.
-
Solid Phase Extraction (SPE):
-
Use a strong anion exchange SPE column to separate this compound monophosphate (RMP), diphosphate (B83284) (RDP), and triphosphate (RTP).
-
Elute each phosphate (B84403) species separately.
-
-
Dephosphorylation: Treat the collected fractions with a phosphatase enzyme (e.g., acid phosphatase) to convert the phosphorylated forms back to the parent this compound.
-
Sample Cleanup: Use a second SPE step (e.g., phenyl boronic acid) to desalt and purify the this compound.
-
LC-MS/MS Analysis:
-
Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a stable isotope-labeled this compound (e.g., ¹³C₅-Ribavirin) as an internal standard for accurate quantification.
-
-
Data Analysis: Quantify the amount of this compound in each fraction, which corresponds to the initial amount of RMP, RDP, and RTP. Normalize the results to the cell number.
Visualizations
Caption: this compound cellular uptake, metabolic activation, and primary antiviral mechanisms.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. sterispharma.com [sterispharma.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Mechanisms of action of this compound against distinct viruses - ProQuest [proquest.com]
- 7. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application and mechanism of action of this compound in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. The Role of Nucleoside Transporters in the Erythrocyte Disposition and Oral Absorption of this compound in the Wild-Type and Equilibrative Nucleoside Transporter 1(−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of nucleoside transporters in the erythrocyte disposition and oral absorption of this compound in the wild-type and equilibrative nucleoside transporter 1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of the Equilibrative Nucleoside Transporter 1 on Tissue and Fetal Distribution of this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine kinase initiates the major route of this compound activation in a cultured human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation of this compound and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for this compound Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of action of this compound: effect of nucleotide pool alterations on influenza virus ribonucleoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HPLC–MS/MS method for the intracellular determination of this compound monophosphate and this compound triphosphate in CEMss cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Measurement of Intracellular this compound Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (PDF) Measurement of Intracellular this compound Mono-, Di- And [research.amanote.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing Ribavirin-Induced Hematological Side Effects in Preclinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the hematological side effects of Ribavirin (B1680618) in your preclinical studies.
Frequently Asked Questions (FAQs)
1. What are the primary hematological side effects of this compound observed in preclinical studies?
The most significant hematological side effect of this compound is a dose-dependent, reversible hemolytic anemia.[1][2] This is characterized by a decrease in red blood cell (RBC) count, hemoglobin (Hgb), and hematocrit (Hct).[3][4] In some animal models, such as rhesus monkeys, this compound has also been shown to cause bone marrow suppression, specifically affecting late-stage erythroid precursors.[5][6] Thrombocytopenia (a reduction in platelet count) has also been observed, particularly in cats at moderate to high doses.[7]
2. What is the underlying mechanism of this compound-induced hemolytic anemia?
This compound, a guanosine (B1672433) analog, is actively transported into erythrocytes and phosphorylated.[8] Because red blood cells lack the necessary enzymes to dephosphorylate it, this compound triphosphate (RTP) accumulates within the cells.[9] This accumulation leads to a depletion of intracellular adenosine (B11128) triphosphate (ATP). The resulting energy crisis impairs the pentose (B10789219) phosphate (B84403) pathway, which is crucial for protecting the cell from oxidative damage.[9][10][11] The increased oxidative stress leads to damage of the erythrocyte membrane, making the cells more susceptible to premature destruction by the reticuloendothelial system (extravascular hemolysis).[2][12] This process is also referred to as eryptosis, or suicidal erythrocyte death.[13][14]
3. How can I monitor for this compound-induced hematological side effects in my animal models?
Regular monitoring of hematological parameters is crucial. This should include:
-
Complete Blood Count (CBC): Perform CBCs at baseline (before starting this compound treatment) and at regular intervals during the study (e.g., weekly or bi-weekly). Key parameters to monitor include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb) concentration
-
Hematocrit (Hct)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Red Cell Distribution Width (RDW)
-
Reticulocyte count (to assess the bone marrow's compensatory response)
-
White Blood Cell (WBC) count and differential
-
Platelet count
-
-
Bone Marrow Analysis: In cases of severe or unexplained anemia, a bone marrow aspirate or biopsy can provide valuable information on the state of erythropoiesis.[15] This can help differentiate between hemolysis-induced anemia and anemia due to bone marrow suppression.
4. What are the typical dose-related hematological effects of this compound in common preclinical models?
The severity of hematological side effects is dose-dependent. Below is a summary of findings from various animal models.
| Animal Model | This compound Dose | Duration | Key Hematological Findings | Reference(s) |
| Rhesus Monkey | 30 mg/kg/day (IM) | 10 days | Mild normochromic, normocytic anemia; erythroid hypoplasia. | [10] |
| 100 mg/kg/day (IM) | 10 days | Severe normochromic, normocytic anemia; erythroid hypoplasia. | [10] | |
| 15 mg/kg/day (IM) | 10 days | Decreased red blood cell survival. | [1] | |
| 60 mg/kg/day (IM) | 10 days | Decreased red blood cell survival and inhibition of red blood cell release from bone marrow. | [1] | |
| Rat | 10-200 mg/kg (IP) | Single dose | Increased incidence of micronuclei in erythrocytes, suggesting genotoxicity. At higher doses, hindered erythropoiesis was observed. | [16][17] |
| Cat | 11 mg/kg/day | 10 days | Mild megakaryocytic hypoplasia. | [7] |
| 22-44 mg/kg/day | 10 days | Severe thrombocytopenia, megakaryocytic hypoplasia, and dysplasia. | [7] | |
| Pig | Single IM injection | Up to 8 days post-injection | Significant decrease in red blood cell count and hemoglobin concentration. | [3] |
5. How can I manage this compound-induced anemia in my preclinical study?
Several strategies can be employed to manage this compound-induced anemia:
-
Dose Reduction: This is the most straightforward approach. If anemia becomes severe, reducing the dose of this compound can allow for hematological recovery.[2] However, this may impact the efficacy of the antiviral treatment.
-
Supportive Care: In cases of severe anemia, supportive care, such as blood transfusions, may be necessary to prevent adverse clinical outcomes.[18]
-
Hematopoietic Growth Factors: The administration of erythropoiesis-stimulating agents (ESAs), such as recombinant human erythropoietin (EPO), can help counteract the anemic effects of this compound by stimulating the production of new red blood cells.[2]
Troubleshooting Guides
Issue: Rapid and severe drop in hemoglobin levels.
-
Possible Cause: High sensitivity of the animal model to this compound-induced hemolysis or a higher than intended dose.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check all dosing calculations and administration records to ensure the correct dose was given.
-
Immediate Hematological Assessment: Perform a CBC and reticulocyte count immediately to assess the severity of the anemia and the bone marrow response.
-
Consider Dose Interruption/Reduction: Temporarily suspend or reduce the this compound dose to allow for hematological recovery.
-
Supportive Care: If clinically indicated, provide supportive care such as intravenous fluids or a blood transfusion.
-
Erythropoietin Administration: Consider initiating treatment with erythropoietin to stimulate red blood cell production. A potential starting dose in rodents is 5 mcg/kg, administered subcutaneously every 24 hours until marrow recovery.[19]
-
Issue: Anemia is not resolving despite this compound dose reduction.
-
Possible Cause: Significant bone marrow suppression in addition to hemolysis.
-
Troubleshooting Steps:
-
Bone Marrow Evaluation: Perform a bone marrow aspirate and/or biopsy to assess cellularity and the presence of erythroid precursors.[10][15] This will help determine if there is a primary failure of red blood cell production.
-
Evaluate for Other Causes: Rule out other potential causes of anemia, such as nutritional deficiencies or underlying disease in the animal model.
-
Growth Factor Support: If not already initiated, consider treatment with erythropoietin.
-
Issue: Difficulty in interpreting bone marrow findings.
-
Possible Cause: Lack of experience with bone marrow cytology in the specific animal model.
-
Troubleshooting Steps:
-
Consult a Veterinary Pathologist: Seek expert consultation for the interpretation of bone marrow smears.
-
Utilize Reference Materials: Refer to established guidelines and atlases for bone marrow cytology in laboratory animals.
-
Quantitative Analysis: In addition to qualitative assessment, consider performing a differential cell count of the bone marrow to obtain quantitative data on the different hematopoietic lineages.
-
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters
-
Blood Collection:
-
Collect blood samples (e.g., from the tail vein in rodents or a peripheral vein in larger animals) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Ensure proper mixing of the blood with the anticoagulant to prevent clotting.
-
-
Complete Blood Count (CBC):
-
Analyze the blood samples using a validated hematology analyzer calibrated for the specific animal species.
-
Key parameters to measure include RBC, Hgb, Hct, MCV, MCH, MCHC, RDW, WBC with differential, and platelet count.
-
-
Reticulocyte Count:
-
Perform a reticulocyte count to assess the bone marrow's regenerative response. This can be done using automated methods or manual staining with new methylene (B1212753) blue.
-
-
Frequency of Monitoring:
Protocol 2: Bone Marrow Smear Preparation and Analysis (for Rodents)
-
Sample Collection:
-
Euthanize the animal and dissect the femur.
-
Cut off the proximal and distal ends of the femur.
-
Flush the bone marrow from the femoral diaphysis onto a clean glass slide using a syringe filled with air or a small volume of anticoagulated serum.[20]
-
-
Smear Preparation:
-
Use a "push slide" or "squash" technique to create a thin, even smear of the bone marrow particles.[10]
-
-
Staining:
-
Air-dry the smears and fix them in methanol.
-
Stain the smears using a Romanowsky-type stain such as Wright-Giemsa or May-Grünwald-Giemsa.[20]
-
-
Microscopic Examination:
-
Examine the smears under a microscope to assess:
-
Cellularity: The overall number of hematopoietic cells.
-
Myeloid to Erythroid (M:E) Ratio: The ratio of myeloid (white blood cell precursors) to erythroid (red blood cell precursors) cells. An increase in this ratio can indicate erythroid hypoplasia.
-
Maturation of all cell lineages: Assess for any abnormalities in the maturation sequence of red blood cells, white blood cells, and platelets.
-
Presence of abnormal cells: Look for any unusual cell types.
-
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and experimental workflows involved in managing this compound-induced hematological side effects.
Caption: Mechanism of this compound-Induced Hemolytic Anemia.
Caption: Compensatory Erythropoiesis in Response to Anemia.
Caption: Experimental Workflow for Managing Hematological Side Effects.
References
- 1. Effects of this compound on red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced anemia: mechanisms, risk factors and related targets for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 4. publication.pumhs.edu.pk [publication.pumhs.edu.pk]
- 5. Low membrane protein sulfhydrils but not G6PD deficiency predict this compound-induced hemolysis in hepatitis C. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 6. Modeling this compound‐Induced Anemia in Patients with Chronic Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of regulation of erythropoiesis during hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Erythrocytes as a Reservoir for this compound and Relationship with Adverse Reactions in the Early Phase of Interferon Combination Therapy for Chronic Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolome Analysis of Erythrocytes from Patients with Chronic Hepatitis C Reveals the Etiology of this compound-Induced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asancnd.com [asancnd.com]
- 11. Metabolome Analysis of Erythrocytes from Patients with Chronic Hepatitis C Reveals the Etiology of this compound-Induced Hemolysis [medsci.org]
- 12. researchgate.net [researchgate.net]
- 13. Stimulation of suicidal erythrocyte death by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Pharmacological Profile of this compound and Monitoring of its Plasma Concentration in Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytologic evaluation of bone marrow in rats: indications, methods, and normal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-Induced Anemia in Hepatitis C Virus Patients Undergoing Combination Therapy | PLOS Computational Biology [journals.plos.org]
- 18. Overview of Anemia in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 19. Nonregenerative Anemias in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 20. Revised guides for organ sampling and trimming in rats and mice: BONE MARROW SMEAR [reni.item.fraunhofer.de]
Identifying and overcoming limitations of Ribavirin in specific viral assays
Welcome to the Technical Support Center for Ribavirin (B1680618) Antiviral Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in viral assays. Here you will find information to help you identify and overcome common limitations of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound?
A1: this compound is a broad-spectrum antiviral agent with multiple proposed mechanisms of action. Its activity can vary depending on the virus and the host cell type. The primary mechanisms include:
-
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): this compound monophosphate, a metabolite of this compound, competitively inhibits the cellular enzyme IMPDH. This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.
-
Lethal Mutagenesis: this compound triphosphate can be incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase. This incorporation leads to an increase in mutations in the viral genome, a phenomenon known as "error catastrophe," which results in non-viable virus particles.
-
Inhibition of Viral mRNA Capping: this compound triphosphate can interfere with the capping of viral mRNA, which is crucial for its stability and efficient translation into proteins. This mechanism is not applicable to all viruses, such as Hepatitis C Virus (HCV), which does not have a capped mRNA.
-
Direct Inhibition of Viral Polymerase: this compound triphosphate can directly inhibit the RNA-dependent RNA polymerase of some viruses, although it is generally considered a weak inhibitor for many, including HCV.
-
Immunomodulation: this compound can enhance the host's immune response to viral infections by promoting a shift from a Th2 (anti-inflammatory) to a Th1 (pro-inflammatory) immune response. It can also up-regulate the expression of some interferon-stimulated genes (ISGs).
Q2: Why do I observe high variability in the antiviral activity of this compound between different cell lines?
A2: The observed antiviral efficacy of this compound is highly dependent on the host cell line used in the assay. This variability is primarily due to differences in:
-
Drug Uptake: The uptake of this compound into cells is mediated by equilibrative nucleoside transporters (ENT1 and 2). The expression levels of these transporters can vary significantly between cell lines, affecting the intracellular concentration of the drug.
-
Metabolism: Once inside the cell, this compound must be phosphorylated to its active forms (monophosphate, diphosphate, and triphosphate). The activity of the cellular kinases responsible for this phosphorylation can differ between cell lines, leading to variations in the levels of active metabolites. Some cell lines, like Vero cells, are known to be more resistant to this compound due to lower intracellular accumulation.
Q3: My this compound treatment shows high cytotoxicity in my cell-based assay. What can I do?
A3: High cytotoxicity can confound the interpretation of antiviral activity. Here are a few steps to address this issue:
-
Determine the 50% Cytotoxic Concentration (CC50): It is crucial to determine the CC50 of this compound in your specific cell line under your experimental conditions. This will help you identify a concentration range where the drug is effective against the virus without causing significant cell death.
-
Use a Lower Concentration Range: Based on the CC50 value, you may need to lower the concentrations of this compound used in your assay.
-
Consider the Assay Duration: Prolonged exposure to this compound can increase cytotoxicity. You may need to shorten the duration of your assay.
-
Choose a Different Cell Line: If the therapeutic window (the difference between the effective concentration and the cytotoxic concentration) is too narrow in your current cell line, consider using a different cell line that is less sensitive to this compound's cytotoxic effects.
Q4: Can this compound be used as a monotherapy in antiviral assays?
A4: While this compound has broad-spectrum antiviral activity in vitro, its potency as a monotherapy can be limited, especially against certain viruses like HCV. In many cases, this compound shows synergistic or additive effects when used in combination with other antiviral agents, such as interferon or direct-acting antivirals (DAAs). For example, in HCV treatment, the combination of this compound with interferon or DAAs like sofosbuvir (B1194449) significantly improves sustained virologic response rates.
Troubleshooting Guides
Issue 1: Inconsistent or No Antiviral Effect of this compound
| Potential Cause | Recommended Solution |
| Cell Line Resistance | The chosen cell line may have poor uptake or metabolism of this compound (e.g., Vero cells). Consider using a different, more sensitive cell line if possible. If you must use a specific cell line, be aware that higher concentrations of this compound may be needed, and always run a parallel cytotoxicity assay. |
| Incorrect Drug Concentration | The concentration range tested may be too low to see an effect. Perform a broad dose-response experiment to determine the optimal concentration range for your specific virus and cell line combination. |
| Drug Instability | This compound solutions may degrade over time. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Viral Resistance | The virus strain you are using may have inherent or acquired resistance to this compound. If possible, test against a known sensitive strain as a positive control. |
Issue 2: High Background in Viral Titer Reduction Assays (Plaque Assay, CPE Inhibition)
| Potential Cause | Recommended Solution |
| Cell Monolayer Health | Ensure cells form a confluent and healthy monolayer at the time of infection. Use cells from a consistent and low passage number. |
| Virus Titer Fluctuation | Use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum used in each experiment to confirm the viral dose. |
| Overlay Medium Issues | If using an agarose (B213101) overlay, ensure it has cooled sufficiently before adding it to the cells to prevent monolayer damage. If using a semi-solid overlay like methylcellulose (B11928114), ensure it is evenly suspended before application. |
| Edge Effects in Plates | Minimize evaporation in the outer wells of microplates by filling them with sterile PBS or medium without cells. Ensure proper humidity control in the incubator. |
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses in different cell lines. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is an indicator of the drug's therapeutic window.
Table 1: Antiviral Activity of this compound Monotherapy
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Hepatitis C Virus (HCV) | Huh-7 | 81.9 | >829 | >10.1 | [1] |
| Huh7.5 | 20-150 | - | - | [2] | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | ~40 | ~75 | ~1.9 | [3] |
| HEp-2 | 6.3 - 28.38 | - | - | [4] | |
| Influenza A Virus (H1N1) | MDCK | 8.623 | - | - | [5][6] |
| Influenza A Virus (H3N2) | MDCK | 4.249 | - | - | [5][6] |
| Influenza B Virus | MDCK | 27.548 | - | - | [5][6] |
| MDCK | 0.6 - 5.5 (µg/mL) | 560 (µg/mL) | 101.8 - 933.3 | [7] | |
| Dengue Virus (DENV-2) | Vero | 106.6 (mg/L) | 137.4 (mg/L) | 1.3 | [8] |
| Huh-7 | 10.02 (mg/L) | 18.0 (mg/L) | 1.8 | [8] | |
| HEK293 | 75 | - | - | [9] | |
| Yellow Fever Virus (YFV) | Vero | 12.3 (µg/mL) | - | - | [10] |
| Measles Virus (MV) | Vero | 17 - 62 (µg/mL) | - | - | [11] |
| SFTS Virus | Vero | 3.69 - 8.72 (µg/mL) | >31.3 (µg/mL) | >3.6 - >8.5 | [12][13] |
| Vero | 49.7 | - | - | [14] | |
| Huh7 | - | - | - | [14] | |
| U2OS | - | - | - | [14] |
Table 2: Antiviral Activity of this compound in Combination Therapy
| Virus | Combination Agent | Cell Line | This compound EC50 (µM) | Notes | Reference(s) |
| Hepatitis C Virus (HCV) | Interferon-α | Huh-7 (replicon) | ~10 | Strong synergistic inhibitory effects observed. | [15][16][17] |
| Hepatitis C Virus (HCV) | Sofosbuvir | - | - | High rates of sustained virologic response in clinical trials.[18][19][20][21][22] | [18][19][20][21][22] |
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of viral plaques.
Materials:
-
Susceptible host cells (e.g., Vero, MDCK)
-
6-well or 12-well tissue culture plates
-
Cell culture medium (e.g., DMEM) with supplements
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Semi-solid overlay (e.g., methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 1% crystal violet)
Procedure:
-
Seed host cells in tissue culture plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cell monolayer with a known amount of virus (to produce 50-100 plaques per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay the cells with a semi-solid medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with a fixing solution and then stain with a staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cells (e.g., A549, HEp-2)
-
96-well tissue culture plates
-
Cell culture medium
-
Virus stock
-
This compound stock solution
-
Cell viability reagent (e.g., MTS, MTT)
Procedure:
-
Seed host cells in a 96-well plate and incubate to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the wells.
-
Infect the cells with a dilution of virus that causes 100% CPE within 2-5 days. Include a cell control (no virus, no drug) and a virus control (no drug).
-
Incubate the plate at 37°C in a CO2 incubator.
-
At the end of the incubation period, assess cell viability by adding a cell viability reagent and measuring the signal (e.g., absorbance) with a plate reader.
-
Calculate the percentage of CPE inhibition for each this compound concentration. The EC50 is the concentration that protects 50% of the cells from virus-induced death.
Viral RNA Quantification by qRT-PCR
This assay measures the effect of a compound on the accumulation of viral RNA.
Materials:
-
Susceptible host cells
-
96-well tissue culture plates
-
Cell culture medium
-
Virus stock
-
This compound stock solution
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, master mix)
-
Real-time PCR instrument
Procedure:
-
Seed cells in a 96-well plate and infect with the virus at a specific multiplicity of infection (MOI).
-
Add serial dilutions of this compound to the infected cells.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a viral gene.
-
Determine the amount of viral RNA in each treated well relative to the untreated control.
-
Calculate the EC50 value, which is the concentration of this compound that reduces viral RNA levels by 50%.
Signaling Pathways and Experimental Workflows
IMPDH Inhibition Pathway
This compound's primary mechanism of action involves the inhibition of the inosine monophosphate dehydrogenase (IMPDH) enzyme, leading to the depletion of intracellular GTP pools.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Effect of this compound against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Effects of Clinically-Relevant Interferon-α and this compound Regimens against Dengue Virus in the Hollow Fiber Infection Model (HFIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antiviral Drugs Against Severe Fever With Thrombocytopenia Syndrome Virus Infection [frontiersin.org]
- 15. Combination of interferon and this compound in chronic hepatitis C: re-treatment of nonresponders to interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pegylated Interferon and this compound Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and interferon is effective for hepatitis C virus clearance in hepatitis B and C dually infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [diposit.ub.edu]
- 19. Sofosbuvir Plus this compound as a Treatment Alternative for Chronic HCV Genotype 2 or 3 Patients Unable to Benefit From Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medscape.com [medscape.com]
- 21. mdpi.com [mdpi.com]
- 22. Sofosbuvir and this compound for treatment of compensated recurrent hepatitis C virus infection after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ribavirin and Interferon Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental setups for Ribavirin (B1680618) and Interferon (IFN) combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and Interferon that lead to their synergistic antiviral effect?
A1: Interferon (IFN) primarily acts by activating the JAK-STAT signaling pathway. Upon binding to its receptor, it initiates a cascade that leads to the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which establish an antiviral state within the cell. This compound, a guanosine (B1672433) analog, has a multi-faceted mechanism that includes:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for viral RNA synthesis.
-
Lethal Mutagenesis: this compound triphosphate can be incorporated into viral RNA, causing mutations that lead to non-functional viral progeny.
-
Immunomodulation: It can enhance the host immune response.
-
Potentiation of IFN Signaling: this compound has been shown to augment the induction of ISGs by IFN, leading to a more robust antiviral response.[1] The combination of these distinct but complementary mechanisms results in a synergistic inhibition of viral replication.[2]
Q2: Which cell lines are commonly used for in vitro studies of this compound and Interferon combination therapy?
A2: The choice of cell line is often virus-dependent. Commonly used cell lines include:
-
Huh-7 and its derivatives (e.g., Huh-7.5.1): Human hepatoma cells that are highly permissive for Hepatitis C Virus (HCV) replication.[3][4]
-
Vero cells: African green monkey kidney cells, often used for a wide range of viruses, including SARS-associated coronavirus, although they can show low sensitivity to this compound's antiviral effects.[5][6]
-
Caco-2: Human colon carcinoma cells used in SARS-CoV studies.[5]
-
HEK-293: Human embryonic kidney cells, often used for cytotoxicity testing of the drug combination.[7]
-
A549: Human lung carcinoma cells.[8]
-
Renca and 786-0: Murine and human renal cell carcinoma cells, respectively, used in anti-tumor studies of this combination.[7]
Q3: What are typical concentration ranges for this compound and Interferon in in vitro experiments?
A3: The optimal concentrations are cell line and virus-specific and should be determined empirically. However, based on published studies, common starting ranges are:
-
This compound: 1 µg/mL to 200 µg/mL.[3][6] Note that concentrations above 30-60 µg/mL may show cytotoxicity in some cell lines.[6]
-
Interferon-alpha (IFN-α): 10 IU/mL to 1000 IU/mL.[3]
-
Interferon-beta (IFN-β): Can be tested up to 10,000 IU/mL in some studies.[5]
It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific experimental system.
Troubleshooting Guide
Problem 1: High variability in antiviral assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Optimize and standardize your cell seeding density. The number of cells should be sufficient for a measurable signal but should not lead to overcrowding by the end of the experiment.[9] Perform preliminary experiments to determine the optimal density for your chosen cell line and assay duration.[10][11]
-
-
Possible Cause: Inconsistent virus titer.
-
Solution: Use a consistent, pre-titered virus stock for all experiments. If you prepare new virus stocks, they must be re-titered before use to ensure a consistent multiplicity of infection (MOI).[12]
-
-
Possible Cause: Pipetting errors during serial dilutions.
-
Solution: Be meticulous with your pipetting technique. For checkerboard assays, consider using multichannel pipettes to reduce variability.[13]
-
Problem 2: Unexpectedly high cytotoxicity observed in combination treatment wells.
-
Possible Cause: Synergistic cytotoxicity of the drug combination.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Problem 3: No synergistic effect is observed.
-
Possible Cause: The chosen concentrations are not in the synergistic range.
-
Solution: Perform a checkerboard assay with a wide range of concentrations for both drugs to explore the dose-response surface comprehensively. Synergy may only occur within a specific range of concentrations.[14]
-
-
Possible Cause: The chosen assay is not sensitive enough to detect synergy.
-
Solution: Consider using multiple types of assays to measure the antiviral effect. For example, in addition to a CPE reduction assay, quantify viral RNA using qRT-PCR or perform a plaque reduction assay for a more quantitative measure of viral titer reduction.
-
-
Possible Cause: The mechanism of action of the drugs in your specific virus-cell system does not lead to synergy.
-
Solution: While this compound and Interferon are broadly synergistic, this effect is not universal for all viruses and cell types. Review the literature for your specific virus of interest.
-
Problem 4: Difficulty in calculating and interpreting synergy.
-
Possible Cause: Unsure of the appropriate analytical method.
-
Solution: Use established models for synergy analysis like the Bliss Independence or Loewe Additivity models.[15][16] Software such as CompuSyn or MacSynergy II can be used to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][17]
-
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize quantitative data from various in vitro studies. Note that values can vary significantly based on the cell line, virus strain, and assay conditions.
Table 1: Antiviral Activity (EC50/IC50) of this compound and Interferon
| Virus | Cell Line | Drug | EC50/IC50 Value | Reference |
| SARS-CoV | MA104 | This compound | 9.4 ± 4.1 µg/mL | [5] |
| SARS-CoV | PK-15 | This compound | 2.2 ± 0.8 µg/mL | [5] |
| SARS-CoV | Caco2 | This compound | 7.3 ± 3.5 µg/mL | [5] |
| SFTSV | Vero | This compound | 3.69 to 8.72 µg/mL | [6] |
| Canine Distemper Virus | Vero | This compound | 8.316 to 8.324 µg/mL | [18] |
| Canine Distemper Virus | Vero | IFN-α | 0.024 ± 0.001 µg/mL | [18] |
Table 2: Cytotoxicity (CC50) of this compound and Interferon
| Cell Line | Drug | CC50 Value | Reference |
| Vero | This compound | 353 ± 48 µg/mL | [18] |
| Vero | IFN-α | 0.36 ± 0.06 µg/mL | [18] |
| MDBK | This compound | 35 ± 13 µM | [14] |
Table 3: Synergistic Effects of this compound and IFN-β Combination against SARS-CoV
| Cell Line | Effect Level | Combination Index (CI) | Interpretation | Reference |
| Caco2 | EC50 | 0.45 ± 0.07 | Synergy | [5] |
| Caco2 | EC75 | 0.3 ± 0.05 | Synergy | [5] |
| Caco2 | EC90 | 0.21 ± 0.05 | High Synergy | [5] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT/MTS Assay)
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) and incubate overnight.[10][12]
-
Drug Preparation: Prepare serial dilutions of this compound and Interferon, both individually and in combination (checkerboard format), in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the drug dilutions. Include "cells only" and "medium only" controls.
-
Incubation: Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48-72 hours).[3][6]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[3][6]
-
Readout: Solubilize the formazan (B1609692) crystals (for MTT assay) and measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm).[19]
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Determine the 50% cytotoxic concentration (CC50) for each drug and combination.
Protocol 2: Antiviral Plaque Reduction Assay
-
Cell Seeding: Seed cells in 6-well or 24-well plates to form a confluent monolayer on the day of infection.[20]
-
Drug and Virus Preparation: Prepare serial dilutions of this compound and Interferon. In separate tubes, mix the virus inoculum (at a concentration predetermined to produce countable plaques, e.g., 50-100 PFU/well) with each drug dilution.[20]
-
Infection: Remove the medium from the cell monolayers, wash with PBS, and add the virus-drug mixtures to the respective wells. Incubate for 1-2 hours to allow for viral adsorption.[20]
-
Overlay: Carefully remove the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding drug concentrations.[20]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[20]
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[21]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no drug). Determine the 50% effective concentration (EC50) for each drug and combination.
Protocol 3: Synergy Analysis using the Checkerboard Method
-
Assay Setup: In a 96-well plate, prepare serial dilutions of this compound along the columns and serial dilutions of Interferon along the rows. This creates a matrix of different concentration combinations.[13][16]
-
Controls: Include wells with serial dilutions of each drug alone (typically the last row and column) to determine their individual dose-response curves.[22]
-
Experiment: Perform your chosen antiviral assay (e.g., CPE reduction, viral RNA quantification) with this checkerboard setup.
-
Data Analysis:
-
For each well, determine the percentage of viral inhibition.
-
Use a synergy analysis software (e.g., CompuSyn) or manual calculations based on the Bliss Independence or Loewe Additivity models.
-
Calculate the Combination Index (CI).[17]
-
Generate synergy plots (e.g., Fa-CI plot) to visualize the interaction across different effect levels.
-
Visualizations
Caption: Canonical Interferon (Type I) signaling pathway via JAK-STAT.
Caption: Multifactorial mechanism of action of this compound.
Caption: General workflow for in vitro combination drug screening.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. This compound Potentiates Interferon Action by Augmenting Interferon-Stimulated Gene Induction in Hepatitis C Virus Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implications of finding synergic in vitro drug-drug interactions between interferon-alpha and this compound for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferon and this compound Combination Treatment Synergistically Inhibit HCV Internal Ribosome Entry Site Mediated Translation at the Level of Polyribosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound potentiates interferon action by augmenting interferon-stimulated gene induction in hepatitis C virus cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effect of this compound in combination with interferon-α on renal cell carcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tick-borne encephalitis virus in cell cultures by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- 18. In-vitro antiviral efficacy of this compound and interferon-alpha against canine distemper virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-tumor effect of this compound in combination with interferon-α on renal cell carcinoma cell lines in vitro | springermedizin.de [springermedizin.de]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. emerypharma.com [emerypharma.com]
Ribavirin Antiviral Assays: Technical Support & Troubleshooting Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in Ribavirin antiviral assays. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing high variability in my EC50 values for this compound across experiments?
High variability in the half-maximal effective concentration (EC50) is a common issue and can arise from several factors:
-
Cell Health and Density: The health and confluence of the host cell monolayer are critical for reproducible results.[1] Ensure that cells are in the logarithmic growth phase, have a viability of over 95%, and are seeded at a consistent density for every experiment.[2] Over-confluent or unhealthy cells can show altered susceptibility to both the virus and this compound.[1]
-
Viral Titer and Multiplicity of Infection (MOI): The amount of virus used for infection directly impacts the assay outcome. Using a viral stock with an inconsistent or inaccurately determined titer will lead to variable EC50 values.[1][2] Always use a freshly thawed and accurately titered virus stock.[2] A high MOI might overwhelm the inhibitory effect of this compound, leading to an artificially high EC50.[3]
-
Inconsistent Incubation Times: Ensure that all incubation periods, including cell seeding, drug treatment, and viral infection, are kept consistent between experiments.[4]
-
Compound Stability: While this compound is generally stable, repeated freeze-thaw cycles of stock solutions should be avoided. It is best practice to prepare fresh dilutions from a stock solution for each experiment.[5]
Q2: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I differentiate between a true antiviral effect and cytotoxicity?
This is a critical aspect of interpreting this compound assay results, as this compound can inhibit cell proliferation.[6]
-
Determine the 50% Cytotoxic Concentration (CC50): Always run a parallel cytotoxicity assay on uninfected cells using the same conditions as your antiviral assay (cell type, incubation time, etc.).[1][2] This will determine the CC50 of this compound.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a greater therapeutic window, meaning the antiviral effect is observed at concentrations well below those that cause significant cytotoxicity.
-
Microscopic Examination: Visually inspect the cells. Drug-induced cytotoxicity may have a different morphological appearance compared to the virus-induced cytopathic effect (CPE).[1]
-
Mechanism of Action: Remember that one of this compound's primary mechanisms is the inhibition of the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which can lead to the depletion of intracellular GTP pools.[4][7] This can affect the proliferation of rapidly dividing cells, which may be interpreted as cytotoxicity.[6]
Q3: My antiviral assay shows a very steep or a very shallow dose-response curve for this compound. What could be the reason?
The shape of the dose-response curve provides important information about the drug's mechanism of action.
-
Steep Curve: A steep curve might indicate that a critical threshold concentration is required for the antiviral effect. This could be related to the level of GTP depletion needed to inhibit viral replication effectively.
-
Shallow Curve: A shallow curve might suggest a more complex mechanism of action or that the assay window is not optimal. It could also indicate that at higher concentrations, cytotoxicity is becoming the dominant effect, confounding the antiviral measurement. Consider adjusting the range of this compound concentrations tested.
Q4: I am seeing a high background signal in my assay (e.g., ELISA, qPCR, or cell viability). What are the common causes and how can I reduce it?
High background can obscure the true signal and reduce the sensitivity of your assay.[8][9]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to a high background signal.[8] Increase the number and vigor of washing steps.[9]
-
Contaminated Reagents: Buffers and other reagents can become contaminated with bacteria or other substances that interfere with the assay.[10] Prepare fresh reagents and use sterile techniques.[11]
-
Non-specific Binding: In assays like ELISA, non-specific binding of antibodies can be an issue. Ensure proper blocking of the plate and consider optimizing the concentration of your blocking agent.[9]
-
Phenol (B47542) Red Interference: The phenol red in some cell culture media can interfere with absorbance readings in colorimetric assays like the MTT assay. Consider using phenol red-free media during the assay readout step.[4]
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can lead to inconsistent results and higher background. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media.[11]
Q5: I am not observing any antiviral activity with this compound. What should I check?
While this compound has broad-spectrum activity, several factors could lead to a lack of efficacy in an in vitro assay.
-
Virus Susceptibility: Although rare, some viruses may be less susceptible to this compound's effects. Confirm from the literature that the virus you are using has been shown to be inhibited by this compound.
-
Cell Line Choice: The antiviral activity of this compound can be cell-line dependent.[12] Some cell lines may have different levels of the enzymes required to activate this compound or may be more resistant to GTP depletion.
-
Incorrect Drug Concentration: Ensure that the concentrations of this compound being tested are within the expected effective range for your virus and cell line. Review published literature for typical EC50 values.
-
Assay Readout Sensitivity: The chosen assay may not be sensitive enough to detect the antiviral effect.[1] For example, a CPE reduction assay might be less sensitive than a plaque reduction or a viral yield reduction qPCR assay.
Data Presentation
Table 1: this compound EC50 and Cytotoxicity Data in Various Cell Lines
| Cell Line | Virus | Assay Type | EC50 (µg/mL) | CC50 (µg/mL) | Reference |
| Vero | Severe fever with thrombocytopenia syndrome virus (SFTSV) | CPE Reduction / RT-qPCR | 3.69 - 8.72 | > 31.3 | [8][13] |
| A549 | Tick-borne encephalitis virus (TBEV) | MTS Assay | Not specified | > 200 | [14] |
| SH-SY5Y | Tick-borne encephalitis virus (TBEV) | MTS Assay | Not specified | > 50 | [14] |
| Vero | Tick-borne encephalitis virus (TBEV) | MTS Assay | Not specified | > 300 | [14] |
| HeLa | Respiratory Syncytial Virus (RSV) | CPE Reduction | 3.74 ± 0.87 | Not specified | [4] |
| Malignant Glioma Cell Lines (various) | N/A (Antitumor effect) | Cell Growth Inhibition | IC50 < 100 µM for 5/7 lines | Not specified | [15] |
| HepG2 | N/A (Cytotoxicity) | CBMN-Cyt Assay | N/A | Proliferation inhibited at 3.9 mg/ml | [6] |
| CHO-K1 | N/A (Cytotoxicity) | CBMN-Cyt Assay | N/A | Proliferation inhibited at 244.2 µg/ml | [6] |
Table 2: this compound's Effect on Intracellular GTP Pools
| Cell Line | EC50 for GTP Depletion (µg/mL) | Correlation with Antiviral EC50 | Reference |
| Vero | Correlates with antiviral EC50 for various flaviviruses (R² > 0.98) | Strong linear correlation | [4] |
| HeLa | 3.80 ± 0.14 | Almost identical to antiviral EC50 for RSV | [4] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay Protocol)
This protocol is a general guideline for determining the CC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dilution).
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Readout: Leave the plate at room temperature in the dark for 2 hours to ensure all formazan (B1609692) crystals are dissolved. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
2. IMPDH Activity Assay
This is a generalized protocol for measuring the activity of IMPDH in cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with and without this compound. Keep the lysates on ice.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[7]
-
Reaction Setup: In a 96-well plate, add a specific amount of cell lysate to each well.[7]
-
Reaction Initiation: Prepare a reaction solution containing the IMPDH substrate (e.g., inosine-5'-monophosphate and NAD+). Add the reaction solution to the wells to start the reaction.[13]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]
-
Readout: The assay is often coupled to a reaction that produces a colored or fluorescent product (e.g., the reduction of a tetrazolium salt to formazan).[7][16] Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the IMPDH activity, often normalized to the protein concentration, and compare the activity in this compound-treated samples to untreated controls.
3. Intracellular GTP Measurement by HPLC
This protocol provides a general workflow for quantifying intracellular GTP levels.
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified period.
-
Nucleotide Extraction: Lyse the cells and extract the nucleotides, often using an acid precipitation method (e.g., with trichloroacetic acid).[17]
-
Neutralization: Neutralize the acidic extract.[17]
-
HPLC Analysis: Analyze the extracts using a reversed-phase ion-pair high-performance liquid chromatography (HPLC) system with UV detection.[17]
-
Quantification: Identify and quantify the GTP peak by comparing its retention time and peak area to those of a known GTP standard.[17]
-
Data Normalization: Normalize the GTP levels to the total cell number or protein concentration.
Visualizations
Caption: this compound's multifaceted mechanism of action within a host cell.
Caption: A logical workflow for troubleshooting unexpected results in this compound antiviral assays.
Caption: A general experimental workflow for a cell-based this compound antiviral assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromosomal instability and cytotoxicity induced by this compound: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. arp1.com [arp1.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. What underlies inconsistent results in clinical trials for COVID-19 drugs?: IU News [news.iu.edu]
- 13. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 14. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. benchchem.com [benchchem.com]
- 16. bmrservice.com [bmrservice.com]
- 17. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for enhancing the solubility and stability of Ribavirin in vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for enhancing the solubility and stability of Ribavirin (B1680618) in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility and stability challenges with this compound?
A1: this compound is a water-soluble, broad-spectrum antiviral agent.[1] However, its solubility can be limited in certain organic solvents and its stability is susceptible to environmental conditions.[2][3] The main challenges include:
-
Limited Solubility in Organic Solvents: While soluble in solvents like DMSO and DMF, achieving high concentrations in other organic systems can be difficult.[3]
-
pH-Dependent Stability: this compound is highly susceptible to degradation in alkaline (basic) conditions.[4][5][6] It is more stable in acidic to neutral solutions.[4][7]
-
Oxidative and Photolytic Degradation: The molecule can degrade when exposed to strong oxidizing agents (like hydrogen peroxide) and UV light.[5][8][9]
-
Polymorphism: this compound exists in different crystalline forms (polymorphs), which can have different solubilities and stability profiles. The conversion between amorphous and crystalline forms can affect dissolution rates.[10][11]
Q2: What are the most effective methods to enhance the aqueous solubility of this compound?
A2: Several methods can be employed to improve this compound's solubility:
-
Co-solvency: Using a mixture of solvents can significantly enhance solubility. Studies have shown that mixtures of water with solvents like methanol, n-propanol, acetonitrile (B52724), or 1,4-dioxane (B91453) can increase this compound's solubility, with the maximum solubility generally observed in pure water.[12][13]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate drug molecules, forming inclusion complexes that enhance solubility and stability.[14] Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MCD), have been shown to be particularly effective.[15][16][17]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[18][19] This can increase the wettability and dissolution rate of poorly soluble drugs.[20] For this compound, this method can help overcome low permeability issues.[21]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or biodegradable polymeric nanoparticles, can improve its solubility, stability, and provide controlled release.[22][23]
Q3: How can I minimize this compound degradation in my in vitro experiments?
A3: To maintain the stability of this compound solutions, consider the following:
-
pH Control: Buffer your solutions to maintain a neutral or slightly acidic pH. Avoid highly alkaline conditions where this compound degrades rapidly.[6]
-
Temperature Management: Store stock solutions and experimental samples at recommended temperatures. For short-term storage (up to 24 hours), refrigeration at 4°C is often suitable.[24] For longer-term storage, freezing at -20°C can preserve stability for at least 45 days.[25]
-
Protection from Light: Conduct experiments under subdued light and store solutions in amber vials or containers wrapped in foil to prevent photolytic degradation.[5][9]
-
Avoid Strong Oxidants: Prevent contact with strong oxidizing agents unless oxidative degradation is the subject of the study.[7][8]
Q4: Which analytical techniques are recommended for quantifying this compound in solubility and stability studies?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method.[26] A typical method involves a C18 column with a mobile phase containing a phosphate (B84403) buffer.[8][27] UV detection is generally performed at a wavelength of approximately 207 nm.[27] UV-Vis spectrophotometry can also be used as a simpler, alternative method for routine analysis.[28]
Troubleshooting Guides
Issue 1: Poor Dissolution or Precipitation of this compound in Aqueous Buffer
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Suboptimal pH | This compound is more stable in acidic to neutral conditions.[4] Action: Measure the pH of your buffer. Adjust to a pH between 5.5 and 7.0. If precipitation persists, try a slightly more acidic buffer (e.g., pH 4.5-5.5). |
| Low Intrinsic Solubility | The concentration required for the experiment exceeds this compound's solubility limit in the chosen medium. |
| Incorrect Polymorph | Different crystalline forms of this compound have varying solubilities.[11] The stable Form II is less soluble than the metastable Form I or the amorphous form.[11][29] |
Issue 2: Inconsistent Results or Loss of Activity Over Time
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Chemical Degradation | This compound may be degrading due to pH, light, or oxidation.[5] |
| Improper Storage | Solutions stored at room temperature or for extended periods can degrade. |
Data Presentation: Solubility & Stability
Table 1: Solubility of this compound in Various Solvents and Systems
| System / Method | Solvent(s) | Temperature | Solubility / Constant | Reference |
| Co-solvents | Methanol + Water | 278.15 - 318.15 K | Solubility increases with temperature and water fraction. | [12][13] |
| n-Propanol + Water | 278.15 - 318.15 K | Lower solubility than Methanol + Water system. | [12][13] | |
| DMSO | Ambient | ~11 mg/mL | [3] | |
| Dimethyl formamide (B127407) (DMF) | Ambient | ~15 mg/mL | [3] | |
| Water | 298.15 K | ~14.9 g per 100 g solvent | [29] | |
| Cyclodextrin Complexation | β-cyclodextrin (BCD) | Ambient | Solubility Constant (Ks): 108.6 M⁻¹ | [15][17] |
| Hydroxypropyl-β-CD (HPβCD) | Ambient | Solubility Constant (Ks): 188.3 M⁻¹ | [15][17] | |
| Methyl-β-CD (MCD) | Ambient | Solubility Constant (Ks): 660.1 M⁻¹ | [15][17] | |
| Solid Dispersions | Poloxamer 188 | N/A | Significantly increased permeation across olfactory mucosa compared to pure drug. | [30] |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent / Parameters | Observation | Reference |
| Alkaline Hydrolysis | 1 M NaOH, 100°C | Very rapid degradation (almost complete within 10 min). | [6] |
| Acidic Hydrolysis | 1 M HCl, 100°C | Stable under some acidic conditions, but liable to degradation under harsh conditions. | [4][6][7] |
| Oxidative Degradation | 15-30% H₂O₂, 80°C | Liable to degradation. | [5][8][9] |
| Photolytic Degradation | UV light (254 nm), 48 h | Liable to degradation. | [5][9] |
| Thermal Degradation | Dry heat / Wet heat | Generally stable at moderately elevated temperatures (e.g., 40°C) in neutral solution. | [4][8] |
Experimental Protocols
Protocol 1: Solubility Determination by Isothermal Dissolution
-
Preparation: Prepare a series of vials containing the desired solvent systems (e.g., different pH buffers, co-solvent mixtures).
-
Addition of Drug: Add an excess amount of this compound powder to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) until equilibrium is reached.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot from the supernatant.
-
Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Dilute the filtered sample accurately with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.[27]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is adapted from the co-evaporation method.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1). Calculate the required mass of each component. Modified β-cyclodextrins like HPβCD or MCD are recommended.[15][17]
-
Dissolution: Dissolve the calculated amount of this compound in a suitable solvent, such as ethanol. In a separate container, dissolve the cyclodextrin in purified water.[17][31]
-
Mixing: Slowly add the aqueous cyclodextrin solution to the this compound solution while stirring continuously.
-
Stirring: Continue to stir the mixture at room temperature for an extended period (e.g., 14-24 hours) to facilitate complex formation.[17]
-
Solvent Evaporation: Remove the solvent from the solution using a rotary evaporator or by freeze-drying (lyophilization) to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).[15][17]
-
Solubility Testing: Determine the aqueous solubility of the resulting complex using Protocol 1.
Protocol 3: Forced Degradation Study for Stability Assessment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1 M HCl and heat (e.g., at 100°C for 30 minutes).[9]
-
Alkaline Hydrolysis: Add 0.5 M NaOH and heat (e.g., at 100°C for 5-10 minutes).[6][9]
-
Oxidative Degradation: Add 15% H₂O₂ and heat (e.g., at 80°C for 90 minutes).[9]
-
Photodegradation: Expose the solution (in a quartz cuvette or clear vial) to UV light at 254 nm for 48 hours. Prepare a dark control wrapped in foil.[9]
-
Thermal Degradation: Heat the solution in a water bath (e.g., 80°C) for a specified period.
-
-
Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.
-
Analysis: Analyze the stressed samples, an unstressed control, and a blank using a stability-indicating HPLC method.[8] The method should be able to separate the intact this compound peak from any degradation product peaks.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of this compound remaining and identify the formation of any degradation products.
Visualizations
Caption: A decision workflow for selecting an appropriate method to enhance this compound solubility.
Caption: this compound forms an inclusion complex with a cyclodextrin, enhancing its solubility.
Caption: Key degradation pathways for this compound under various stress conditions.
References
- 1. Precision Medicine: Determination of this compound Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taikangreactor.com [taikangreactor.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thermodynamic modelling of solubility and preferential solvation for this compound (II) in co-solvent mixtures of (methanol, n-propanol, acetonitrile or 1,4-dioxane) + water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamic modelling of solubility and preferential solvation for this compound (II) in co-solvent mixtures of (methanol, n-propanol, acetonitrile or 1,4-dioxane) + water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Solid Dispersion Technology for Improving" by Maria Elvina Tresia Butar-Butar, Nasrul Wathoni et al. [scholarhub.ui.ac.id]
- 20. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 21. Development of an Intranasal In Situ System for this compound Delivery: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of biodegradable nanoparticles for liver-specific this compound delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 24. Stability of this compound concentrations depending on the type of blood collection tube and preanalytical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stability of this compound for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijbpas.com [ijbpas.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Evaluation of this compound–Poloxamer Microparticles for Improved Intranasal Absorption [mdpi.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
For Immediate Release
In the global effort to combat coronavirus infections, including SARS-CoV-2, MERS-CoV, and SARS-CoV, researchers have intensely scrutinized the preclinical efficacy of various antiviral agents. Among the most prominent candidates have been Ribavirin (B1680618), a broad-spectrum antiviral, and Remdesivir (B604916), a nucleotide analog prodrug. This guide provides a detailed comparison of their preclinical performance, drawing upon key in vitro studies to inform researchers, scientists, and drug development professionals.
At a Glance: In Vitro Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and the resulting selectivity index (SI) for each compound against various coronaviruses. A higher selectivity index indicates a more favorable safety and efficacy profile in a preclinical setting.
Table 1: Antiviral Activity and Cytotoxicity of Remdesivir against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [1] |
| SARS-CoV-2 | Vero E6 | 23.15 | >100 | >4.32 | [2] |
| SARS-CoV-2 | Vero E6 | 4.4 | >800 | >181.8 | [3] |
| SARS-CoV-1 | Human Airway Epithelial | 0.069 | Not Reported | Not Reported | [4] |
| MERS-CoV | Human Airway Epithelial | 0.074 | Not Reported | Not Reported | [4] |
| MERS-CoV | Calu-3 | 0.09 | Not Reported | Not Reported | [4] |
Table 2: Antiviral Activity and Cytotoxicity of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 109.5 | >800 | >7.3 | [3] |
| SARS-CoV-1 | Vero | >50 | Not Reported | Not Reported | [5] |
Note: EC50 and CC50 values can vary between studies due to differences in experimental conditions such as cell lines, virus strains, and assay methods.
Deep Dive: Mechanisms of Action
The antiviral activity of Remdesivir and this compound stems from their distinct mechanisms of inhibiting viral replication.
Remdesivir is a prodrug of an adenosine (B11128) nucleotide analog.[6] Once inside the host cell, it is metabolized into its active triphosphate form. This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the virus's RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[2]
This compound , a guanosine (B1672433) analog, employs a multi-pronged attack on coronaviruses. Its proposed mechanisms include:
-
Inhibition of RNA polymerase: Leading to a decrease in viral RNA synthesis.[5]
-
Inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH): This depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA.[5]
-
Induction of lethal mutagenesis: Causing an increase in mutations in the viral genome to a point that is unsustainable for the virus.[7]
-
Immunomodulatory effects: Enhancing the host's T-cell mediated immunity.[5]
Visualizing the Science
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental workflows described in preclinical studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Preclinical and Clinical Efficacy of Remdesivir, Hydroxychloroquine, and Lopinavir-Ritonavir Treatments against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synergism between remdesivir and this compound leads to SARS-CoV-2 extinction in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Ribavirin vs. Direct-Acting Antivirals for Hepatitis C Virus
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) therapeutics has dramatically evolved from interferon-based therapies to the era of highly effective direct-acting antivirals (DAAs). Ribavirin (B1680618), a guanosine (B1672433) analog, has long been a cornerstone of combination therapy, yet its precise in vitro profile against HCV, when compared directly with the newer classes of DAAs, warrants a closer examination. This guide provides an objective, data-driven in vitro comparison of this compound and key DAAs, offering valuable insights for researchers and professionals in the field of antiviral drug development.
Quantitative Comparison of Antiviral Potency
The in vitro efficacy of antiviral compounds is primarily assessed by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The EC50 value represents the concentration of a drug that inhibits 50% of viral replication, while the CC50 indicates the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (TI = CC50/EC50) signifies a more favorable safety profile.
The following tables summarize the in vitro antiviral activities of this compound and representative DAAs from different classes against HCV replicons. It is important to note that EC50 values can vary between studies due to differences in cell lines, replicon genotypes, and assay conditions.
Table 1: In Vitro Antiviral Activity of this compound against HCV
| Compound | HCV Genotype | Replicon System | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| This compound | 1b | Huh-7 | 81.9 | >829 | >10.1 |
| This compound | J6/JFH1 (2a) | Huh-7.5 | 214 | 123,000 | ~575 [1] |
Table 2: In Vitro Antiviral Activity of Direct-Acting Antivirals (DAAs) against HCV
| Class | Compound | Target | HCV Genotype | Replicon System | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| NS3/4A Protease Inhibitors | Glecaprevir (B607649) | NS3/4A | 1a | Huh-7 | 0.86 | >10 | >11,628 |
| Voxilaprevir | NS3/4A | 1a-6a | Huh-7 | 0.2 - 6.6 | ND | ND [2] | |
| NS5A Inhibitors | Daclatasvir (B1663022) | NS5A | 1b | Huh-7 | 0.009 | >10 | >1,111,111 |
| Pibrentasvir | NS5A | 1a-6a | Huh-7 | 0.0014 - 0.005 | ND | ND | |
| NS5B Polymerase Inhibitors | Sofosbuvir | NS5B | 1b | Huh-7 | 15 | >100 | >6,667 |
| (Nucleoside/Nucleotide) | 2a | Huh-7 | 18 | >100 | >5,556 | ||
| NS5B Polymerase Inhibitors | Dasabuvir | NS5B | 1a | Huh-7 | 7.7 | >10 | >1,299 |
| (Non-Nucleoside) | 1b | Huh-7 | 1.8 | >10 | >5,556 |
ND: Not Determined in the cited sources.
Experimental Protocols: The HCV Replicon Assay
The HCV replicon system is a cornerstone for the in vitro evaluation of anti-HCV compounds.[3] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules, which contain the viral nonstructural proteins necessary for replication but lack the structural proteins, rendering them non-infectious.[3] Reporter genes, such as luciferase, are often incorporated into the replicon for a quantifiable measure of viral replication.
A typical experimental workflow for an HCV replicon assay is as follows:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Preparation and Addition: Test compounds (this compound and DAAs) are serially diluted, typically in DMSO, and added to the cells. Control wells with vehicle (DMSO) and no treatment are included.
-
Incubation: The plates are incubated for a defined period, usually 48 to 72 hours, to allow the compounds to exert their antiviral effects.
-
Quantification of Viral Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
qRT-PCR: Alternatively, total RNA can be extracted from the cells, and the levels of HCV RNA are quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the CC50 of the compounds. This ensures that the observed reduction in viral replication is due to specific antiviral activity and not cell death.
-
Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of inhibition or cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro comparison of antiviral compounds using the HCV replicon assay.
Mechanisms of Action: Distinct Viral Targets
This compound and DAAs inhibit HCV replication through fundamentally different mechanisms.
This compound: The precise mechanism of action of this compound is multifaceted and not fully elucidated. Proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[2]
-
Direct Inhibition of HCV RNA-Dependent RNA Polymerase (NS5B): this compound triphosphate can act as a competitive inhibitor of the viral polymerase.[2]
-
Lethal Mutagenesis: Incorporation of this compound triphosphate into the replicating HCV RNA genome can induce an increased mutation rate, leading to the production of non-viable virus particles.[4]
-
Immunomodulation: this compound may also exert an immunomodulatory effect, enhancing the host's immune response against HCV.[2]
Direct-Acting Antivirals (DAAs): DAAs are specifically designed to target and inhibit key HCV nonstructural proteins that are essential for viral replication. They are categorized into three main classes based on their target:
-
NS3/4A Protease Inhibitors (-previr): These drugs, such as glecaprevir and voxilaprevir, block the activity of the NS3/4A protease, an enzyme responsible for cleaving the HCV polyprotein into mature, functional viral proteins. Inhibition of this protease prevents the formation of the viral replication complex.
-
NS5A Inhibitors (-asvir): The NS5A protein is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and virion assembly. NS5A inhibitors, like daclatasvir and pibrentasvir, bind to NS5A and disrupt its functions.
-
NS5B Polymerase Inhibitors (-buvir): These inhibitors target the HCV NS5B RNA-dependent RNA polymerase, the key enzyme that synthesizes new viral RNA genomes. They are further divided into two sub-classes:
-
Nucleoside/Nucleotide Inhibitors (NIs): Sofosbuvir is a prime example. It acts as a chain terminator after being incorporated into the growing viral RNA strand by the NS5B polymerase.
-
Non-Nucleoside Inhibitors (NNIs): Dasabuvir is an NNI that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity.
-
Caption: Mechanisms of action of this compound and different classes of Direct-Acting Antivirals (DAAs) against HCV.
Conclusion
The in vitro data clearly demonstrates the superior potency of direct-acting antivirals compared to this compound against HCV replicons. DAAs exhibit EC50 values in the nanomolar to picomolar range, translating to significantly higher therapeutic indices. While this compound's antiviral activity is modest in vitro, its multifaceted mechanism of action, including potential immunomodulatory effects and a role in preventing relapse, has historically contributed to its clinical utility in combination therapies.[2] The highly specific and potent nature of DAAs, targeting distinct and essential viral proteins, underpins their success in achieving high cure rates in clinical practice. This comparative guide provides a foundational in vitro perspective for researchers engaged in the discovery and development of next-generation anti-HCV therapeutics.
References
- 1. Antiviral Effect of this compound against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in direct acting antiviral drug regimens for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound revisited in the era of direct‐acting antiviral therapy for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound and IMPDH inhibitors on hepatitis C virus subgenomic replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ribavirin and Other Nucleoside Analogs in Antiviral Research
This guide provides a head-to-head comparison of ribavirin (B1680618) with other prominent nucleoside analogs, focusing on their performance in preclinical and clinical studies. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of molecular mechanisms and experimental workflows.
Section 1: Quantitative Comparison of Antiviral Activity
Direct head-to-head clinical trials comparing this compound with newer nucleoside analogs for the same indication are limited, as treatment paradigms have evolved. However, in vitro studies and clinical trials of combination therapies provide valuable comparative data.
Table 1.1: In Vitro Efficacy of this compound vs. Other Nucleoside Analogs Against Various RNA Viruses
| Compound | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Influenza A | MDCK | Plaque Reduction | ~20 µM (10.2 µg/mL) | >400 µM | >20 |
| Favipiravir (T-705) | Influenza A | MDCK | Plaque Reduction | 2.7 µM (IC₅₀) | >400 µM | >148 |
| This compound | RSV | HEp-2 | qPCR | 16,973 ng/mL (IC₅₀) | Not specified | Not specified |
| Remdesivir (GS-441524) | HPIV-3 | LLC-MK2 | Not specified | Not specified | Not specified | Not specified |
| This compound | SARS-CoV-2 | Vero E6 | Not specified | 10 µM (IC₅₀) | >100 µM | >10 |
| Remdesivir | SARS-CoV-2 | Vero E6 | Not specified | Not specified | Not specified | Not specified |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. Favipiravir shows a stronger inhibition of influenza virus polymerase than this compound.[1] For Respiratory Syncytial Virus (RSV), the fusion inhibitor MDT-637 was found to be over 20,000-fold more potent than this compound.[2] In studies against Human Parainfluenza Virus 3 (HPIV-3), a combination of remdesivir's parent nucleoside (GS-441524) and this compound resulted in a potent antiviral effect.[3]
Table 1.2: Clinical Efficacy in Hepatitis C Virus (HCV) Treatment Regimens
Historically, this compound was a cornerstone of HCV therapy in combination with interferon. The advent of direct-acting antivirals (DAAs), including the nucleoside analog sofosbuvir, revolutionized treatment.
| Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR₁₂ Rate | Key Adverse Events |
| Peginterferon + this compound | 2 or 3 | Treatment-Naïve | 24 weeks | ~80% | Anemia, Fatigue, Depression |
| Sofosbuvir + this compound | 2 | Treatment-Naïve | 12 weeks | 93% | Fatigue, Headache[4] |
| Sofosbuvir + this compound | 3 | Treatment-Naïve | 16 weeks | 81% (non-cirrhotic) | Fatigue, Headache[4] |
| Sofosbuvir + this compound | 1 | Treatment-Naïve (Inner City) | 24 weeks | 84% | Anemia, Headache, Fatigue[5] |
| Sofosbuvir /Velpatasvir + this compound | Decompensated Cirrhosis | Treatment-Experienced | 12 weeks | 78.1% | Deaths deemed unrelated to treatment[6] |
SVR₁₂ (Sustained Virologic Response 12 weeks post-treatment) is considered a cure. The addition of this compound to sofosbuvir-based regimens for non-genotype 1 HCV may not improve SVR rates but does increase adverse events.[7]
Section 2: Mechanisms of Action
This compound and other nucleoside analogs function by disrupting viral replication, but often through distinct molecular interactions.
This compound: A guanosine (B1672433) analog with a broad spectrum of activity.[8] Its multifaceted mechanism includes:
-
IMPDH Inhibition: this compound-monophosphate inhibits the cellular inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to depletion of intracellular guanosine triphosphate (GTP) pools.[1][9] This starves the viral polymerase of a necessary building block.
-
Direct Polymerase Inhibition: this compound-triphosphate can be incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing chain termination or introducing mutations.[9]
-
Lethal Mutagenesis: Incorporation of this compound can cause an increase in mutations in the viral genome beyond a viable threshold.[1][9]
-
Immunomodulation: this compound can shift the host immune response.[9]
Favipiravir (T-705): A purine (B94841) nucleoside analog that, once converted to its active triphosphate form (F-RTP), is recognized as a substrate by viral RdRp.[10]
-
Polymerase Inhibition: It acts as a potent, competitive inhibitor of the viral polymerase.[1]
-
Lethal Mutagenesis: It is incorporated into the viral RNA, inducing a high rate of mutations.[10][11] Studies suggest its mutagenic effect is higher than that of this compound for influenza virus.[1]
Sofosbuvir: A uridine (B1682114) nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It acts as a chain terminator, halting viral RNA synthesis.
Remdesivir: An adenosine (B11128) nucleotide analog that functions as a delayed chain terminator. After incorporation into the viral RNA chain, it allows for the addition of a few more nucleotides before causing termination.[12]
Section 3: Experimental Protocols
The following are generalized protocols for key assays used to determine the in vitro efficacy of antiviral compounds.
3.1 Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to inhibit the formation of viral plaques (areas of cell death) in a cell monolayer.[13][14]
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many viruses) in multi-well plates and grow to confluence.[15][16]
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a virus-grade medium.
-
Virus Infection: Mix a known concentration of virus (designed to produce a countable number of plaques) with each compound dilution and incubate.
-
Adsorption: Remove the growth medium from the cells and add the virus-compound mixtures. Incubate for 1-2 hours to allow the virus to adsorb to the cells.[16]
-
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for several days until plaques are visible. The duration depends on the virus's replication cycle.[13]
-
Visualization & Counting: Fix the cells and stain with a dye like crystal violet, which stains living cells but leaves the plaques unstained.[17] Count the plaques in each well.
-
Calculation: The IC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
3.2 HCV Replicon Assay
This system uses human hepatoma cells (Huh-7) that contain a self-replicating subgenomic HCV RNA molecule (a replicon), allowing for the study of viral replication without producing infectious virus particles.[18][19]
-
Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates.[18][20]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Sofosbuvir, this compound) in DMSO and then in culture medium.[18]
-
Treatment: Add the compound-containing medium to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).[20]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[20]
-
Quantify Replication: Measure the level of HCV RNA replication. This is often done using a reporter gene (e.g., luciferase) engineered into the replicon.[18] Cell lysate is mixed with a luciferase reagent, and the resulting luminescence, which is proportional to viral replication, is measured with a luminometer.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., CellTiter-Glo®) on identically treated cells to determine the compound's 50% cytotoxic concentration (CC₅₀). This ensures that the reduction in replication is not due to cell death.[18][20]
-
Data Analysis: Calculate the EC₅₀ (the concentration at which the compound inhibits 50% of replicon replication) and the CC₅₀. The Selectivity Index (SI = CC₅₀/EC₅₀) is then determined.
References
- 1. Distinct Effects of T-705 (Favipiravir) and this compound on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of GS-441524 (Remdesivir) and this compound Results in a Potent Antiviral Effect Against Human Parainfluenza Virus 3 Infection in Human Airway Epithelial Cell Cultures and in a Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sofosbuvir Plus this compound as a Treatment Alternative for Chronic HCV Genotype 2 or 3 Patients Unable to Benefit From Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Sofosbuvir and this compound for treatment of Hepatitis C Genotype-1 in an Inner City Population: Virus and Host Factors that Predict Relapse: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Sofosbuvir/Velpatasvir Plus this compound in Patients with Hepatitis C Virus-Related Decompensated Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Overview of Current Therapeutics and Novel Candidates Against Influenza, Respiratory Syncytial Virus, and Middle East Respiratory Syndrome Coronavirus Infections [frontiersin.org]
- 9. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. Viral Plaque Assay | Agilent [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
Synergistic Antiviral Effects of Ribavirin and Interferon Co-Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Ribavirin (B1680618) and interferon has long been a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, demonstrating a remarkable synergistic effect that significantly improves therapeutic outcomes compared to monotherapy with either agent alone. This guide provides an objective comparison of the performance of this co-treatment model, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The enhanced efficacy of this compound and interferon co-treatment is evident in both clinical and preclinical studies. The following tables summarize key quantitative data from various experimental models.
Table 1: Clinical Trial Efficacy in Chronic Hepatitis C Patients
| Treatment Group | Duration | Sustained Virological Response (SVR) Rate | Patient Population | Reference |
| Interferon-α2b + this compound | 48 weeks | 43% | Treatment-naïve | [1] |
| Interferon-α2b + this compound | 24 weeks | 35% | Treatment-naïve | [1] |
| Interferon-α2b Monotherapy | 48 weeks | 19% | Treatment-naïve | [1] |
| Interferon-α + this compound | 6 months | 20.8% (HCV RNA negative) | Interferon non-responders/relapsers | [2] |
| Interferon-α Monotherapy | 6 months | 4.2% (HCV RNA negative) | Interferon non-responders/relapsers | [2] |
| Peginterferon + this compound | 14 weeks | 90% | Genotype 2/3 with EVR | [3] |
| Peginterferon + this compound | 24 weeks | 56% | Genotype 2/3 without EVR | [3] |
| Interferon-α2b + this compound | 24 weeks | 78.85% | Treatment-naïve | [4] |
*EVR: Early Virological Response (undetectable HCV RNA at weeks 4 and 8)
Table 2: In Vitro and In Vivo Preclinical Study Data
| Model System | Virus | Key Findings | Reference |
| MDBK and Vero cells | Bovine Viral Diarrhea Virus (BVDV) & Yellow Fever Virus (YFV) | Significant synergistic antiviral effects observed at physiologically relevant concentrations of both drugs. | [5][6] |
| Huh7.5.1 cells | Hepatitis C Virus (JFH-1) | This compound potentiates the anti-HCV effect of IFN-α by augmenting the induction of interferon-stimulated genes (ISGs). | [7] |
| Subgenomic replicon and infectious culture system | Hepatitis E Virus (HEV) | Moderate but significant synergism between IFN-α and this compound. | [8] |
| Animal and human cell lines (Caco-2, CL14, MA104, Vero) | SARS-associated Coronavirus (SARS-CoV) | Highly synergistic anti-SARS-CoV action of the combination of IFN-β and this compound. | [9] |
| Rhesus Macaques | MERS-CoV | Treatment with IFN-α2b and this compound reduced virus replication and improved clinical outcome. | [10][11] |
| Chimpanzees | Hepatitis C Virus (HCV) | Combination therapy led to sustained viral clearance in an interferon-monotherapy non-responder. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to evaluate synergistic effects.
In Vitro Synergy Assays (General Protocol)
This protocol outlines a common workflow for assessing the synergistic antiviral effects of drug combinations in cell culture.
-
Cell Culture : A suitable host cell line (e.g., Huh7.5.1 for HCV, Vero E6 for SARS-CoV) is cultured in 96-well plates until a confluent monolayer is formed.[13]
-
Drug Preparation : Interferon and this compound are serially diluted to various concentrations. For combination studies, a matrix of concentrations for both drugs is prepared.[13]
-
Viral Infection : The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).[13]
-
Treatment : Immediately after infection, the drug dilutions (single agents and combinations) are added to the respective wells.[13]
-
Incubation : The plates are incubated at 37°C in a 5% CO2 environment for a duration that allows for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours.[13]
-
Quantification of Antiviral Activity :
-
CPE Reduction Assay : The extent of virus-induced CPE is visually scored or quantified using a cell viability assay such as the MTT or MTS assay.[13]
-
Plaque Reduction Assay : This assay measures the reduction in the number and size of viral plaques formed in the presence of the antiviral compounds.[13]
-
Viral RNA Quantification : Real-time RT-PCR is used to quantify the amount of viral RNA in the cell culture supernatant or cell lysate.[13]
-
-
Synergy Analysis : The data from the combination treatments are analyzed using software like MacSynergy II or CompuSyn to calculate the Combination Index (CI) and generate synergy plots. A CI value of less than 1 indicates synergy.[13]
Animal Model Studies (General Protocol)
Animal models are instrumental in evaluating the in vivo efficacy of antiviral therapies.
-
Animal Model Selection : An appropriate animal model that can be productively infected with the target virus is chosen (e.g., chimpanzees for HCV, rhesus macaques for MERS-CoV).[10][12]
-
Infection : Animals are inoculated with a defined dose of the virus.
-
Treatment Groups : Animals are randomized into different groups: a control group (vehicle or no treatment), monotherapy groups (Interferon alone, this compound alone), and a combination therapy group.
-
Drug Administration : The drugs are administered at clinically relevant doses and schedules.
-
Monitoring : Animals are monitored for clinical signs of disease, and samples (e.g., blood, tissue biopsies) are collected at various time points.
-
Efficacy Assessment :
-
Viral Load : Viral RNA levels in serum or tissues are quantified using RT-PCR.
-
Histopathology : Tissue samples are examined for pathological changes.
-
Biochemical Markers : Levels of relevant enzymes and cytokines are measured.
-
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and interferon is multifaceted, involving the modulation of several host signaling pathways.
One of the key mechanisms is the enhancement of the interferon signaling pathway by this compound. This compound has been shown to up-regulate a distinct set of interferon-stimulated genes (ISGs), which are crucial for the host's antiviral response.[7][14] This potentiation of the interferon response is a central element of their synergistic action against HCV.
Another proposed mechanism involves the activation of the p53 tumor suppressor protein. This compound can stimulate the ERK1/2 pathway, which in turn promotes p53 activity, contributing to the enhanced antiviral effect of interferon.[15]
Caption: Synergistic signaling pathways of this compound and Interferon.
The following diagram illustrates a general experimental workflow for evaluating the synergy between two antiviral compounds in vitro.
Caption: General workflow for in vitro antiviral synergy testing.
References
- 1. Randomised trial of interferon alpha2b plus this compound for 48 weeks or for 24 weeks versus interferon alpha2b plus placebo for 48 weeks for treatment of chronic infection with hepatitis C virus. International Hepatitis Interventional Therapy Group (IHIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and interferon-alpha combination therapy vs interferon-alpha alone in the retreatment of chronic hepatitis C: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with pegylated interferon and ribavarin in HCV infection with genotype 2 or 3 for 14 weeks: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outcome of combined interferon-ribavirin in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound potentiates interferon action by augmenting interferon-stimulated gene induction in hepatitis C virus cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with interferon-α2b and this compound improves outcome in MERS-CoV–infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Interferon alone or combined with this compound for acute prolonged infection with hepatitis C virus in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound improves early responses to peginterferon through enhanced interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound enhances the action of interferon-α against hepatitis C virus by promoting the p53 activity through the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of Ribavirin Derivatives and Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Ribavirin (B1680618) and its derivatives and prodrugs. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key antiviral assays, and visualizations of the primary mechanisms of action to facilitate a clear understanding of their relative performance.
Executive Summary
This compound is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. Its clinical application, however, can be limited by side effects such as hemolytic anemia. To address this, various derivatives and prodrugs have been developed. Among these, Viramidine (also known as Tathis compound) is a prominent liver-targeting prodrug designed to reduce systemic side effects while maintaining antiviral efficacy. This guide focuses on comparing the performance of this compound with its key derivatives and prodrugs, supported by experimental evidence.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro and in vivo antiviral activities of this compound and its derivatives against various viruses.
Table 1: In Vitro Antiviral Activity against Influenza Viruses
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Influenza A (H1N1, H3N2, H5N1) | MDCK | 0.6 - 5.5 | 560 | 101.8 - 933.3 | [1] |
| Influenza B | MDCK | 0.6 - 5.5 | 560 | 101.8 - 933.3 | [1] | |
| Viramidine | Influenza A (H1N1, H3N2, H5N1) | MDCK | 2 - 32 | 760 | 23.8 - 380 | [1] |
| Influenza B | MDCK | 2 - 32 | 760 | 23.8 - 380 | [1] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay. A higher Selectivity Index indicates a more favorable therapeutic window.
Table 2: In Vitro Antiviral Activity against Other Viruses
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| This compound | Yellow Fever Virus (YFV 17D) | Vero | 12.3 ± 5.6 | [2] |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | 9.4 ± 6.1 | [2] | |
| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 | [2] | |
| Hepatitis C Virus (HCV) Replicon | Huh7 | 3.70 | [3] | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | [4] | |
| EICAR | Yellow Fever Virus (YFV 17D) | Vero | 0.35 ± 0.23 | [2] |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | 0.27 ± 0.22 | [2] |
Note: EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a more potent analog of this compound.
Table 3: In Vivo Efficacy and Toxicity in Animal Models
| Compound | Virus | Animal Model | Minimum Effective Dose (mg/kg/day) | LD50 (mg/kg/day) | Key Findings | Reference |
| This compound | Influenza A/NWS/33 (H1N1) | Mice | 18 - 37.5 | 220 | Effective in preventing death and reducing lung virus titers. | [1] |
| Viramidine | Influenza A/NWS/33 (H1N1) | Mice | 15 - 31 | 610 | Similar efficacy to this compound with significantly lower toxicity. | [1] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is fatal to 50% of the test population.
Table 4: Clinical Trial Data for Viramidine (Tathis compound) vs. This compound in Hepatitis C Patients
| Parameter | Viramidine (20-25 mg/kg/day) | This compound (800-1400 mg/day) | p-value | Reference |
| Incidence of Anemia (Hemoglobin <10 g/dL) | 13.4% - 15.7% | 32.9% | < 0.05 | [5] |
| Sustained Virologic Response (SVR) Rates | 20.6% - 28.4% | 21.4% | Not Statistically Different | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK, Vero) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (e.g., this compound, Viramidine).
-
Culture medium (e.g., MEM, DMEM).
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with the semi-solid medium. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with the fixing solution. Carefully remove the overlay and stain the cell monolayer with crystal violet.
-
Plaque Counting: Wash the plates to remove excess stain and allow them to air dry. Count the number of plaques in each well. Plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Real-Time Reverse Transcription PCR (RT-qPCR) Assay
This assay is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing a measure of viral replication.
Materials:
-
Viral RNA extracted from samples (e.g., cell culture supernatant).
-
RT-qPCR master mix.
-
Virus-specific primers and probe.
-
Reverse transcriptase.
-
RNase-free water.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from the cell culture supernatants or infected cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR Reaction Setup: Prepare a master mix containing the RT-qPCR buffer, dNTPs, primers, probe, and reverse transcriptase.
-
Plate Setup: Add the master mix to the wells of a PCR plate. Then, add the extracted RNA samples, positive controls (known quantity of viral RNA), and negative controls (nuclease-free water) to the respective wells.
-
Real-Time PCR: Place the plate in a real-time PCR instrument and run the appropriate thermal cycling program. The program typically includes a reverse transcription step, followed by PCR amplification cycles.
-
Data Analysis: The instrument measures the fluorescence emitted by the probe in each cycle. A standard curve is generated using the positive controls to quantify the viral RNA in the samples. The reduction in viral RNA levels in treated samples compared to untreated controls is used to determine the antiviral activity.
Cell Viability (Cytotoxicity) Assay (MTS Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells (CC50).
Materials:
-
Host cells seeded in a 96-well plate.
-
Serial dilutions of the test compound.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine methosulfate (PMS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTS Addition: Add the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C. Living cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key mechanisms and workflows related to the antiviral activity of this compound and its derivatives.
Caption: this compound's Inhibition of IMPDH and GTP Depletion.
Caption: this compound's Mechanism of Lethal Mutagenesis.
References
- 1. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of anti-hepatitis C virus effects of interferon and this compound by a sensitive replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antiviral activity of this compound against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virologic response rates of weight-based tathis compound versus this compound in treatment-naive patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ribavirin's Antiviral Effect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ribavirin's antiviral performance against key alternatives, supported by experimental data from various laboratory models. This document outlines detailed experimental protocols and presents quantitative data in structured tables for straightforward comparison.
This compound, a synthetic guanosine (B1672433) analog, has long been recognized for its broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[1] Its clinical efficacy, however, can vary depending on the specific virus and the host cell environment.[1] This guide delves into the in vitro evidence supporting this compound's antiviral effects and systematically compares its potency with other notable antiviral agents, including Favipiravir and Remdesivir (B604916).
Comparative Antiviral Activity
The antiviral efficacy of this compound and its alternatives is commonly quantified by the 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral activity by 50%. Another critical parameter is the 50% cytotoxic concentration (CC50), indicating the concentration at which the drug becomes toxic to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
This compound vs. Alternatives Against Various RNA Viruses
The following tables summarize the in vitro antiviral activity of this compound, Favipiravir, and Remdesivir against several RNA viruses in different cell lines.
| Virus | Cell Line | This compound EC50 (µM) | This compound CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H1N1) | MDCK | 8.623 | >560 | >64.9 | [2][3][4] |
| Influenza A (H3N2) | MDCK | 4.249 | >560 | >131.8 | [2][3][4] |
| Influenza B | MDCK | 27.548 | >560 | >20.3 | [2][3][4] |
| Respiratory Syncytial Virus (RSV) | HeLa | 15.3 (3.74 µg/mL) | - | - | [5] |
| Human Coronavirus (229E) | MRC-5 | - | - | - | [6] |
| Human Coronavirus (OC43) | Huh7 | - | >10 | - | [7] |
| SARS-CoV-2 | Vero E6 | 10 | - | - | [8] |
| Virus | Cell Line | Favipiravir EC50 (µM) | Favipiravir CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H1N1) | MDCK | 0.19 - 22.48 | >6400 | >284 | [9] |
| Poliovirus | Vero | 31 | >910 | 29 | [10] |
| Rhinovirus | HeLa | 186 | >8000 | >43 | [10] |
| Murine Norovirus | - | 248 | - | - | [10] |
| Virus | Cell Line | Remdesivir EC50 (µM) | Remdesivir CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Human Coronavirus (229E) | MRC-5 | 0.067 | >2 | >29.8 | [6] |
| Human Coronavirus (OC43) | Huh7 | 0.15 | >10 | >66 | [7] |
| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | - | - | [11] |
| SARS-CoV-2 Variants | - | 0.32 - 0.59 (72h treatment) | - | - | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antiviral activity of compounds like this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza, A549 for various respiratory viruses)
-
Virus stock of known titer
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (e.g., this compound)
-
Staining solution (e.g., Crystal Violet or Neutral Red)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the prepared compound dilutions to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until significant CPE is observed in the virus control wells (typically 3-5 days).
-
Staining:
-
Crystal Violet: Gently wash the cells with phosphate-buffered saline (PBS), fix with a solution like 10% formalin, and then stain with 0.1% Crystal Violet. After washing and drying, the retained stain in viable cells is solubilized and the absorbance is measured.
-
Neutral Red: Incubate the cells with a Neutral Red solution. The dye is taken up by viable cells. After incubation, the cells are washed and lysed, and the amount of released dye is quantified by measuring absorbance.
-
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is determined using regression analysis.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral agent. It is considered a gold standard for determining antiviral efficacy.[1][12]
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Test compound
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation: Seed plates with host cells to achieve a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus and incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay Application: Aspirate the inoculum and gently add the semi-solid overlay medium containing the respective concentrations of the test compound. This restricts the spread of progeny virions to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells with a fixing solution and then stain the monolayer with Crystal Violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value (inhibitory concentration 50%) is determined from the dose-response curve.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Susceptible host cells
-
Virus stock
-
Test compound
-
Equipment for virus titration (e.g., for plaque assay or TCID50 assay)
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected. After viral adsorption, add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the cultures for a single viral replication cycle.
-
Harvesting Progeny Virus: After incubation, lyse the cells (e.g., by freeze-thaw cycles) to release the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each well using a standard quantification method, such as a plaque assay or a Tissue Culture Infectious Dose 50 (TCID50) assay.
-
Data Analysis: Calculate the reduction in virus titer (in log10) for each compound concentration compared to the virus control.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Quantification
This molecular assay quantifies the amount of viral RNA in a sample, providing a sensitive measure of viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Primers and probes specific to the target viral RNA
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract viral RNA from cell culture supernatants or infected cell lysates using a commercial kit.
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Amplify the cDNA using a real-time PCR instrument. The instrument measures the fluorescence emitted during amplification in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid in the sample. A standard curve is generated using known concentrations of viral RNA to quantify the viral load in the test samples.
Mechanisms of Action and Signaling Pathways
This compound's antiviral activity is multifaceted and can vary depending on the virus and host cell.[1] The primary mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate competitively inhibits IMPDH, an enzyme crucial for the synthesis of guanine (B1146940) nucleotides. This leads to the depletion of intracellular GTP pools, which are essential for viral RNA synthesis and capping.[12]
-
Direct Inhibition of Viral Polymerase: this compound triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, getting incorporated into the growing viral RNA chain and causing chain termination or increased mutation rates.[13]
-
Lethal Mutagenesis: The incorporation of this compound into the viral genome can lead to an increased mutation rate, a phenomenon known as "error catastrophe," which results in non-viable viral progeny.[13]
-
Immunomodulation: this compound can modulate the host immune response, promoting a Th1-type response, which is more effective at clearing viral infections.[12]
Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: General workflow for in vitro antiviral assays.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A promising antiviral candidate drug for the COVID-19 pandemic: A mini-review of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abidipharma.com [abidipharma.com]
- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 12. bioagilytix.com [bioagilytix.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Ribavirin
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Ribavirin is paramount. This compound, an antiviral drug, is classified as a hazardous drug with potential for carcinogenicity and teratogenicity, necessitating stringent safety protocols to minimize exposure.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hierarchy of Controls
The most effective way to manage exposure to hazardous substances like this compound is to implement a hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize the risk at the source, with personal protective equipment (PPE) providing the final barrier of protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
